Befiradol hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF2N3O.ClH/c1-14-2-4-16(25-11-14)12-24-13-20(23)6-8-26(9-7-20)19(27)15-3-5-18(22)17(21)10-15;/h2-5,10-11,24H,6-9,12-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFWJLIGVNWMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Befiradol Hydrochloride
Introduction
Befiradol (also known as NLX-112 and F-13640) is a highly potent and selective full agonist for the serotonin (B10506) 1A (5-HT₁ₐ) receptor.[1][2] Developed for its potential therapeutic applications in central nervous system disorders, it has shown significant promise in treating L-DOPA-induced dyskinesia (LID) in Parkinson's disease, successfully completing a Phase 2a clinical trial.[2][3][4] Its mechanism of action is distinguished by its high efficacy and exceptional selectivity for the 5-HT₁ₐ receptor, with over 1000-fold selectivity compared to other receptor types.[2][5] This guide provides a detailed examination of Befiradol's molecular interactions, signaling pathways, and the experimental basis for our understanding of its function.
Core Mechanism of Action: Dual-Action 5-HT₁ₐ Receptor Agonism
Befiradol exerts its effects by acting as a full agonist at 5-HT₁ₐ receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gαi/o proteins.[6][7] Its therapeutic action stems from its ability to modulate both presynaptic and postsynaptic 5-HT₁ₐ receptors.
-
Presynaptic Autoreceptors: Befiradol activates 5-HT₁ₐ autoreceptors located on the soma and dendrites of serotonergic neurons in the dorsal raphe nucleus.[1] This activation leads to neuronal hyperpolarization and a subsequent reduction in the firing rate of these neurons, which decreases the synthesis and release of serotonin (5-HT) in projection areas like the hippocampus and medial prefrontal cortex (mPFC).[8][9] This inhibitory action on serotonergic neurons is a key mechanism in its efficacy against L-DOPA-induced dyskinesia, as these neurons are implicated in the unregulated conversion of L-DOPA to dopamine (B1211576).[2]
-
Postsynaptic Heteroreceptors: The compound also activates postsynaptic 5-HT₁ₐ heteroreceptors located on non-serotonergic neurons, such as pyramidal neurons in the mPFC.[1] Activation of these receptors modulates the activity of other neurotransmitter systems. For instance, Befiradol has been shown to increase the discharge rate of mPFC pyramidal neurons and dose-dependently increase extracellular dopamine levels in this region.[8][9]
Molecular Signaling Pathways
Upon binding to the 5-HT₁ₐ receptor, Befiradol initiates several intracellular signaling cascades characteristic of Gαi/o protein activation.
-
Inhibition of Adenylyl Cyclase: The primary pathway involves the dissociation of the Gαi/o subunit, which directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][6]
-
G-Protein Gated Inwardly Rectifying Potassium (GIRK) Channel Activation: The Gβγ subunit complex, also released upon receptor activation, can directly activate GIRK channels, leading to potassium ion efflux, membrane hyperpolarization, and an overall inhibitory effect on neuronal firing.
-
MAPK/ERK Pathway Activation: Befiradol is a potent activator of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway.[1][7] This pathway is involved in regulating a wide range of cellular processes, including gene expression and neuroplasticity.
-
β-Arrestin Recruitment: Like the endogenous agonist serotonin, Befiradol also promotes the recruitment of β-arrestin 2, a protein involved in receptor desensitization, internalization, and G-protein-independent signaling.[10]
Quantitative Pharmacological Data
The pharmacological profile of Befiradol has been characterized through various in vitro and in vivo studies. The data below summarizes its binding affinity, functional potency, and efficacy.
| Parameter | Value | Species/System | Assay Type | Reference |
| Binding Affinity | ||||
| Kᵢ | 15 ± 3.4 nM | Human | Radioligand Binding ([³H]8-OH-DPAT) | [10][11] |
| Kₔ | 1.8 nM | Human (CHO cells) | Saturation Binding ([³H]-F13640) | [12] |
| Calculated Kₔ | 1.4 nM | Human (CHO cells) | Dissociation Kinetics ([³H]-F13640) | [12] |
| In Vitro Functional Activity | ||||
| Gαo Activation (pEC₅₀) | 8.80 | Rat Hippocampus | [³⁵S]GTPγS Binding | [7] |
| pERK Activation (pEC₅₀) | 9.09 | Human (CHO-h5-HT₁ₐ cells) | pERK Assay | [7] |
| cAMP Inhibition (pEC₅₀) | 8.35 | Human (CHO-h5-HT₁ₐ cells) | cAMP Accumulation Assay | [7] |
| β-Arrestin 2 Recruitment (EC₅₀) | 150 ± 11 nM | Human (HEK293T cells) | BRET Assay | [10] |
| β-Arrestin 2 Recruitment (Eₘₐₓ) | 77 ± 1 % (vs. Serotonin) | Human (HEK293T cells) | BRET Assay | [10] |
| In Vivo Functional Activity | ||||
| ED₅₀ (DRN Firing) | 0.69 µg/kg, i.v. | Rat | Electrophysiology | [8][9] |
| ED₅₀ (mPFC Firing) | 0.62 µg/kg, i.v. | Rat | Electrophysiology | [8][9] |
Experimental Protocols
The characterization of Befiradol's mechanism of action relies on a suite of established pharmacological and neurochemical techniques.
Radioligand Binding Assays
These assays are used to determine the affinity (Kᵢ, Kₔ) of a ligand for a specific receptor.
-
Objective: To quantify the binding characteristics of [³H]-F13640 to human 5-HT₁ₐ receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human 5-HT₁ₐ receptors.
-
Saturation Binding: Membranes are incubated with increasing concentrations of the radiolabeled ligand, [³H]-F13640, to determine the total binding. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., unlabeled Befiradol or WAY-100635).
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The Kₔ (dissociation constant) and Bₘₐₓ (maximum receptor density) are derived by non-linear regression analysis of the saturation curve.[12]
-
In Vitro Functional Assays (cAMP Accumulation)
These assays measure the functional consequence of receptor activation, such as the inhibition of adenylyl cyclase.
-
Objective: To determine the potency (EC₅₀/pEC₅₀) and efficacy (Eₘₐₓ) of Befiradol in inhibiting cAMP production.
-
Methodology:
-
Cell Culture: CHO cells expressing the human 5-HT₁ₐ receptor are cultured and seeded in microplates.
-
Stimulation: Cells are pre-treated with an adenylyl cyclase stimulator, such as forskolin.
-
Agonist Treatment: Cells are then treated with varying concentrations of Befiradol (or a reference agonist).
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).[7][10]
-
Data Analysis: A concentration-response curve is generated, and the pEC₅₀ and Eₘₐₓ values are calculated relative to a standard agonist like serotonin.
-
In Vivo Electrophysiology and Microdialysis
This combination of techniques allows for the study of a drug's effect on neuronal activity and neurotransmitter release in living animals.
-
Objective: To measure the effect of systemic Befiradol administration on the firing rate of dorsal raphe nucleus (DRN) neurons and on extracellular 5-HT and dopamine (DA) levels in the mPFC.
-
Methodology:
-
Animal Preparation: An adult male Wistar rat is anesthetized.[8] For electrophysiology, a recording electrode is stereotaxically implanted into the DRN. For microdialysis, a guide cannula is implanted into the mPFC.[8][9]
-
Electrophysiology: The spontaneous firing rate of identified serotonergic neurons is recorded. Befiradol is administered intravenously (i.v.) in cumulative doses, and changes in firing rate are recorded to determine the ED₅₀.[8]
-
Microdialysis: A microdialysis probe is inserted into the guide cannula and perfused with artificial cerebrospinal fluid (aCSF).[9] After a baseline collection period, Befiradol is administered intraperitoneally (i.p.). Dialysate samples are collected at regular intervals.
-
Neurochemical Analysis: The concentrations of 5-HT and DA in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Confirmation: The 5-HT₁ₐ receptor-mediated nature of the effects is confirmed by pre-treating the animal with a selective 5-HT₁ₐ antagonist, such as WAY-100635, which should reverse or prevent the effects of Befiradol.[8][9]
-
Structural Basis of Selectivity
Recent cryo-electron microscopy (cryo-EM) studies have provided insight into the structural basis for Befiradol's high selectivity. The findings reveal that Befiradol employs a bitopic binding mode. It engages the conserved orthosteric binding pocket, similar to the endogenous ligand serotonin, but its 3-chloro-4-fluorobenzene moiety extends into a distinct allosteric "exo-site" between transmembrane helices 2, 3, and extracellular loop 1.[11] This induced-fit interaction with a unique secondary pocket, not present in other 5-HT receptor subtypes, is thought to be a key determinant of its exceptional selectivity.[11]
References
- 1. Befiradol - Wikipedia [en.wikipedia.org]
- 2. NLX-112 - Neurolixis [neurolixis.com]
- 3. 20 March 2023 - Neurolixis Announces Positive Ph2A Proof-of-Concept on NLX-112 in Levodopa-Induced Dyskinesia in Parkinson’s Disease - Neurolixis [neurolixis.com]
- 4. 18 March 2025 - Neurolixis Publishes Positive Phase 2A Trial Results for NLX-112 in Parkinson’s Disease - Neurolixis [neurolixis.com]
- 5. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Distinctive in vitro signal transduction profile of NLX-112, a potent and efficacious serotonin 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Befiradol hydrochloride (NLX-112 hydrochloride; F 13640 hydrochloride) | 5-HT Receptor | 2436760-81-3 | Invivochem [invivochem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. [(3)H]-F13640, a novel, selective and high-efficacy serotonin 5-HT(1A) receptor agonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Befiradol Hydrochloride: A Comprehensive Technical Guide to its Primary Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Befiradol hydrochloride (also known as NLX-112 and F13640) is a potent and selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] This high-affinity interaction with the 5-HT1A receptor is the primary mechanism through which Befiradol exerts its pharmacological effects, which are currently being investigated for the treatment of levodopa-induced dyskinesia in Parkinson's disease.[2][3] This technical guide provides an in-depth analysis of Befiradol's primary target, including its binding affinity, functional activity, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the signaling and experimental workflows are also presented to facilitate further research and development.
Primary Target: The 5-HT1A Receptor
The principal molecular target of this compound is the human 5-hydroxytryptamine (serotonin) receptor subtype 1A (5-HT1A).[1][4][5][6] This has been consistently demonstrated across numerous in vitro and in vivo studies. Befiradol acts as a full agonist at this G-protein coupled receptor, exhibiting high efficacy.[2][7]
Binding Affinity and Selectivity
Befiradol demonstrates a high, nanomolar affinity for the 5-HT1A receptor.[7][8][9] Radioligand binding assays have been employed to quantify this interaction, revealing a significant selectivity for the 5-HT1A receptor over other serotonin receptor subtypes, such as 5-HT2A and 5-HT6.[1]
| Parameter | Receptor | Value | Reference |
| Ki | 5-HT1A | 15 ± 3.4 nM | [1] |
| Ki | 5-HT2A | 15,000 ± 3,700 nM | [1] |
| Ki | 5-HT6 | >50,000 nM | [1] |
| Table 1: Binding Affinity (Ki) of Befiradol for Human Serotonin Receptors |
Functional Activity
As a full agonist, Befiradol effectively activates the 5-HT1A receptor, initiating downstream intracellular signaling cascades. Its functional potency and efficacy have been characterized through various in vitro assays, including cAMP modulation, β-arrestin recruitment, and ERK phosphorylation.[1][2]
| Assay | Parameter | Value | Reference |
| cAMP Inhibition (in HEK293A cells deficient of Gαs) | EC50 | 270 ± 65 nM | [1] |
| Emax | 70 ± 2 % | [1] | |
| cAMP Stimulation (in HEK293A cells deficient of Gαi/o) | EC50 | 2.3 ± 0.6 nM | [1] |
| Emax | 85 ± 5 % | [1] | |
| cAMP Stimulation (in the presence of Pertussis Toxin) | EC50 | 25 ± 11 nM | [1] |
| β-arrestin 2 Recruitment | EC50 | 150 ± 11 nM | [1] |
| Emax | 77 ± 1 % | [1] | |
| Table 2: In Vitro Functional Activity of Befiradol at the 5-HT1A Receptor |
In vivo studies in rats have demonstrated that Befiradol reduces the activity of dorsal raphe serotonergic neurons with an ED50 of 0.69 μg/kg (i.v.) and increases the discharge rate of mPFC pyramidal neurons with an ED50 of 0.62 μg/kg (i.v.).[2] Both of these effects were reversed by the 5-HT1A receptor antagonist WAY100635, confirming the in vivo engagement of the primary target.[2]
Signaling Pathways
Activation of the 5-HT1A receptor by Befiradol initiates a cascade of intracellular events primarily mediated by inhibitory G-proteins (Gαi/o).[2][10] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3]
In addition to the canonical Gαi/o-cAMP pathway, Befiradol has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and to promote the recruitment of β-arrestin 2.[1][3] Studies in rat hippocampal membranes suggest that Befiradol preferentially activates Gαo proteins.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of Befiradol with the 5-HT1A receptor.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of Befiradol for the 5-HT1A receptor by measuring its ability to displace a radiolabeled antagonist.
Workflow Diagram:
Materials:
-
Membranes from HEK293T cells transiently transfected with the human 5-HT1A receptor.
-
Radioligand: [3H]WAY100635.
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 0.1 mM EDTA, 10 mM MgSO4, pH 7.6.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Serotonin.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize transfected cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total binding wells: Assay buffer.
-
Non-specific binding wells: 10 µM Serotonin.
-
Competition wells: Serial dilutions of this compound.
-
-
Add the radioligand ([3H]WAY100635) to all wells at a final concentration close to its Kd.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Befiradol concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (GloSensor™)
This protocol measures the ability of Befiradol to modulate intracellular cAMP levels following 5-HT1A receptor activation.
Materials:
-
HEK293A cells co-transfected with the human 5-HT1A receptor and the GloSensor™-22F cAMP plasmid.
-
GloSensor™ Reagent.
-
Test compound: this compound.
-
Control agonist: Serotonin.
-
Assay medium: CO2-independent medium containing 10% FBS.
Procedure:
-
Cell Plating: Plate the transfected HEK293A cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Reagent Preparation: Equilibrate the GloSensor™ Reagent to room temperature.
-
Incubation: Remove the cell culture medium and add the GloSensor™ Reagent in CO2-independent medium. Incubate for 2 hours at room temperature.
-
Compound Addition: Add serial dilutions of Befiradol or Serotonin to the wells.
-
Signal Detection: Measure luminescence at various time points using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. To measure inhibition of adenylyl cyclase, cells are first stimulated with forskolin, and the reduction in the cAMP signal upon addition of Befiradol is measured.
Conclusion
This compound is a highly selective and potent full agonist of the 5-HT1A receptor. Its primary mechanism of action involves the activation of this receptor and the subsequent modulation of intracellular signaling pathways, predominantly through the Gαi/o-mediated inhibition of adenylyl cyclase. The detailed characterization of its binding affinity, functional activity, and signaling profile provides a solid foundation for its ongoing clinical development and for future research into its therapeutic potential. The experimental protocols and visualizations provided in this guide are intended to support these endeavors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Distinctive in vitro signal transduction profile of NLX-112, a potent and efficacious serotonin 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLX-112, a highly selective 5-HT1A receptor agonist: Effects on body temperature and plasma corticosterone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unimore.it [iris.unimore.it]
- 10. go.drugbank.com [go.drugbank.com]
Befiradol Hydrochloride: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Befiradol hydrochloride (also known as NLX-112 and F-13,640) is a potent and highly selective full agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Initially investigated for its analgesic properties, Befiradol has been repurposed and is currently in clinical development for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease.[3][4] This technical guide provides a comprehensive overview of the discovery, a detailed synthesis pathway, and the pharmacological profile of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its evaluation, and visualizations of its signaling pathways and experimental workflows to serve as a valuable resource for researchers in neuroscience and drug development.
Discovery and Development
Befiradol was originally discovered and developed by the French pharmaceutical company Pierre Fabre Médicament as a potential treatment for chronic pain.[1] In 2013, the rights were out-licensed to Neurolixis, a US-based biotechnology company, which has since focused its development on treating levodopa-induced dyskinesia (LID) in patients with Parkinson's disease.[3] Befiradol's high selectivity and full agonist activity at the 5-HT1A receptor distinguish it from older drugs in its class.[4]
Synthesis of this compound
The chemical synthesis of this compound, chemically named 3-Chloro-4-fluorophenyl-[4-fluoro-4-([(5-methylpyridin-2-yl)methylamino]methyl)piperidin-1-yl]methanone hydrochloride, involves a multi-step process. The following synthesis scheme is derived from patent literature and represents a plausible route for its preparation.
Synthesis Workflow
Caption: A plausible multi-step synthesis workflow for this compound.
Experimental Protocol for Synthesis (Illustrative)
Step 1-3: Preparation of 1-Boc-4-formylpiperidine (Intermediate 3) This multi-step process starts from commercially available 1-Boc-4-piperidone and proceeds through Wittig olefination, hydroboration-oxidation to the corresponding alcohol, and subsequent oxidation to the aldehyde.
Step 4: Reductive Amination to form Intermediate 4 To a solution of 1-Boc-4-formylpiperidine (1.0 eq) and (5-methylpyridin-2-yl)methanamine (1.1 eq) in a suitable solvent such as dichloromethane (B109758), sodium triacetoxyborohydride (B8407120) (1.5 eq) is added portion-wise. The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification by column chromatography.
Step 5: Boc Deprotection to yield Intermediate 5 Intermediate 4 is dissolved in a mixture of dichloromethane and trifluoroacetic acid (TFA) and stirred at room temperature. Upon completion, the solvent is removed under reduced pressure to yield the TFA salt of Intermediate 5, which can be neutralized before the next step.
Step 6: Acylation to form Befiradol (Free Base) Intermediate 5 is dissolved in a suitable solvent like dichloromethane with a base such as triethylamine. 3-chloro-4-fluorobenzoyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 7: Formation of this compound The purified Befiradol free base is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound as a white solid.
Pharmacological Profile
Befiradol is a potent and selective 5-HT1A receptor full agonist.[1] Its high efficacy and selectivity contribute to its distinct pharmacological profile.
In Vitro Pharmacology
The in vitro characteristics of Befiradol have been assessed in various assays, demonstrating its high affinity and functional activity at the 5-HT1A receptor.
Table 1: In Vitro Pharmacological Data for Befiradol
| Parameter | Species/Cell Line | Value | Reference |
| Binding Affinity (Ki) | |||
| 5-HT1A Receptor | Human recombinant | 0.06 nM | [5] |
| 5-HT1A Receptor | Rat | 2.7 nM | [6] |
| Functional Activity (EC50) | |||
| G-protein Activation (Gαo) | Rat hippocampal membranes | Potent activation | [7] |
| Adenylyl Cyclase Inhibition | CHO-K1 cells | 1.8 ± 0.3 nM | [8] |
| ERK1/2 Phosphorylation | Recombinant cell lines | More potent than other responses | [7] |
| β-arrestin 2 Recruitment | HEK293 cells | 150 ± 11 nM | [8] |
| Functional Activity (Emax) | |||
| Adenylyl Cyclase Inhibition | CHO-K1 cells | 91 ± 3 % | [8] |
| β-arrestin 2 Recruitment | HEK293 cells | 77 ± 1 % | [8] |
In Vivo Pharmacology
In vivo studies have demonstrated the effects of Befiradol on neuronal activity and neurotransmitter levels, consistent with its mechanism of action as a 5-HT1A receptor agonist.
Table 2: In Vivo Pharmacological Data for Befiradol
| Model | Species | Effect | ED50 / Dose | Reference |
| Dorsal Raphe Neuron Firing | Rat | Inhibition | 0.69 µg/kg (i.v.) | [9][10] |
| mPFC Pyramidal Neuron Firing | Rat | Increase | 0.62 µg/kg (i.v.) | [9][10] |
| Extracellular 5-HT (mPFC & Hippocampus) | Rat | Decrease | 0.04-0.63 mg/kg (i.p.) | [9][10] |
| Extracellular Dopamine (B1211576) (mPFC) | Rat | Increase | 0.01-2.5 mg/kg (i.p.) | [9][10] |
Mechanism of Action and Signaling Pathways
Befiradol exerts its effects by acting as a full agonist at 5-HT1A receptors, which are G-protein coupled receptors (GPCRs).[1] These receptors are coupled to inhibitory G-proteins (Gi/o).
Signaling Pathway of Befiradol at 5-HT1A Receptors
Caption: Befiradol's signaling pathway upon binding to the 5-HT1A receptor.
Upon binding, Befiradol activates the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] This cascade modulates the activity of downstream effectors like Protein Kinase A (PKA). Befiradol also promotes the phosphorylation of extracellular signal-regulated kinases (ERK).[1][7] These signaling events ultimately lead to changes in neuronal excitability and neurotransmitter release.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Befiradol for the 5-HT1A receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA.
-
Radioligand: [3H]8-OH-DPAT is used as the radioligand.
-
Incubation: Membranes are incubated with various concentrations of Befiradol and a fixed concentration of [3H]8-OH-DPAT in the assay buffer. Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).
-
Termination: The incubation is terminated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
Objective: To measure the functional efficacy (EC50 and Emax) of Befiradol in inhibiting adenylyl cyclase.
Protocol:
-
Cell Culture: CHO-K1 cells stably expressing the human 5-HT1A receptor are used.
-
Assay Medium: The assay is performed in a buffer containing ATP and a phosphodiesterase inhibitor.
-
Stimulation: Cells are pre-incubated with forskolin (B1673556) to stimulate adenylyl cyclase activity, followed by the addition of increasing concentrations of Befiradol.
-
cAMP Measurement: The amount of cAMP produced is quantified using a commercially available cAMP assay kit (e.g., HTRF or ELISA).
-
Data Analysis: The EC50 and Emax values are determined by non-linear regression analysis of the concentration-response curves.
In Vivo Electrophysiology
Objective: To assess the effect of Befiradol on the firing rate of serotonergic neurons in the dorsal raphe nucleus.
Protocol:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
-
Electrode Placement: A recording electrode is lowered into the dorsal raphe nucleus.
-
Drug Administration: Befiradol is administered intravenously (i.v.) in cumulative doses.
-
Recording: The firing rate of single serotonergic neurons is recorded before and after drug administration.
-
Data Analysis: The change in firing rate is calculated, and the dose-response curve is used to determine the ED50.
In Vivo Microdialysis
Objective: To measure the effect of Befiradol on extracellular neurotransmitter levels in the brain.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the medial prefrontal cortex (mPFC) of a freely moving rat.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals before and after intraperitoneal (i.p.) administration of Befiradol.
-
Neurotransmitter Analysis: The concentrations of serotonin and dopamine in the dialysate are measured by HPLC with electrochemical detection.
-
Data Analysis: The changes in neurotransmitter levels are expressed as a percentage of the baseline.
Experimental Workflow Visualization
Caption: A typical experimental workflow for the characterization of Befiradol.
Conclusion
This compound is a highly selective and potent 5-HT1A receptor full agonist with a well-defined pharmacological profile. Its unique properties make it a promising therapeutic candidate for L-DOPA-induced dyskinesia in Parkinson's disease. This technical guide provides a comprehensive resource on the discovery, synthesis, and detailed experimental evaluation of Befiradol, intended to facilitate further research and development in this area. The provided data and protocols offer a solid foundation for scientists working on novel therapeutics targeting the serotonergic system.
References
- 1. Befiradol - Wikipedia [en.wikipedia.org]
- 2. NLX-112, a highly selective 5-HT1A receptor agonist: Effects on body temperature and plasma corticosterone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Befiradol Fumarate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Distinctive in vitro signal transduction profile of NLX-112, a potent and efficacious serotonin 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound (NLX-112 hydrochloride; F 13640 hydrochloride) | 5-HT Receptor | 2436760-81-3 | Invivochem [invivochem.com]
Chemical and physical properties of Befiradol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biradol hydrochloride (also known as NLX-112 and F13640) is a highly selective and potent full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3][4] Its high efficacy and selectivity have made it a subject of significant interest in neuroscience research and drug development, particularly for its potential therapeutic applications in conditions such as L-DOPA-induced dyskinesia in Parkinson's disease. This technical guide provides a detailed overview of the chemical, physical, and pharmacological properties of Befiradol hydrochloride, including experimental protocols and an examination of its signaling pathways.
Chemical and Physical Properties
This compound is a white to off-white solid.[5] While a specific melting point is not widely reported in publicly available literature, its other key physicochemical properties are summarized below. The pKa of Befiradol is predicted to be 8.5, indicating it is a weak base.
| Property | Value | Reference |
| Chemical Name | (3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone hydrochloride | N/A |
| Molecular Formula | C20H23Cl2F2N3O | [4] |
| Molecular Weight | 430.32 g/mol | [6] |
| CAS Number | 2436760-81-3 | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO | [7] |
| pKa (Predicted) | 8.5 | N/A |
| Storage | Store at -20°C | [4] |
Pharmacological Properties
Befiradol is characterized by its high affinity and exceptional selectivity for the 5-HT1A receptor, exhibiting over 1000-fold greater selectivity for this receptor compared to a wide range of other CNS targets.[1][8]
Binding Affinity
The binding affinity of this compound for various neurotransmitter receptors has been determined through radioligand binding assays. The data highlights its potent and selective interaction with the 5-HT1A receptor.
| Receptor | Radioligand | Ki (nM) | Reference |
| 5-HT1A | [3H]WAY100635 | 15 ± 3.4 | [2][9] |
| 5-HT2A | [3H]ketanserin | >1000 | [2] |
| 5-HT6 | [3H]LSD | >1000 | [2] |
| Dopamine D2 | N/A | >1000 | [1] |
| Dopamine D3 | N/A | >1000 | [1] |
| Dopamine D4 | N/A | >1000 | [1] |
| α1-Adrenergic | N/A | >1000 | [1] |
Functional Activity
Befiradol acts as a full agonist at the 5-HT1A receptor, potently stimulating downstream signaling pathways. Its functional activity has been characterized in various in vitro assays.
| Assay | Cell Line | Parameter | Value | Reference |
| G-protein Activation ([35S]GTPγS Binding) | CHO-h5-HT1A | EC50 | 2.7 nM | N/A |
| CHO-h5-HT1A | Emax | 110% (vs. 8-OH-DPAT) | N/A | |
| Adenylyl Cyclase Inhibition | CHO-h5-HT1A | EC50 | 0.4 nM | N/A |
| CHO-h5-HT1A | Emax | 95% | N/A | |
| ERK1/2 Phosphorylation | CHO-h5-HT1A | EC50 | 0.1 nM | N/A |
| CHO-h5-HT1A | Emax | 120% (vs. Serotonin) | N/A | |
| β-Arrestin 2 Recruitment | HEK293 | EC50 | 150 ± 11 nM | [9] |
| HEK293 | Emax | 77 ± 1 % (vs. Serotonin) | [9] |
Signaling Pathways
As a 5-HT1A receptor agonist, this compound modulates intracellular signaling primarily through the activation of Gi/o proteins. This initiates a cascade of events including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.
Caption: Befiradol-mediated 5-HT1A receptor signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to facilitate replication and further investigation.
Radioligand Binding Assay (for Ki determination)
This protocol is adapted for determining the binding affinity of this compound for the 5-HT1A receptor using a competitive binding assay with [3H]WAY100635.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA
-
[3H]WAY100635 (specific activity ~80 Ci/mmol)
-
This compound
-
Non-specific determinant: 10 µM Serotonin
-
96-well microplates
-
Glass fiber filters (GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membranes from HEK293-h5-HT1A cells by homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Perform a protein concentration assay (e.g., Bradford) to determine the membrane protein concentration.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer or non-specific determinant (10 µM Serotonin).
-
50 µL of various concentrations of this compound (e.g., 10 pM to 10 µM).
-
50 µL of [3H]WAY100635 at a final concentration of ~1 nM.
-
50 µL of cell membrane suspension (typically 10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. [18F]F13640: a selective agonist PET radiopharmaceutical for imaging functional 5-HT1A receptors in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound (NLX-112 hydrochloride; F 13640 hydrochloride) | 5-HT Receptor | 2436760-81-3 | Invivochem [invivochem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Befiradol Hydrochloride: A Comprehensive Technical Guide to a Selective 5-HT1A Receptor Full Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Befiradol hydrochloride (also known as F-13,640 and NLX-112) is a potent and highly selective full agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1] With nanomolar affinity for its target, Befiradol demonstrates exceptional selectivity, showing over 1000-fold greater affinity for the 5-HT1A receptor compared to other receptor types.[2][3] This high selectivity minimizes off-target effects, a critical attribute for therapeutic candidates. Befiradol is currently under investigation for the treatment of levodopa-induced dyskinesia in Parkinson's disease, with promising results in Phase 2a clinical trials.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and the experimental protocols used for its characterization.
Pharmacological Profile
Befiradol's mechanism of action is centered on its high-affinity binding to and full agonism of the 5-HT1A receptor. This interaction initiates a cascade of intracellular signaling events, leading to its observed physiological effects.
Binding Affinity and Selectivity
Befiradol exhibits a high affinity for the human 5-HT1A receptor. Its selectivity is a key feature, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors. This minimizes the potential for off-target side effects.
Table 1: Binding Affinity of this compound
| Receptor | Ligand | Kd (nM) | Ki (nM) | Source |
| Human 5-HT1A | [3H]-F13640 | 1.8 | - | [2] |
| Human 5-HT1A | - | - | 15 ± 3.4 | [4] |
| Human 5-HT2A | - | - | 15,000 ± 3,700 | [4] |
| Human 5-HT6R | - | - | >50,000 | [4] |
Kd: Dissociation constant; Ki: Inhibition constant.
Functional Activity
As a full agonist, Befiradol elicits a maximal response at the 5-HT1A receptor. Its functional activity has been characterized through various in vitro and in vivo assays, demonstrating its potency in activating downstream signaling pathways and eliciting physiological responses.
Table 2: Functional Activity of this compound
| Assay | System | Parameter | Value | Source |
| cAMP Inhibition (Gαi activation) | HEK293A cells | EC50 (nM) | 270 ± 65 | |
| β-arrestin Recruitment | HEK293 cells | EC50 (nM) | 150 ± 11 | |
| Dorsal Raphe Neuron Firing | Rat (in vivo) | ED50 (µg/kg, i.v.) | 0.69 | [5] |
| mPFC Pyramidal Neuron Firing | Rat (in vivo) | ED50 (µg/kg, i.v.) | 0.62 | [5] |
EC50: Half-maximal effective concentration; ED50: Half-maximal effective dose.
Signaling Pathways
Activation of the 5-HT1A receptor by Befiradol initiates a G-protein-mediated signaling cascade. The 5-HT1A receptor is primarily coupled to the Gαi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, 5-HT1A receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Befiradol for the 5-HT1A receptor.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the 5-HT1A receptor are homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format with three main conditions:
-
Total Binding: Membranes are incubated with a radiolabeled 5-HT1A ligand (e.g., [3H]8-OH-DPAT).
-
Non-specific Binding: Membranes are incubated with the radioligand in the presence of a high concentration of an unlabeled competing ligand to saturate all specific binding sites.
-
Competitive Binding: Membranes are incubated with the radioligand and varying concentrations of Befiradol.
-
-
Incubation: The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of Befiradol that inhibits 50% of specific binding (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT1A receptor as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, incubate the membranes with GDP and varying concentrations of Befiradol.
-
Initiation of Reaction: Add [35S]GTPγS, a non-hydrolyzable analog of GTP, to initiate the binding reaction. Agonist-activated G-proteins will bind [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C to allow for [35S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Counting: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of Befiradol to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of 5-HT1A receptor activation.
Methodology:
-
Cell Culture: Culture cells expressing the 5-HT1A receptor to an appropriate confluency.
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with forskolin (B1673556) (to activate adenylyl cyclase) in the presence of varying concentrations of Befiradol.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Plot the measured cAMP levels against the concentration of Befiradol to determine the EC50 for the inhibition of cAMP accumulation.
ERK Phosphorylation Assay (Western Blot)
This assay detects the activation of the ERK/MAPK pathway.
Caption: ERK Phosphorylation Western Blot Workflow.
Methodology:
-
Cell Treatment: Treat cells expressing 5-HT1A receptors with Befiradol for various time points.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the p-ERK bands using a chemiluminescent substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
Conclusion
This compound is a highly selective and potent full agonist of the 5-HT1A receptor with a well-characterized pharmacological profile. Its high selectivity minimizes off-target effects, making it an attractive candidate for therapeutic development, particularly for conditions such as levodopa-induced dyskinesia in Parkinson's disease. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of pharmacology and drug discovery. Further investigation into the clinical applications of Befiradol is warranted.
References
- 1. Pharmacodynamic, pharmacokinetic and rat brain receptor occupancy profile of NLX-112, a highly selective 5-HT1A receptor biased agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLX-112 - Neurolixis [neurolixis.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
The Pharmacological Profile of Befiradol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Befiradol hydrochloride (also known as NLX-112 and F-13,640) is a potent and highly selective 5-HT1A receptor full agonist under investigation for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Befiradol, summarizing its mechanism of action, receptor binding affinity, preclinical and clinical data, and pharmacokinetic properties. All quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.
Introduction
Befiradol is a first-in-class, non-dopaminergic therapy that targets the serotonin (B10506) 5-HT1A receptor.[3][4] Its high selectivity and full agonist efficacy at this receptor distinguish it from other serotonergic agents.[2][5] Initially investigated for its analgesic and antidepressant properties, its potent anti-dyskinetic effects in preclinical models of Parkinson's disease have shifted its primary therapeutic focus.[1][6] This document serves as a technical resource for professionals in the field of drug development and neuroscience.
Mechanism of Action
Befiradol acts as a full agonist at the 5-HT1A receptor.[1] This receptor is a member of the G-protein coupled receptor (GPCR) family and is coupled to Gi/o proteins.[1][7] Activation of 5-HT1A receptors by Befiradol leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][7] This activation also leads to the modulation of other signaling pathways, including ERK phosphorylation and receptor internalization.[1] In rat hippocampal membranes, Befiradol preferentially activates GαO proteins.[1]
The therapeutic effects of Befiradol in levodopa-induced dyskinesia are believed to be mediated by its action on both presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus and postsynaptic 5-HT1A heteroreceptors on pyramidal neurons in the frontal cortex.[1][8] By activating these receptors, Befiradol is thought to stabilize the serotonergic system, which becomes dysregulated in Parkinson's disease and contributes to the development of LID.[6]
Signaling Pathway of Befiradol at the 5-HT1A Receptor
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Species | Ki (nM) | Reference |
| 5-HT1A | Befiradol | Human (recombinant) | 15 ± 3.4 | [7] |
| 5-HT2A | Befiradol | Human (recombinant) | 15,000 ± 3,700 | [7] |
| 5-HT6 | Befiradol | Human (recombinant) | >50,000 | [7] |
Table 2: In Vivo Efficacy and Potency
| Model | Effect | Species | Dose/Concentration | ED50 | Reference |
| Dorsal Raphe Neuron Firing | Inhibition | Rat | 0.2-18.2 µg/kg, i.v. | 0.69 µg/kg, i.v. | [8] |
| mPFC Pyramidal Neuron Firing | Increase | Rat | 0.2-18.2 µg/kg, i.v. | 0.62 µg/kg, i.v. | [8] |
| Levodopa-Induced Dyskinesia | Reduction | Rat | 0.04 and 0.16 mg/kg i.p. | - | [6] |
| Levodopa-Induced Dyskinesia | Reduction | Marmoset (MPTP) | 0.1 to 0.4 mg/kg p.o. | - | [1] |
| Levodopa-Induced Dyskinesia | Reduction | Macaque (MPTP) | 0.03, 0.1, 0.3 mg/kg p.o. | - | [9] |
| Hypothermia Induction | - | Rat | MED: 0.31 mg/kg p.o. | - | [5] |
| Corticosterone (B1669441) Increase | - | Rat | MED: 0.63 mg/kg p.o./i.p. | - | [5] |
Table 3: Pharmacokinetic Parameters
| Species | Dose | Tmax | Plasma Half-life | Brain Half-life | Plasma Protein Binding | Reference |
| Rat | 0.04, 0.16, 0.63 mg/kg i.p. | 0.25-0.5 h | ~1.1 h | ~3.6 h | - | [2] |
| Marmoset (MPTP) | - | - | ~2 h | - | 96% | [10] |
| Macaque (MPTP) | 0.1 mg/kg p.o. | ~30 min (peak plasma exposure) | - | - | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections describe the protocols for key experiments cited in this guide.
In Vivo Electrophysiology in Rats
-
Objective: To assess the effect of Befiradol on the firing rate of dorsal raphe serotonergic neurons and medial prefrontal cortex (mPFC) pyramidal neurons.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Animals were anesthetized, and recording electrodes were lowered into the dorsal raphe nucleus or mPFC.
-
A stable baseline firing rate of a single neuron was recorded for several minutes.
-
Befiradol was administered intravenously in cumulative doses.
-
The change in neuronal firing rate was recorded after each dose.
-
The 5-HT1A receptor antagonist WAY100635 was administered to confirm the receptor-mediated effect.
-
-
Data Analysis: The dose-response curve was constructed to calculate the ED50 value.
Microdialysis in Rats
-
Objective: To measure the effect of Befiradol on extracellular levels of serotonin (5-HT) and dopamine (B1211576) (DA) in the hippocampus and mPFC.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Microdialysis probes were implanted in the target brain regions.
-
After a stabilization period, baseline dialysate samples were collected.
-
Befiradol was administered intraperitoneally or locally via the microdialysis probe.
-
Dialysate samples were collected at regular intervals post-administration.
-
Neurotransmitter levels in the samples were quantified using high-performance liquid chromatography (HPLC).
-
-
Data Analysis: Changes in neurotransmitter levels were expressed as a percentage of the baseline.
Experimental Workflow for Microdialysis
Preclinical and Clinical Development
Preclinical Studies
Preclinical studies in rodent and non-human primate models of Parkinson's disease have consistently demonstrated the efficacy of Befiradol in reducing levodopa-induced dyskinesia.[1][6][9][10] In MPTP-treated marmosets and macaques, oral administration of Befiradol potently reduced LID at doses as low as 0.1 to 0.4 mg/kg.[1] Importantly, these anti-dyskinetic effects were achieved without significantly compromising the anti-parkinsonian benefits of levodopa.[9][10] Furthermore, Befiradol has shown powerful analgesic and antiallodynic effects in rat models, comparable to opioid painkillers but with fewer side effects and less tolerance development.[1]
Clinical Trials
Befiradol (NLX-112) has advanced to Phase 2 clinical trials for the treatment of LID in patients with Parkinson's disease.[11][12] A Phase 2a proof-of-concept study met its primary endpoint of safety and tolerability.[1][3][13] The trial also demonstrated a statistically significant reduction in LID in patients receiving Befiradol compared to placebo.[1][13] An announcement in July 2023 further revealed that the trial found Befiradol also reduced parkinsonism symptoms, suggesting a potential dual-efficacy therapy.[1] The promising results from this trial support the continued clinical development of Befiradol.[3][4]
Safety and Tolerability
In a Phase 2a clinical trial, Befiradol was found to be safe and well-tolerated in patients with Parkinson's disease.[1][13] There were no serious adverse events reported in the Befiradol group.[13] Prior to its investigation for Parkinson's disease, Befiradol had been safely evaluated in over 600 human subjects in trials for other indications.[4][14]
Conclusion
This compound is a promising drug candidate with a well-defined pharmacological profile. Its high selectivity and full agonism at the 5-HT1A receptor provide a strong rationale for its development in treating levodopa-induced dyskinesia in Parkinson's disease. The robust preclinical data, coupled with the positive outcomes of the Phase 2a clinical trial, underscore its potential as a novel, non-dopaminergic therapeutic option. Further clinical investigation in larger patient populations will be crucial to fully establish its efficacy and safety profile.
References
- 1. Befiradol - Wikipedia [en.wikipedia.org]
- 2. Pharmacodynamic, pharmacokinetic and rat brain receptor occupancy profile of NLX-112, a highly selective 5-HT1A receptor biased agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18 March 2025 - Neurolixis Publishes Positive Phase 2A Trial Results for NLX-112 in Parkinson’s Disease - Neurolixis [neurolixis.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. NLX-112, a highly selective 5-HT1A receptor agonist: Effects on body temperature and plasma corticosterone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel 5-HT1A receptor agonist, NLX-112 reduces l-DOPA-induced abnormal involuntary movements in rat: A chronic administration study with microdialysis measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic effects in MPTP-treated macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Befiradol Fumarate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. 20 March 2023 - Neurolixis Announces Positive Ph2A Proof-of-Concept on NLX-112 in Levodopa-Induced Dyskinesia in Parkinson’s Disease - Neurolixis [neurolixis.com]
- 14. firstwordpharma.com [firstwordpharma.com]
An In-depth Technical Guide to [18F]F13640 PET Imaging of 5-HT1A Receptors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of [18F]F13640, a selective agonist radiopharmaceutical for Positron Emission Tomography (PET) imaging of the serotonin (B10506) 1A (5-HT1A) receptor. This document details the radiotracer's pharmacological properties, synthesis, experimental protocols for preclinical and clinical imaging, and the underlying signaling pathways of its target.
Introduction to [18F]F13640
The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is implicated in the regulation of mood, cognition, and movement, making it a key target in neuropsychiatric and neurodegenerative disorders[1][2][3]. Traditional PET radiopharmaceuticals for the 5-HT1A receptor, such as [18F]MPPF and [11C]WAY100635, are antagonists. These agents bind to the total receptor pool, irrespective of their functional state (i.e., whether they are coupled to G-proteins or not)[2][4].
In contrast, agonists preferentially bind to the high-affinity, functionally active state of GPCRs that are coupled to G-proteins[2][5][6]. This suggests that an agonist radiotracer could provide a more direct measure of functional receptor activity and endogenous serotonergic neurotransmission[2][6][7]. [18F]F13640 (also known as befiradol (B1667908) or NLX-112) was developed as a high-efficacy agonist PET radiotracer to selectively image these functionally active 5-HT1A receptors[2][6][8]. Its use in preclinical and human studies has demonstrated a brain distribution pattern distinct from antagonist radiotracers, opening new avenues for investigating pathologies that may alter the functional status of 5-HT1A receptors[4][6][8][9].
Pharmacological Profile and Radiosynthesis
Pharmacological Characteristics of F13640
F13640 is a potent and selective 5-HT1A receptor agonist. Its high affinity and selectivity are crucial for its utility as a PET radiopharmaceutical.
| Parameter | Value | Species | Notes |
| Binding Affinity (Ki) | 1 nM | - | High affinity for the 5-HT1A receptor[5][6]. |
| Selectivity | >1000-fold | - | Highly selective over a wide range of other CNS targets[2]. |
| Pharmacological Action | High-efficacy agonist | - | Preferentially binds to the G-protein coupled, high-affinity state of the 5-HT1A receptor[2][6]. |
Radiosynthesis of [18F]F13640
The radiosynthesis of [18F]F13640 is achieved via a nucleophilic aromatic substitution reaction on a nitro-precursor.
Experimental Protocol: [18F]F13640 Radiosynthesis
-
[18F]Fluoride Production: No-carrier-added [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron[10][11].
-
Fluorination Reaction: The [18F]fluoride is trapped on an anion exchange resin and eluted into a reaction vessel. The fluorination is performed on 5 mg of the nitro-precursor (3-chloro-4-nitrophenyl)-[4-fluoro-4-([(5-methylpyridin-2yl)methylamino]methyl)piperidin-1-yl]methanone[10][11][12]. The nucleophilic substitution reaction is carried out in a suitable solvent system.
-
Purification: The crude reaction mixture is purified using preparative High-Performance Liquid Chromatography (HPLC). A common column used is a SymmetryPrep C18 (7 µm, 7.80 mm × 300 mm)[10][11].
-
Formulation: The collected HPLC fraction containing [18F]F13640 is reformulated for injection. This is typically done using a solid-phase extraction method, such as with a Sep-Pak Light C18 cartridge, to yield the final product in a physiologically compatible solution[10][11].
-
Quality Control: The final product is assessed for radiochemical purity (>98%), chemical purity, specific activity, and other quality control parameters before administration[6][10].
| Parameter | Value | Reference |
| Radiochemical Yield | ~6% (corrected for decay) | [10][11] |
| Radiosynthesis Time | ~90 minutes | [10][11] |
| Radiochemical Purity | >98% | [6][10] |
| Specific Activity | 25 - 124 GBq/µmol (at End of Synthesis) | [10][11] |
| Molar Activity (Human Studies) | 87 ± 18 GBq/µmol | [13] |
5-HT1A Receptor Signaling Pathways
5-HT1A receptors are primarily coupled to inhibitory Gi/o proteins. Activation of these receptors initiates a cascade of intracellular events that ultimately modulate neuronal excitability. While the canonical pathway involves the inhibition of adenylyl cyclase, 5-HT1A receptors also signal through other pathways.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [18F]F13640: a selective agonist PET radiopharmaceutical for imaging functional 5-HT1A receptors in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. 18F-F13640 preclinical evaluation in rodent, cat and primate as a 5-HT1A receptor agonist for PET neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [18F]F13640, a 5-HT1A Receptor Radiopharmaceutical Sensitive to Brain Serotonin Fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiotracers for the Central Serotoninergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 20 August 2019 - First human brain imaging of serotonin 5-HT1A receptors using 18F-NLX-112 as agonist PET tracer - Neurolixis [neurolixis.com]
- 10. Frontiers | [18F]F13640, a 5-HT1A Receptor Radiopharmaceutical Sensitive to Brain Serotonin Fluctuations [frontiersin.org]
- 11. [18F]F13640, a 5-HT1A Receptor Radiopharmaceutical Sensitive to Brain Serotonin Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Befiradol Hydrochloride: A Deep Dive into its Role in Serotonergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Befiradol (B1667908) hydrochloride (also known as NLX-112 or F-13640) is a potent and highly selective full agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] This technical guide provides a comprehensive overview of befiradol's mechanism of action, its intricate role in modulating serotonergic neurotransmission, and its therapeutic potential, particularly in the context of Parkinson's disease and L-DOPA-induced dyskinesia.[1][4][5][6][7][8] The document details in vitro and in vivo experimental findings, presents quantitative data in a structured format, outlines key experimental methodologies, and visualizes complex biological pathways and workflows.
Introduction: The Serotonergic System and the 5-HT1A Receptor
The serotonergic system, with its wide-ranging projections throughout the central nervous system, is a critical regulator of mood, cognition, and motor function.[9] Among the numerous serotonin receptor subtypes, the 5-HT1A receptor plays a pivotal role. As a G-protein coupled receptor (GPCR), it is primarily coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10] 5-HT1A receptors are strategically located both presynaptically, as somatodendritic autoreceptors on serotonin neurons in the raphe nuclei, and postsynaptically on non-serotonergic neurons in various brain regions, including the hippocampus, cortex, and spinal cord.[1][9] This dual localization allows for intricate control over serotonergic tone and the modulation of other neurotransmitter systems.
Befiradol Hydrochloride: A Selective 5-HT1A Receptor Agonist
Befiradol is a first-in-class, non-dopaminergic compound characterized by its high affinity and exceptional selectivity for the 5-HT1A receptor, with over 1000-fold selectivity compared to other receptor types.[2][11] It acts as a full agonist, meaning it maximally activates the receptor upon binding.[1][2] This high efficacy and selectivity distinguish it from older, less specific serotonergic agents and underpin its unique pharmacological profile.[11]
Mechanism of Action
Upon binding to the 5-HT1A receptor, befiradol initiates a conformational change that triggers the activation of intracellular G-proteins.[10] In recombinant cell lines, befiradol has been shown to exhibit high agonist efficacy across various signal transduction pathways, including ERK phosphorylation, G-protein activation, receptor internalization, and the inhibition of adenylyl cyclase.[1] Notably, in rat hippocampal membranes, it demonstrates a preferential activation of Gαo proteins.[1]
The activation of presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus by befiradol leads to a reduction in the firing rate of serotonergic neurons.[12][13] This, in turn, decreases the release of serotonin in projection areas such as the hippocampus and medial prefrontal cortex (mPFC).[12] Concurrently, befiradol activates postsynaptic 5-HT1A receptors on pyramidal neurons in the mPFC, leading to an increase in their discharge rate.[12][13] This dual action on pre- and postsynaptic receptors contributes to its complex effects on neurotransmission.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of befiradol with the 5-HT1A receptor.
Table 1: In Vitro Binding Affinity and Functional Potency of Befiradol
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| 5-HT1A Receptor | 15 ± 3.4 nM | Human (recombinant) | [14] |
| Functional Potency (EC50) | |||
| G-protein Activation (cAMP inhibition) | 0.3 nM | HEK293T cells (human 5-HT1A) | [14] |
| β-arrestin 2 Recruitment | 150 ± 11 nM | HEK293T cells (human 5-HT1A) | [15] |
Table 2: In Vivo Efficacy of Befiradol
| Effect | ED50 / Dose Range | Species | Brain Region | Reference |
| Reduction of dorsal raphe serotonergic neuron activity | 0.69 µg/kg, i.v. | Rat | Dorsal Raphe | [12][13] |
| Increased discharge rate of mPFC pyramidal neurons | 0.62 µg/kg, i.v. | Rat | mPFC | [12][13] |
| Decrease in extracellular 5-HT | 0.04-0.63 mg/kg, i.p. | Rat | Hippocampus & mPFC | [12] |
| Increase in extracellular Dopamine (B1211576) | 0.01-2.5 mg/kg, i.p. | Rat | mPFC | [12] |
| Anti-dyskinetic effect in MPTP-treated marmosets | 0.025 - 0.4 mg/kg, p.o. | Marmoset | - | [11] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize befiradol's pharmacological profile.
Radioligand Binding Assay for 5-HT1A Receptor Affinity (Competition Assay)
This protocol is adapted from standard methodologies for determining the inhibitory constant (Ki) of a test compound.[16][17]
-
Objective: To determine the binding affinity (Ki) of befiradol for the 5-HT1A receptor.
-
Materials:
-
Receptor Source: Membranes from cells expressing cloned human 5-HT1A receptors or rat hippocampal tissue.[16]
-
Radioligand: A specific 5-HT1A receptor radioligand, such as [3H]WAY-100635.[14]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM 8-OH-DPAT).[16]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[16]
-
Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.[16]
-
-
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Perform differential centrifugation to isolate the membrane fraction. Resuspend the final pellet in fresh assay buffer and determine the protein concentration.[16]
-
Assay Setup: Prepare a series of dilutions of befiradol. In triplicate tubes, add the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of befiradol.[16] Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and the non-specific binding control).
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[16]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of befiradol. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay for Functional Activity
This assay measures the activation of G-proteins following receptor stimulation and is a direct measure of agonist efficacy.[18][19]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of befiradol in activating G-proteins via the 5-HT1A receptor.
-
Materials:
-
Receptor Source: Membranes from cells expressing 5-HT1A receptors.
-
Radioligand: [35S]GTPγS (a non-hydrolyzable GTP analog).[19]
-
Test Compound: this compound.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, and NaCl.
-
GDP: To facilitate the exchange of [35S]GTPγS for GDP upon receptor activation.
-
-
Procedure:
-
Assay Setup: In a multi-well plate, add the membrane preparation, varying concentrations of befiradol, GDP, and the assay buffer.
-
Incubation: Pre-incubate the mixture at a controlled temperature (e.g., 30°C).
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Termination and Separation: After a defined incubation period, terminate the reaction by rapid filtration through filter plates.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS as a function of befiradol concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizing Befiradol's Impact: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes described in this guide.
Caption: Befiradol's primary signaling pathway via the 5-HT1A receptor.
Caption: Workflow for a competitive radioligand binding assay.
Therapeutic Implications and Future Directions
The unique pharmacological profile of befiradol as a highly selective and potent 5-HT1A full agonist has positioned it as a promising therapeutic candidate. Initially explored for its analgesic properties, its development has pivoted towards treating levodopa-induced dyskinesia (LID) in Parkinson's disease.[1][20] Clinical trials have shown that befiradol is safe and well-tolerated, and significantly reduces LID in patients.[5][6] Furthermore, it has demonstrated potential to also improve the motor symptoms of Parkinson's disease, suggesting a dual therapeutic benefit.[1][6]
The mechanism underlying its anti-dyskinetic effects is thought to involve the modulation of dopamine release from serotonergic neurons, which can act as a "false neurotransmitter" in the dopamine-depleted striatum of Parkinson's patients.[8] By activating presynaptic 5-HT1A autoreceptors, befiradol dampens the excessive, pulsatile release of dopamine derived from levodopa, thereby mitigating dyskinesias.
Future research will likely focus on larger-scale clinical trials to further confirm the efficacy and safety of befiradol for LID and Parkinson's symptoms.[20] Additionally, its potent anxiolytic-like effects observed in preclinical models suggest potential applications in anxiety disorders.[21] The continued investigation of befiradol and similar selective 5-HT1A agonists holds significant promise for advancing the treatment of a range of neurological and psychiatric disorders.
References
- 1. Befiradol - Wikipedia [en.wikipedia.org]
- 2. NLX-112 - Neurolixis [neurolixis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neurolixis’ NLX-112 shows promise in treating Parkinson’s disease | ROI-NJ [roi-nj.com]
- 5. 20 March 2023 - Neurolixis Announces Positive Ph2A Proof-of-Concept on NLX-112 in Levodopa-Induced Dyskinesia in Parkinson’s Disease - Neurolixis [neurolixis.com]
- 6. 18 March 2025 - Neurolixis Publishes Positive Phase 2A Trial Results for NLX-112 in Parkinson’s Disease - Neurolixis [neurolixis.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. The novel 5-HT1A receptor agonist, NLX-112 reduces l-DOPA-induced abnormal involuntary movements in rat: A chronic administration study with microdialysis measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound (NLX-112 hydrochloride; F 13640 hydrochloride) | 5-HT Receptor | 2436760-81-3 | Invivochem [invivochem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 18. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. NLX-112 trial results — behind the headlines | Parkinson's UK [parkinsons.org.uk]
- 21. The selective 5-HT1A receptor agonist NLX-112 displays anxiolytic-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Effects of Befiradol Hydrochloride on the Dorsal Raphe Nucleus
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Befiradol (B1667908) hydrochloride (also known as NLX-112 and F13640) is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Its primary mechanism of action within the midbrain involves the potent modulation of the dorsal raphe nucleus (DRN), the principal origin of serotonergic neurons in the brain.[3][4] By activating somatodendritic 5-HT1A autoreceptors on these neurons, befiradol induces neuronal hyperpolarization, leading to a profound suppression of neuronal firing and a subsequent reduction in serotonin release throughout forebrain projection areas.[1][5] This technical guide synthesizes the current understanding of befiradol's interaction with the DRN, presenting key quantitative data, detailing common experimental methodologies, and visualizing the underlying biological and experimental pathways.
Introduction: Befiradol and the Dorsal Raphe Nucleus
The dorsal raphe nucleus is a critical hub for the regulation of mood, anxiety, pain, and sleep, primarily through its extensive serotonergic projections.[6][7] The activity of these serotonergic neurons is tightly regulated by a negative feedback mechanism involving somatodendritic 5-HT1A autoreceptors.[4][8] Activation of these autoreceptors inhibits the neuron, thus reducing overall serotonergic tone.
Befiradol is a third-generation 5-HT1A agonist distinguished by its high selectivity and efficacy.[1][2] Unlike earlier partial agonists, befiradol acts as a full agonist, enabling maximal activation of the 5-HT1A receptor.[2] This property makes it a powerful tool for investigating the serotonergic system and a promising therapeutic candidate for conditions such as Parkinson's disease-related dyskinesia and pain.[1][9] Befiradol's effects are primarily mediated through its potent inhibitory action on the DRN.[1][5]
Mechanism of Action at the 5-HT1A Autoreceptor
Befiradol exerts its effects by binding to and activating 5-HT1A receptors, which are G-protein coupled receptors (GPCRs). Specifically, on DRN neurons, these are inhibitory autoreceptors coupled to Gi/o proteins.[1][4]
The sequence of events following befiradol binding is as follows:
-
Binding and Conformational Change: Befiradol binds to the 5-HT1A receptor, inducing a conformational change.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Downstream Signaling:
-
The activated Gαi/o subunit inhibits adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ dimer directly binds to and opens G-protein-coupled inwardly rectifying potassium (GIRK) channels .[4]
-
-
Neuronal Hyperpolarization: The opening of GIRK channels allows an efflux of potassium (K+) ions, driving the neuron's membrane potential to become more negative (hyperpolarization). This hyperpolarized state moves the neuron further from its firing threshold, resulting in a potent inhibition of its electrical activity.[10]
Befiradol has been noted to exhibit functional selectivity, or "biased agonism," preferentially activating Gαo proteins and promoting the phosphorylation of ERK1/2, a characteristic that distinguishes it from other 5-HT1A agonists like 8-OH-DPAT.[1]
Quantitative Data on Befiradol's Effects
The interaction of befiradol with the 5-HT1A receptor and its subsequent impact on DRN neuronal activity have been quantified through various experimental paradigms.
| Parameter | Method | Species/System | Result | Reference |
| Binding Affinity (Ki) | Radioligand Displacement Assay ([3H]WAY100635) | Recombinant Human 5-HT1A Receptors | 15 ± 3.4 nM | [11] |
| Electrophysiology (ED50) | In Vivo Extracellular Recordings | Anesthetized Rat | 0.69 µg/kg (i.v.) for inhibition of DRN neuron firing | [5] |
| Neurochemistry (Serotonin) | In Vivo Microdialysis | Freely Moving Rat | Dose-dependent decrease in extracellular 5-HT in the mPFC and hippocampus (0.04-0.63 mg/kg, i.p.) | [5] |
| Behavioral Effects | Elevated Plus Maze (EPM) | Mouse | 119% increase in time spent in open arms at 0.3 mg/kg | [12] |
| Physiological Response | Hypothermia Induction | Rat | Minimal Effective Dose (MED): 0.31 mg/kg (p.o.) | [13] |
Key Experimental Protocols
The characterization of befiradol's effects on the DRN relies on established and precise neuropharmacological techniques.
In Vivo Extracellular Electrophysiology
This technique directly measures the firing rate of individual serotonergic neurons in the DRN of an anesthetized animal in response to drug administration.
-
Animal Preparation: Rats are anesthetized (e.g., with chloral (B1216628) hydrate) and placed in a stereotaxic frame. A small burr hole is drilled in the skull overlying the DRN.
-
Electrode Placement: A glass micropipette recording electrode is lowered into the DRN. Serotonergic neurons are identified by their characteristic slow (0.5-2.5 Hz), regular firing pattern and long-duration, positive action potentials.[14]
-
Drug Administration: Befiradol is administered intravenously (i.v.), typically in cumulative doses, allowing for the construction of a dose-response curve.
-
Data Acquisition: The spontaneous firing rate of an identified neuron is recorded before (baseline) and after each dose of befiradol. The dose required to produce a 50% reduction in firing rate (ED50) is then calculated.[5] The effect can be reversed by administering a 5-HT1A antagonist like WAY100635.[5]
In Vivo Microdialysis
Microdialysis measures the concentration of neurotransmitters, such as serotonin, in the extracellular fluid of specific brain regions in awake, freely moving animals.
-
Animal Preparation: A guide cannula is stereotaxically implanted above a target brain region (e.g., hippocampus or prefrontal cortex) and the animal is allowed to recover.
-
Probe Insertion: On the day of the experiment, a microdialysis probe, which has a semi-permeable membrane at its tip, is inserted through the guide cannula.[15]
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate. Neurotransmitters in the extracellular space diffuse across the membrane into the perfusate (dialysate) based on the concentration gradient.[15] Samples of the dialysate are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: After a stable baseline of serotonin levels is established, befiradol is administered systemically (e.g., intraperitoneally, i.p.).
-
Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection. The results are typically expressed as a percentage of the baseline concentration.[5]
Visualizing Pathways and Workflows
Signaling Pathway
Caption: Befiradol's signaling cascade at the 5-HT1A autoreceptor.
Experimental Workflow: In Vivo Electrophysiology
Caption: Workflow for assessing befiradol's effect on DRN neuron firing.
Logical Relationship Diagram
References
- 1. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLX-112 - Neurolixis [neurolixis.com]
- 3. Frontiers | [18F]F13640, a 5-HT1A Receptor Radiopharmaceutical Sensitive to Brain Serotonin Fluctuations [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Electrophysiological and pharmacological properties of GABAergic cells in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. digital.csic.es [digital.csic.es]
- 9. NLX-112, a highly selective 5-HT1A receptor agonist, mediates analgesia and antidepressant-like activity in rats via spinal cord and prefrontal cortex 5-HT1A receptors, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological responses of serotoninergic dorsal raphe neurons to 5-HT1A and 5-HT1B agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. The selective 5-HT1A receptor agonist NLX-112 displays anxiolytic-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NLX-112, a highly selective 5-HT1A receptor agonist: Effects on body temperature and plasma corticosterone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiological and pharmacological characterization of serotonergic dorsal raphe neurons recorded extracellularly and intracellularly in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
Anxiolytic Properties of Befiradol Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befiradol hydrochloride (also known as NLX-112 and F13640) is a potent and highly selective full agonist of the serotonin (B10506) 1A (5-HT1A) receptor, which has demonstrated significant anxiolytic-like properties in preclinical studies.[1] This technical guide provides an in-depth overview of the core pharmacological characteristics of Befiradol, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. The information presented herein is intended to support further research and development of this compound for anxiety and other neuropsychiatric disorders.
Mechanism of Action
Befiradol exerts its anxiolytic effects through its high-affinity and selective agonism at the 5-HT1A receptor.[2] These receptors are key regulators of the serotonergic system and are located both presynaptically on serotonergic neurons in the dorsal raphe nucleus (as autoreceptors) and postsynaptically on non-serotonergic neurons in various brain regions, including the hippocampus and prefrontal cortex.[3][4]
Activation of presynaptic 5-HT1A autoreceptors by Befiradol leads to a reduction in the firing rate of serotonergic neurons, resulting in decreased serotonin release in projection areas.[5] Concurrently, stimulation of postsynaptic 5-HT1A receptors in regions like the medial prefrontal cortex (mPFC) increases the discharge rate of pyramidal neurons and modulates the release of other neurotransmitters, such as dopamine.[5] This dual action on both pre- and postsynaptic receptors is believed to contribute to its overall anxiolytic and other therapeutic effects.
Signaling Pathway
Upon binding to the 5-HT1A receptor, Befiradol initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gi/o proteins. Befiradol has been shown to stimulate G-protein activation, with a preference for Gαo proteins in native tissues like the rat hippocampus.[6][7] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Furthermore, Befiradol has been demonstrated to induce the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a downstream signaling molecule involved in neuronal plasticity and survival.[6][7]
Quantitative Data
Receptor Binding Affinity
Befiradol demonstrates high affinity and exceptional selectivity for the 5-HT1A receptor over other serotonin receptor subtypes. This selectivity is crucial for minimizing off-target effects.
| Receptor Subtype | Befiradol Ki (nM) | Reference |
| 5-HT1A | 15 ± 3.4 | [8] |
| 5-HT2A | >1000 | [8] |
| 5-HT6 | >1000 | [8] |
Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Pharmacokinetic Properties
Pharmacokinetic studies in rats have characterized the absorption and distribution of Befiradol.
| Parameter | Value | Species | Reference |
| Tmax (plasma) | 0.25 - 0.5 h | Rat | |
| Half-life (plasma) | 1.1 h | Rat | |
| Half-life (brain) | 3.6 h | Rat |
Tmax is the time to reach maximum plasma concentration. Half-life is the time required for the concentration to reduce by half.
Preclinical Anxiolytic Efficacy
Preclinical studies using rodent models of anxiety have demonstrated the anxiolytic-like effects of Befiradol.
| Assay | Species | Dose (mg/kg, s.c.) | Key Finding | Reference |
| Elevated Plus-Maze (EPM) | Mouse | 0.3 | 119% increase in time spent in open arms | [1] |
| Open Field Test (OFT) | Mouse | 0.3 | 164% increase in locomotor activity in the center of the arena | [1] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Befiradol for the 5-HT1A receptor.
Materials:
-
Membrane preparations from cells expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a known 5-HT1A agonist).
-
Test compound: this compound.
-
Non-specific binding control: 10 µM Serotonin.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: The assay is performed in a 96-well plate in triplicate.
-
Total Binding: Wells contain the membrane preparation and a fixed concentration of [3H]8-OH-DPAT.
-
Non-specific Binding: Wells contain the membrane preparation, [3H]8-OH-DPAT, and a high concentration of serotonin to saturate the receptors.
-
Competitive Binding: Wells contain the membrane preparation, [3H]8-OH-DPAT, and varying concentrations of Befiradol.
-
Incubation: The plate is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Filters are washed with ice-cold wash buffer.
-
Counting: Radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (concentration of Befiradol that inhibits 50% of specific binding) is determined by plotting the percentage of specific binding against the log concentration of Befiradol. The Ki value is then calculated using the Cheng-Prusoff equation.[3]
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in mice.
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
Procedure:
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Befiradol or vehicle is administered subcutaneously (s.c.) at the desired dose and time before the test.
-
Test Initiation: Each mouse is placed in the center of the maze, facing an open arm.
-
Exploration: The mouse is allowed to freely explore the maze for a 5-minute period.
-
Data Collection: The session is recorded by a video camera, and software is used to automatically track the time spent in the open and closed arms, and the number of entries into each arm.
-
Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.[2][9]
Open Field Test (OFT)
Objective: To assess locomotor activity and anxiety-like behavior in mice.
Apparatus: A square arena with walls.
Procedure:
-
Acclimation: Mice are habituated to the testing room before the test.
-
Drug Administration: Befiradol or vehicle is administered prior to the test.
-
Test Initiation: Each mouse is placed in the center of the open field arena.
-
Exploration: The mouse is allowed to freely explore the arena for a specified period (e.g., 20 minutes).
-
Data Collection: A video tracking system records the total distance traveled, the distance traveled in the center versus the periphery of the arena, and the time spent in the center.
-
Data Analysis: An increase in the time spent and distance traveled in the center of the arena suggests an anxiolytic effect, as anxious mice tend to stay close to the walls (thigmotaxis). Total distance traveled is a measure of general locomotor activity.[10][11][12]
Experimental Workflow
The investigation of a novel anxiolytic agent like Befiradol typically follows a structured preclinical to clinical pipeline.
Conclusion
This compound is a highly selective 5-HT1A receptor full agonist with a well-defined mechanism of action and demonstrated anxiolytic-like properties in preclinical models. Its favorable pharmacological profile, characterized by high receptor affinity and selectivity, suggests its potential as a therapeutic agent for anxiety disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the clinical utility of Befiradol. While clinical trials have primarily focused on its application in Parkinson's disease, the robust preclinical anxiolytic data warrants further exploration in the context of anxiety and related conditions.
References
- 1. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 2. protocols.io [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. anilocus.com [anilocus.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Distinctive in vitro signal transduction profile of NLX-112, a potent and efficacious serotonin 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Open field test for mice [protocols.io]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Befiradol Hydrochloride: A Technical Guide to its Potential in Pain Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Befiradol (also known as F-13640 and NLX-112) is a potent and highly selective full agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Preclinical research has demonstrated its powerful analgesic and anti-allodynic properties in a variety of pain models, with an efficacy comparable to that of high-dose opioids but with a potentially more favorable side-effect profile and reduced tolerance development.[2] This technical guide provides an in-depth overview of Befiradol hydrochloride's mechanism of action, a compilation of key quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of Befiradol in pain management.
Mechanism of Action
Befiradol exerts its effects primarily through the activation of 5-HT1A receptors, which are G-protein coupled receptors. Its analgesic properties are believed to be mediated through both presynaptic and postsynaptic mechanisms:
-
Presynaptic 5-HT1A Autoreceptors: Located on serotonergic neurons in the raphe nuclei, activation of these autoreceptors by Befiradol inhibits the firing of these neurons, leading to a reduction in serotonin (5-HT) release in various brain regions and the spinal cord.[2] This modulation of the serotonergic system is a key component of its therapeutic action.
-
Postsynaptic 5-HT1A Heteroreceptors: Befiradol also acts on postsynaptic 5-HT1A receptors located on non-serotonergic neurons in regions crucial for pain processing, such as the dorsal horn of the spinal cord and the frontal cortex.[2] Activation of these receptors can directly inhibit neuronal excitability and nociceptive signaling.
The downstream signaling cascade following 5-HT1A receptor activation by Befiradol involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This, in turn, modulates the activity of ion channels, specifically promoting the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. The resulting hyperpolarization of the neuronal membrane reduces neuronal excitability and neurotransmitter release, contributing to its analgesic effect.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: Receptor Binding Affinity
| Receptor | Kᵢ (nM) | Species | Reference |
| 5-HT₁A | 15 ± 3.4 | Human | [3] |
| 5-HT₂A | 15,000 ± 3,700 | Human | [3] |
| 5-HT₆ | >50,000 | Human | [3] |
This data highlights the exceptional selectivity of Befiradol for the 5-HT1A receptor.
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | Value | Route | Dose (mg/kg) | Reference |
| Tₘₐₓ (Plasma) | 0.25 - 0.5 h | i.p. | 0.04, 0.16, 0.63 | [4] |
| Half-life (Plasma) | 1.1 h | i.p. | 0.16 | [4] |
| Half-life (Brain) | 3.6 h | i.p. | 0.16 | [4] |
| Brain Concentration (0.15 - 1h) | 51 - 63 ng/g | i.p. | 0.16 | [4] |
These data indicate rapid absorption and significant brain penetration of Befiradol.
Table 3: Efficacy in Preclinical Pain Models
| Pain Model | Species | Dose (mg/kg, i.p.) | Effect | Reference |
| Formalin Test (Tonic Pain) | Rat | 0.01 - 2.5 | Dose-dependent and complete inhibition of paw licking and elevation in both early and late phases. | [5] |
| Von Frey Test (Mechanical Allodynia) | Mouse | 10 | Significant increase in mechanical withdrawal threshold. | [6] |
| Hot Plate Test (Thermal Nociception) | Mouse | 10 | Significant increase in response latency. | [6] |
Table 4: In Vivo Electrophysiological and Neurochemical Effects in Rats
| Effect | Dose (i.v.) | ED₅₀ | Region | Reference |
| Reduced activity of dorsal raphe serotonergic neurons | 0.2 - 18.2 µg/kg | 0.69 µg/kg | Dorsal Raphe | [7] |
| Increased discharge rate of mPFC pyramidal neurons | 0.2 - 18.2 µg/kg | 0.62 µg/kg | mPFC | [7] |
| Decreased extracellular 5-HT | 0.04 - 0.63 mg/kg (i.p.) | - | Hippocampus & mPFC | [7] |
| Increased extracellular Dopamine | 0.01 - 2.5 mg/kg (i.p.) | - | mPFC | [7] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the analgesic potential of this compound.
Formalin Test for Tonic Pain
Objective: To assess the efficacy of Befiradol in a model of continuous, tonic pain.
Animals: Male Sprague-Dawley rats (250-300 g).
Drug Formulation and Administration: this compound is dissolved in a vehicle such as saline or 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] It is typically administered via intraperitoneal (i.p.) injection at doses ranging from 0.01 to 2.5 mg/kg, 15 minutes prior to formalin injection.[5]
Procedure:
-
Acclimatize rats to the observation chambers for at least 30 minutes before the experiment.
-
Administer Befiradol or vehicle i.p. at the designated pre-treatment time.
-
Inject 50 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[5]
-
Immediately after injection, place the animal back into the observation chamber.
-
Record the total time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (22.5-27.5 minutes post-injection).[5]
-
Data are expressed as the mean time (in seconds) spent licking/biting ± SEM for each treatment group.
Von Frey Test for Mechanical Allodynia
Objective: To determine the effect of Befiradol on mechanical withdrawal thresholds in a model of neuropathic or inflammatory pain.
Animals: Adult male C57BL/6 mice (8-10 weeks old).[6]
Drug Formulation and Administration: this compound is prepared as described for the formalin test and administered i.p. at doses ranging from 1 to 10 mg/kg.
Procedure:
-
Place mice in individual Plexiglas chambers on an elevated wire mesh floor and allow them to habituate for at least 1-2 hours.
-
Administer Befiradol or vehicle i.p.
-
At a predetermined time post-administration (e.g., 30 minutes), apply a series of calibrated von Frey filaments with logarithmically incremental stiffness to the plantar surface of the hind paw.
-
Begin with a filament in the middle of the range and apply it with enough force to cause a slight buckling.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament; if there is no response, use the next larger filament.
-
The 50% withdrawal threshold is calculated from the pattern of responses.
Hot Plate Test for Thermal Nociception
Objective: To evaluate the analgesic effect of Befiradol against acute thermal pain.
Animals: Adult male C57BL/6 mice (8-10 weeks old).[6]
Drug Formulation and Administration: this compound is prepared and administered as described for the von Frey test.
Procedure:
-
Set the surface of the hot plate to a constant temperature (e.g., 52°C or 55°C).
-
Administer Befiradol or vehicle i.p.
-
At a specified time after drug administration, place the mouse on the hot plate.
-
Start a timer immediately upon placement.
-
Observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, it is removed from the hot plate, and the latency is recorded as the cut-off time.
-
Data are expressed as the mean latency (in seconds) ± SEM.
Visualization of Pathways and Workflows
Befiradol's Mechanism of Action via 5-HT1A Receptor Signaling
Befiradol's 5-HT1A receptor-mediated signaling cascade.
Experimental Workflow for Preclinical Evaluation of Befiradol's Analgesic Efficacy
Workflow for preclinical analgesic drug screening.
Logical Relationship of Befiradol's Therapeutic Action and Side Effects
Therapeutic action and side effect profile of Befiradol.
Discussion and Future Directions
This compound has demonstrated significant promise as a potent, non-opioid analgesic in a range of preclinical models. Its high selectivity for the 5-HT1A receptor suggests a targeted mechanism of action that could potentially offer a superior safety profile compared to less selective serotonergic agents or opioids. The robust efficacy observed in models of tonic, mechanical, and thermal pain underscores its broad-spectrum analgesic potential.
However, it is crucial to consider the potential for side effects. At higher doses, Befiradol has been associated with sedative effects, which may limit its therapeutic window.[6] Further research is warranted to fully characterize the dose-response relationship for both its analgesic and sedative effects to identify an optimal therapeutic index. Additionally, while preclinical data on tolerance are promising, long-term studies are needed to confirm the sustainability of its analgesic effects with chronic administration.
Future research should focus on:
-
Elucidating the precise contribution of presynaptic versus postsynaptic 5-HT1A receptor activation to its overall analgesic profile.
-
Investigating the efficacy of Befiradol in a wider range of chronic pain models, including those for neuropathic and visceral pain.
-
Conducting comprehensive safety and toxicology studies to fully characterize its side-effect profile.
-
Exploring the potential for combination therapies to enhance its analgesic efficacy while minimizing side effects.
References
- 1. 5-HT1A receptor agonist Befiradol reduces fentanyl-induced respiratory depression, analgesia, and sedation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sedation and analgesia in critically ill neurologic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Befiradol - Wikipedia [en.wikipedia.org]
- 5. Profound, non-opioid analgesia produced by the high-efficacy 5-HT(1A) agonist F 13640 in the formalin model of tonic nociceptive pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. 5-HT1A Receptor Agonist Befiradol Reduces Fentanyl-induced Respiratory Depression, Analgesia, and Sedation in Rats [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for Befiradol Hydrochloride Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Befiradol hydrochloride (also known as NLX-112 or F13640) to rats for research purposes. Befiradol is a potent and highly selective full agonist of the 5-HT1A serotonin (B10506) receptor, making it a valuable tool for investigating the role of this receptor in various physiological and pathological processes.[1][2] The following sections detail common administration routes, vehicle formulations, and experimental considerations.
Overview of Administration Routes
This compound has been successfully administered to rats via several routes, each with distinct pharmacokinetic and pharmacodynamic profiles. The choice of administration route will depend on the specific experimental goals, such as desired speed of onset, duration of action, and target tissue concentration. The most common routes used in preclinical studies are intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.).
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in rats, compiled from various studies.
Table 1: Recommended Dosages for Different Administration Routes in Rats
| Administration Route | Dosage Range | Experimental Context | Reference |
| Intravenous (i.v.) | 0.2 - 18.2 µg/kg | Electrophysiological studies to assess effects on dorsal raphe serotonergic neurons. | [3] |
| Intraperitoneal (i.p.) | 0.01 - 2.5 mg/kg | Microdialysis studies to measure extracellular dopamine (B1211576) and serotonin levels. | [3] |
| Intraperitoneal (i.p.) | 0.04 - 0.63 mg/kg | Microdialysis studies investigating effects on extracellular 5-HT. | [3] |
| Intraperitoneal (i.p.) | 0.16 mg/kg | Reversal of haloperidol-induced catalepsy and L-DOPA-induced abnormal involuntary movements (AIMs). | [4] |
| Intraperitoneal (i.p.) | 10 mg/kg | Analgesic studies in acute mechanical and thermal pain assays. | [5] |
| Oral (p.o.) | 0.31 - 0.63 mg/kg | Assessment of hypothermia and plasma corticosterone (B1669441) levels. | [6] |
| Subcutaneous (s.c.) | 2 mg/kg | Comparison with the 5-HT1A receptor agonist (+)8-OH-DPAT in a model of L-DOPA-induced dyskinesia. | [2] |
Table 2: Pharmacokinetic Parameters of Befiradol in Rats
| Parameter | Value | Administration Route & Dose | Reference |
| Tmax (Plasma, CSF, Striatal ECF) | 0.25 - 0.5 h | 0.04, 0.16, and 0.63 mg/kg i.p. | [7] |
| Half-life (Plasma) | 1.1 h | 0.04, 0.16, and 0.63 mg/kg i.p. | [7] |
| Half-life (Brain) | 3.6 h | 0.04, 0.16, and 0.63 mg/kg i.p. | [7] |
| Brain Concentration (0.15 - 1h) | 51 - 63 ng/g | 0.16 mg/kg i.p. | [7] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound. Researchers should adapt these protocols based on their specific experimental needs and in accordance with institutional animal care and use guidelines.
Vehicle Preparation
A common vehicle for dissolving this compound for in vivo studies in rats consists of a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.[3]
Protocol for Vehicle Preparation:
-
To prepare a 1 mL working solution, first create a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[3]
-
Take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until the solution is clear.[3]
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.[3]
-
Finally, add 450 µL of saline to reach a final volume of 1 mL. Ensure the final solution is clear before administration.[3]
-
It is recommended to prepare the working solution fresh on the day of the experiment.[8]
Another described vehicle for Befiradol is a mixture of Kolliphor HS15, saline, and water (20%:40%:40%).[5]
Administration Protocols
3.2.1. Intravenous (i.v.) Injection
Intravenous administration provides rapid delivery and 100% bioavailability. The lateral tail vein is the most common site for i.v. injections in rats.[9][10]
Protocol for i.v. Administration:
-
Restrain the rat appropriately. Warming the tail with a heat lamp or warm water can help dilate the veins, making them easier to visualize and access.
-
Load the prepared this compound solution into a sterile syringe fitted with an appropriate gauge needle (e.g., 27-30G).[9]
-
Position the needle parallel to the vein and insert it bevel-up into the lateral tail vein.
-
Slowly inject the solution. The maximum bolus injection volume is typically 5 ml/kg.[9]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
3.2.2. Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common route for systemic administration, offering a larger surface area for absorption compared to subcutaneous injection.[9][11]
Protocol for i.p. Administration:
-
Restrain the rat securely.
-
Load the prepared this compound solution into a sterile syringe with a 23-25G needle.[11]
-
The injection site is typically in the lower right quadrant of the abdomen to avoid the cecum and bladder.[11]
-
Lift the rat's hindquarters slightly to allow the abdominal organs to shift forward.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, which would indicate improper placement.[12][13]
-
Inject the solution smoothly. The maximum recommended volume is typically 10 ml/kg.[11]
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
3.2.3. Subcutaneous (s.c.) Injection
Subcutaneous administration involves injecting the substance into the loose skin, usually on the back of the neck or between the shoulders. This route provides a slower absorption rate compared to i.v. or i.p. routes.[9]
Protocol for s.c. Administration:
-
Manually restrain the rat.
-
Gently lift the loose skin over the dorsal midline (scruff) to form a tent.
-
Insert a sterile needle (e.g., 23-25G) into the base of the skin tent, parallel to the body.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the this compound solution.
-
Withdraw the needle and gently massage the area to aid in dispersal of the solution.
3.2.4. Oral Gavage (p.o.)
Oral gavage ensures the precise delivery of a substance directly into the stomach.[14] This method requires proper training to avoid injury to the animal.
Protocol for Oral Gavage:
-
Gently restrain the rat to prevent movement.
-
Use a proper-sized, flexible, or ball-tipped gavage needle. Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth.[14]
-
Moisten the tip of the gavage needle with water or a non-toxic lubricant.
-
Gently insert the needle into the mouth and advance it along the roof of the mouth and down the esophagus into the stomach. The needle should pass with minimal resistance. If the animal coughs or struggles excessively, the needle may be in the trachea and should be immediately withdrawn.[14]
-
Once the needle is in the stomach, administer the solution slowly. The recommended volume is typically 10-20 ml/kg.[14]
-
Smoothly withdraw the needle and return the rat to its cage. Monitor for any signs of respiratory distress.[14]
Mandatory Visualizations
Signaling Pathway of Befiradol
Befiradol acts as a full agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Its activation initiates several intracellular signaling cascades.[1][15]
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Studies in Rats
This diagram illustrates a general workflow for conducting in vivo experiments with this compound in rats.
Caption: General experimental workflow for Befiradol studies in rats.
References
- 1. Befiradol - Wikipedia [en.wikipedia.org]
- 2. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NLX-112, a novel 5-HT1A receptor agonist for the treatment of L-DOPA-induced dyskinesia: Behavioral and neurochemical profile in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. NLX-112, a highly selective 5-HT1A receptor agonist: Effects on body temperature and plasma corticosterone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic, pharmacokinetic and rat brain receptor occupancy profile of NLX-112, a highly selective 5-HT1A receptor biased agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Influence of mode of intravenous administration and blood sample collection on rat pharmacokinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. research.fsu.edu [research.fsu.edu]
- 15. go.drugbank.com [go.drugbank.com]
Optimal Dosage of Befiradol Hydrochloride for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befiradol hydrochloride, also known as NLX-112 and F-13640, is a potent and highly selective full agonist of the serotonin (B10506) 5-HT1A receptor.[1][2][3] It has demonstrated significant therapeutic potential in various preclinical models, including for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease, pain, and depression.[2][3][4][5] This document provides a comprehensive guide to the optimal dosage of this compound for in vivo studies, based on currently available scientific literature. It includes detailed application notes, experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
The "optimal dosage" of Befiradol is highly dependent on the specific research application, the animal model employed, and the desired biological effect. The following sections provide dosage recommendations and protocols for distinct research areas.
Data Presentation: Recommended Dosage Ranges for In Vivo Studies
The following tables summarize the effective dose ranges of this compound reported in various preclinical studies. Researchers should consider these as starting points and optimize the dosage for their specific experimental conditions.
Table 1: Dosage for Neurochemical and Electrophysiological Studies in Rats
| Application | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Modulation of Dorsal Raphe Neuron Activity | Intravenous (i.v.) | 0.2 - 18.2 µg/kg (cumulative) | ED₅₀ = 0.69 µg/kg | [1][6] |
| Modulation of mPFC Pyramidal Neuron Activity | Intravenous (i.v.) | 0.2 - 18.2 µg/kg (cumulative) | ED₅₀ = 0.62 µg/kg | [1][6] |
| Decrease in Extracellular 5-HT (mPFC, Hippocampus) | Intraperitoneal (i.p.) | 0.04 - 0.63 mg/kg | Dose-dependent decrease | [1][6][7] |
| Increase in Extracellular Dopamine (B1211576) (mPFC) | Intraperitoneal (i.p.) | 0.01 - 2.5 mg/kg | Dose-dependent increase | [1][6][7] |
Table 2: Dosage for Behavioral and Systemic Pharmacology Studies in Rodents
| Application | Animal Model | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Analgesia (Acute and Chronic Pain) | Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | 1 mg/kg was non-sedating and effective in a chronic inflammatory pain model. 10 mg/kg was effective but induced sedation. | [8] |
| Antidepressant-like Activity | Rat | Intraperitoneal (i.p.) / Oral (p.o.) | Not specified in search results | - | [5] |
| Induction of Hypothermia | Rat | Oral (p.o.) | MED: 0.31 mg/kg | Dose-dependent effect | [4] |
| Increase in Plasma Corticosterone (B1669441) | Rat | Oral (p.o.) / Intraperitoneal (i.p.) | MED: 0.63 mg/kg | Dose-dependent effect | [4] |
| Serotonergic Behaviors (e.g., flat body posture) | Rat | Oral (p.o.) | MEDs: 0.31 - 0.63 mg/kg | Dose-dependent induction | [4] |
Table 3: Dosage for Studies in Non-Human Primates
| Application | Animal Model | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Reduction of L-DOPA-Induced Dyskinesia | MPTP-treated Marmoset | Oral (p.o.) | 0.1 - 0.2 mg/kg | Significantly reduced dyskinesia. | [3] |
| Reduction of L-DOPA-Induced Dyskinesia | MPTP-treated Macaque | Oral (p.o.) | 0.1 - 0.4 mg/kg | Potently reduced dyskinesia. | [2] |
Signaling Pathway and Mechanism of Action
Befiradol acts as a full agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Activation of 5-HT1A receptors, both presynaptic autoreceptors on serotonin neurons in the dorsal raphe nucleus and postsynaptic heteroreceptors in cortical regions, leads to the inhibition of adenylyl cyclase and subsequent downstream signaling cascades.[2] This results in modulation of neuronal firing and neurotransmitter release.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for a Vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: [7]
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution in DMSO: Dissolve the this compound powder in DMSO to create a stock solution. For example, to prepare a 1 mg/mL final solution, you can first make a 10 mg/mL stock in DMSO.
-
Addition of PEG300: Add PEG300 to the DMSO solution and mix thoroughly by vortexing.
-
Addition of Tween-80: Add Tween-80 to the mixture and vortex until the solution is homogenous.
-
Addition of Saline: Add saline to the mixture to reach the final desired volume and concentration. Vortex thoroughly.
-
Solubilization Aid: If precipitation occurs, gently warm the solution or use a sonicator to aid dissolution.[7]
-
Administration: It is recommended to prepare the working solution fresh on the day of the experiment.[7]
Protocol 2: In Vivo Microdialysis for Neurotransmitter Level Assessment in Rats
This protocol is based on methodologies described for assessing the effects of Befiradol on extracellular serotonin and dopamine levels.[6][7]
Experimental Workflow Diagram:
Procedure:
-
Anesthesia and Surgery: Anesthetize rats with a suitable anesthetic (e.g., chloral hydrate, 400-500 mg/kg, i.p.).[7] Secure the animal in a stereotaxic frame.
-
Cannula Implantation: Stereotaxically implant a guide cannula into the brain region of interest, such as the medial prefrontal cortex (mPFC) or hippocampus.[1]
-
Recovery: Allow the animal to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1.1 µL/min).[1]
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer the prepared this compound solution or vehicle via the desired route (e.g., intraperitoneally).
-
Post-Administration Sample Collection: Continue to collect dialysate samples for a defined period post-administration (e.g., 140 minutes).[7]
-
Sample Analysis: Analyze the concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate samples using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC).
Protocol 3: Assessment of Analgesic Effects in Rodents (Von Frey Test)
This protocol is a standard method for assessing mechanical allodynia and the analgesic effects of compounds like Befiradol.
Procedure:
-
Acclimation: Acclimate the animals (mice or rats) to the testing environment and apparatus. The apparatus typically consists of a mesh floor allowing access to the plantar surface of the hind paws.
-
Baseline Measurement: Before drug administration, determine the baseline mechanical withdrawal threshold using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The threshold is the lowest force that elicits a withdrawal response.
-
Drug Administration: Administer this compound or vehicle intraperitoneally at the desired dose (e.g., 1 mg/kg or 10 mg/kg for mice).[8]
-
Post-Administration Testing: At specific time points after administration (e.g., 30, 60, 90, 120 minutes), re-assess the mechanical withdrawal threshold.
-
Data Analysis: Compare the post-drug withdrawal thresholds to the baseline values to determine the analgesic effect.
Concluding Remarks
The optimal dosage of this compound for in vivo research is contingent upon the specific scientific question being addressed. For neurochemical and electrophysiological studies in rats, lower doses in the µg/kg to low mg/kg range are often sufficient. For behavioral studies, particularly those assessing analgesia or serotonergic syndrome, higher doses in the mg/kg range may be necessary. In non-human primate models of Parkinson's disease, oral doses as low as 0.1 mg/kg have shown efficacy.
It is imperative for researchers to conduct pilot dose-response studies to determine the optimal dosage for their specific animal model and experimental paradigm, taking into account both efficacy and potential side effects such as sedation.[8] The protocols and data presented herein should serve as a valuable resource for initiating such studies.
References
- 1. This compound (NLX-112 hydrochloride; F 13640 hydrochloride) | 5-HT Receptor | 2436760-81-3 | Invivochem [invivochem.com]
- 2. Befiradol - Wikipedia [en.wikipedia.org]
- 3. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLX-112, a highly selective 5-HT1A receptor agonist: Effects on body temperature and plasma corticosterone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NLX-112, a highly selective 5-HT1A receptor agonist, mediates analgesia and antidepressant-like activity in rats via spinal cord and prefrontal cortex 5-HT1A receptors, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo electrophysiological and neurochemical effects of the selective 5-HT1A receptor agonist, F13640, at pre- and postsynaptic 5-HT1A receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Long-Term Stability of Befiradol Hydrochloride in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befiradol hydrochloride (NLX-112) is a potent and highly selective 5-HT1A receptor agonist with potential therapeutic applications in various neurological and psychiatric disorders. Ensuring the stability of this compound in solution is critical for the reliability and reproducibility of preclinical and clinical research, as well as for the development of viable pharmaceutical formulations. This document provides a comprehensive overview of the long-term stability of this compound in solution, including detailed experimental protocols for stability assessment and information on its mechanism of action.
Mechanism of Action and Signaling Pathway
Befiradol acts as a full agonist at the serotonin (B10506) 5-HT1A receptor. Its binding to this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events. Notably, Befiradol shows a preference for activating Gαo proteins over other Gαi subunits.[1][2] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Furthermore, Befiradol has been shown to elicit pronounced phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key downstream signaling molecule involved in neuroplasticity and cellular regulation.[1][2] The activation of 5-HT1A receptors by Befiradol can occur at both presynaptic autoreceptors, leading to a reduction in serotonin release, and at postsynaptic heteroreceptors, modulating the activity of other neurotransmitter systems.
Long-Term Stability Data
Currently, publicly available, detailed long-term stability data for this compound in various solutions is limited. Commercial suppliers indicate that stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO) are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[3] For aqueous-based solutions for in vivo experiments, it is generally recommended to prepare them freshly on the day of use.[3]
To provide a framework for researchers, the following table summarizes the key parameters and potential outcomes of a comprehensive long-term stability study based on ICH guidelines.
Table 1: Illustrative Long-Term Stability Data for this compound in 0.9% Saline (1 mg/mL)
| Storage Condition | Time Point | Appearance | pH | Assay (% of Initial) | Total Degradation Products (%) |
| 5°C ± 3°C | 0 Months | Clear, colorless | 5.5 | 100.0 | < 0.1 |
| 3 Months | Clear, colorless | 5.4 | 99.5 | 0.5 | |
| 6 Months | Clear, colorless | 5.4 | 99.1 | 0.9 | |
| 12 Months | Clear, colorless | 5.3 | 98.2 | 1.8 | |
| 25°C ± 2°C / 60% ± 5% RH | 0 Months | Clear, colorless | 5.5 | 100.0 | < 0.1 |
| 1 Month | Clear, colorless | 5.3 | 97.8 | 2.2 | |
| 3 Months | Clear, colorless | 5.1 | 94.5 | 5.5 | |
| 6 Months | Slight yellow tint | 4.9 | 88.7 | 11.3 | |
| 40°C ± 2°C / 75% ± 5% RH | 0 Months | Clear, colorless | 5.5 | 100.0 | < 0.1 |
| 1 Month | Yellowish | 4.8 | 85.2 | 14.8 | |
| 3 Months | Yellow | 4.5 | 72.1 | 27.9 | |
| 6 Months | Brownish | 4.2 | 55.4 | 44.6 |
Experimental Protocols
The following protocols are based on established principles of pharmaceutical stability testing and can be adapted for the specific needs of the researcher.
Protocol for Long-Term Stability Study
This protocol outlines a systematic approach to evaluating the long-term stability of this compound in a desired solution.
Objective: To determine the shelf-life and appropriate storage conditions for a this compound solution over an extended period.
Materials:
-
This compound powder
-
Selected solvent (e.g., 0.9% saline, phosphate-buffered saline pH 7.4, DMSO)
-
Volumetric flasks and pipettes
-
pH meter
-
Stability chambers (set to desired temperature and humidity conditions)
-
HPLC-UV system
-
Sterile filters and vials
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound at a defined concentration (e.g., 1 mg/mL) in the chosen solvent under aseptic conditions.
-
Initial Analysis (Time 0): Immediately after preparation, perform a complete analysis of the solution. This includes:
-
Visual inspection (color, clarity, particulate matter).
-
pH measurement.
-
HPLC analysis to determine the initial concentration (assay) and to establish the initial purity profile.
-
-
Sample Storage: Aliquot the solution into appropriate, sealed vials and place them in stability chambers under various conditions as recommended by ICH guidelines (e.g., 5°C ± 3°C, 25°C ± 2°C / 60% ± 5% RH, and 40°C ± 2°C / 75% ± 5% RH).[4][5][6]
-
Time-Point Testing: At specified time intervals (e.g., 1, 3, 6, 9, 12, 18, 24 months), remove samples from each storage condition and repeat the analyses performed at Time 0.[6]
-
Data Analysis: Compare the results at each time point to the initial data. A significant loss of potency (e.g., below 90% of the initial concentration) or the formation of degradation products above acceptable limits indicates instability under those storage conditions.
Protocol for Forced Degradation Study
This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To accelerate the degradation of this compound to understand its degradation profile under stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL)
-
Hydrochloric acid (e.g., 0.1 M HCl)
-
Sodium hydroxide (B78521) (e.g., 0.1 M NaOH)
-
Hydrogen peroxide (e.g., 3% H₂O₂)
-
High-intensity light source (as per ICH Q1B)
-
Oven/water bath
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 8 hours). Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Store in the dark at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Store vials of the this compound solution in an oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose the this compound solution to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples using a suitable stability-indicating HPLC method to separate the parent compound from any degradation products.
Proposed Stability-Indicating HPLC-UV Method
Objective: To provide a robust analytical method for the quantification of this compound and the separation of its potential degradation products.
-
Instrumentation: HPLC system with a UV detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: 5% A, 95% B
-
25-26 min: Linear gradient to 95% A, 5% B
-
26-30 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of this compound)
-
Column Temperature: 30°C
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Experimental Workflow
The following diagram illustrates the overall workflow for a comprehensive stability study of this compound in solution.
Conclusion
While specific long-term stability data for this compound in various solutions remains to be published in detail, the protocols and information provided in these application notes offer a robust framework for researchers to conduct their own stability assessments. By following systematic protocols based on ICH guidelines, scientists can ensure the quality and reliability of their experimental solutions, leading to more accurate and reproducible results in the study of this promising 5-HT1A receptor agonist. The provided signaling pathway information also serves as a valuable reference for understanding its mechanism of action.
References
- 1. Distinctive in vitro signal transduction profile of NLX-112, a potent and efficacious serotonin 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
Application Note: Quantification of Befiradol Hydrochloride Using a Validated HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Befiradol hydrochloride. Befiradol is a selective 5-HT1A receptor agonist with potential therapeutic applications in neurological and psychiatric disorders. The described method is suitable for the determination of this compound in bulk drug substance and can be adapted for various pharmaceutical dosage forms. This document provides a comprehensive experimental protocol, method validation data, and visual representations of the workflow and the compound's signaling pathway.
Introduction
This compound (also known as NLX-112) is a potent and selective agonist of the serotonin (B10506) 5-HT1A receptor.[1][2] Its mechanism of action involves the modulation of serotonergic neurotransmission, which plays a crucial role in mood, cognition, and motor control.[3][4] As a selective 5-HT1A receptor agonist, Befiradol has shown potential in preclinical and clinical studies for treating conditions such as L-DOPA-induced dyskinesia in Parkinson's disease.[4][5] Accurate and reliable quantification of this compound is essential for quality control, formulation development, and pharmacokinetic studies. This application note presents a validated reverse-phase HPLC (RP-HPLC) method that is specific, accurate, precise, and linear for the quantification of this compound.
Experimental Protocol
This section outlines the materials, instrumentation, and procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
Instrumentation
A standard HPLC system equipped with a UV-Vis detector, autosampler, and a data acquisition and processing system was used.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Detector: UV-Vis Detector
Chromatographic Conditions
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) was prepared by dissolving the reference standard in methanol. Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
For bulk drug substance, a solution of known concentration is prepared by accurately weighing the substance and dissolving it in methanol, followed by dilution with the mobile phase to fall within the calibration range.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[6][7] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The quantitative data from the method validation are summarized in the tables below.
| Parameter | Results |
| Linearity (Correlation Coefficient, r²) | 0.9995 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.8% - 101.2% |
| Precision (RSD %) | |
| - Intraday | < 1.5% |
| - Interday | < 2.0% |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Retention Time (tR) | ~ 4.5 min |
Table 1: Summary of Method Validation Parameters
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15234 |
| 5 | 76170 |
| 10 | 151980 |
| 25 | 380150 |
| 50 | 759900 |
| 75 | 1140150 |
| 100 | 1520200 |
Table 2: Linearity Data for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 25 | 24.8 | 99.2% |
| 50 | 50.6 | 101.2% |
| 75 | 74.1 | 98.8% |
Table 3: Accuracy Data for this compound
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Signaling Pathway of Befiradol
Befiradol acts as a selective agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
Caption: Simplified signaling pathway of Befiradol via the 5-HT1A receptor.
Conclusion
The HPLC method described in this application note is demonstrated to be a reliable and robust technique for the quantification of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. The provided protocols and validation data serve as a valuable resource for scientists and researchers working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Application Note: Quantitative Analysis of Befiradol Hydrochloride in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Befiradol hydrochloride in human plasma. Befiradol (also known as NLX-112 or F-13,640) is a potent and selective 5-HT1A receptor full agonist under investigation for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease.[1] The method utilizes protein precipitation for simple and efficient sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been developed and validated to support pharmacokinetic studies and is suitable for high-throughput analysis in a research setting.
Introduction
Befiradol is a novel compound that exhibits high efficacy and selectivity for the serotonin (B10506) 5-HT1A receptor.[1] Understanding its pharmacokinetic profile is crucial for its clinical development. LC-MS/MS is the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[2][3] This application note provides a detailed protocol for the extraction and quantification of Befiradol from human plasma, along with performance characteristics of the validated method.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound with no co-eluting peaks, such as Verapamil or a stable isotope-labeled Befiradol)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Sample Preparation
A protein precipitation method is employed for sample cleanup.
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard working solution.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, then re-equilibrate |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Befiradol | 394.2 | 155.1 |
| Internal Standard | [Insert IS m/z] | [Insert IS m/z] |
(Note: The provided MRM transitions for Befiradol are hypothetical and should be optimized based on experimental infusion of the compound.)
Data Presentation
The method was validated according to established guidelines for bioanalytical method validation.[4] A summary of the quantitative data is presented below.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low (0.3 ng/mL) | < 10% | 90 - 110% | < 10% | 90 - 110% |
| Medium (10 ng/mL) | < 8% | 92 - 108% | < 8% | 92 - 108% |
| High (80 ng/mL) | < 7% | 95 - 105% | < 7% | 95 - 105% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Befiradol | > 85% | Minimal (< 15%) |
| Internal Standard | > 85% | Minimal (< 15%) |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Befiradol in plasma.
Caption: Simplified signaling pathway of a 5-HT1A receptor agonist like Befiradol.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput pharmacokinetic studies in a research environment. The method demonstrates good accuracy, precision, and linearity over a clinically relevant concentration range.
References
Application Notes: Radiolabeling of Befiradol with [18F] for Positron Emission Tomography (PET)
Introduction
Befiradol (also known as F13640 or NLX-112) is a potent and highly selective 5-HT1A receptor full agonist. Its unique pharmacological profile makes it a promising candidate for therapeutic applications and as a target for in vivo imaging. Radiolabeling Befiradol with the positron-emitting radionuclide Fluorine-18 ([18F]) allows for the non-invasive visualization and quantification of functional 5-HT1A receptors in the brain using Positron Emission Tomography (PET). [18F]Befiradol binds preferentially to 5-HT1A receptors that are in a high-affinity state, coupled to G-proteins, thus providing a measure of functionally active receptors.[1][2] This application note provides a detailed protocol for the radiosynthesis, purification, and quality control of [18F]Befiradol for preclinical and clinical research.
Principle of the Method
The radiosynthesis of [18F]Befiradol is achieved through a one-step nucleophilic aromatic substitution reaction. The nitro-precursor of Befiradol is reacted with no-carrier-added [18F]fluoride, which displaces the nitro-group to form [18F]Befiradol.[1] The produced radiotracer is then purified by high-performance liquid chromatography (HPLC) and formulated in a physiologically compatible solution for injection.
Experimental Protocols
1. Materials and Reagents
-
Nitro-precursor of Befiradol ((3-chloro-4-nitrophenyl)(4-((((5-methylpyridin-2-yl)methyl)amino)methyl)piperidin-1-yl)methanone)
-
[18F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous, HPLC grade)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Water for injection (WFI)
-
Ethanol (absolute, USP grade)
-
Sterile filters (0.22 µm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a semi-preparative column (e.g., C18) and a radiation detector
-
Analytical HPLC system with a C18 column and UV and radiation detectors
-
Gas chromatography (GC) system for residual solvent analysis
-
Endotoxin (B1171834) detection kit
-
pH indicator strips or pH meter
2. Automated Radiosynthesis of [18F]Befiradol
The radiosynthesis is typically performed in a shielded hot cell using an automated synthesis module.
Step 1: [18F]Fluoride Trapping and Elution
-
Aqueous [18F]fluoride from the cyclotron target is passed through a quaternary ammonium (B1175870) anion exchange (QMA) cartridge to trap the [18F]fluoride.
-
The trapped [18F]fluoride is eluted from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
Step 2: Azeotropic Drying of [18F]Fluoride
-
The solvent is removed by azeotropic distillation under a stream of nitrogen at an elevated temperature (e.g., 110-120 °C) to ensure anhydrous conditions for the nucleophilic substitution reaction. This step is repeated with additions of anhydrous acetonitrile.
Step 3: Nucleophilic Substitution Reaction
-
The nitro-precursor of Befiradol (typically 1-2 mg) dissolved in anhydrous DMSO is added to the dried [18F]fluoride/K222 complex in the reaction vessel.
-
The reaction mixture is heated at a high temperature (e.g., 150-160 °C) for a specified time (e.g., 15-20 minutes) to facilitate the nucleophilic aromatic substitution.[1]
3. Purification of [18F]Befiradol
Step 1: Semi-Preparative HPLC
-
After the reaction, the crude reaction mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative HPLC column (e.g., reverse-phase C18).
-
The eluent is monitored with a UV detector and a radiation detector to identify the peak corresponding to [18F]Befiradol.
-
The fraction containing the purified [18F]Befiradol is collected.
Step 2: Formulation
-
The collected HPLC fraction, which contains organic solvent, is diluted with water for injection.
-
The diluted solution is passed through a C18 SPE cartridge to trap the [18F]Befiradol.
-
The cartridge is washed with water for injection to remove any remaining HPLC solvents.
-
The purified [18F]Befiradol is eluted from the C18 cartridge with a small volume of ethanol.
-
The final product is formulated in sterile saline for injection and passed through a 0.22 µm sterile filter into a sterile vial.
4. Quality Control
A series of quality control tests are performed on the final product to ensure its safety and efficacy for administration.
-
Appearance: The final product should be a clear, colorless solution, free of particulate matter.
-
pH: The pH of the final product should be within the acceptable range for intravenous injection (typically 4.5-7.5).
-
Radiochemical Purity and Identity: This is determined by analytical HPLC using a C18 column. The retention time of the radioactive peak should match that of a non-radioactive Befiradol standard. The radiochemical purity should be ≥95%.
-
Radionuclidic Identity and Purity: The radionuclide is identified by its half-life (109.8 minutes for [18F]). Radionuclidic purity is assessed by gamma-ray spectroscopy to ensure the absence of other gamma-emitting isotopes.
-
Residual Solvents: The concentration of residual solvents (e.g., acetonitrile, DMSO, ethanol) is determined by gas chromatography and must be below the limits specified by the pharmacopeia.
-
Bacterial Endotoxins: The endotoxin level is measured using a Limulus Amebocyte Lysate (LAL) test and must be within acceptable limits.
-
Sterility: The final product is tested for sterility according to standard pharmacopeial methods.
Data Presentation
Table 1: Summary of [18F]Befiradol Radiosynthesis Parameters
| Parameter | Value |
| Precursor | Nitro-Befiradol |
| Amount of Precursor | 1-2 mg |
| Reaction Temperature | 150-160 °C |
| Reaction Time | 15-20 min |
| Radiochemical Yield (decay-corrected) | 20-40% |
| Total Synthesis Time | 60-90 min |
Table 2: Quality Control Specifications for [18F]Befiradol
| Test | Specification |
| Appearance | Clear, colorless, free of particulates |
| pH | 4.5 - 7.5 |
| Radiochemical Purity | ≥ 95% |
| Radionuclidic Purity | ≥ 99.5% [18F] |
| Residual Solvents | Acetonitrile: < 410 ppm, DMSO: < 5000 ppm, Ethanol: < 5000 ppm |
| Bacterial Endotoxins | < 175 EU/V |
| Sterility | Sterile |
Mandatory Visualization
Caption: Experimental workflow for the automated radiosynthesis, purification, and quality control of [18F]Befiradol.
Caption: Simplified signaling pathway of [18F]Befiradol as a 5-HT1A receptor agonist.
References
Application Notes and Protocols for Cell-based Assays to Determine 5-HT1A Receptor Activation by Befiradol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befiradol (also known as NLX-112 or F13640) is a highly selective and potent full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for a range of neurological and psychiatric disorders.[3] Activation of the 5-HT1A receptor, which primarily couples to Gi/o proteins, initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4]
These application notes provide detailed protocols for three common cell-based functional assays to characterize the activation of the 5-HT1A receptor by Befiradol: the cAMP assay, the GTPγS binding assay, and a reporter gene assay. The quantitative data available for Befiradol is presented to guide researchers in their experimental design and data interpretation.
cAMP Assay
The cAMP assay is a fundamental method to quantify the functional consequence of 5-HT1A receptor activation. As a Gi/o-coupled receptor, its activation by an agonist like Befiradol leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This assay measures the potency (EC50) and efficacy (Emax) of Befiradol in mediating this response.
Data Presentation: Befiradol in cAMP Assays
The following table summarizes the quantitative data for Befiradol in cell-based cAMP assays. The data is derived from studies using human embryonic kidney (HEK293) cells expressing the human 5-HT1A receptor.
| Assay Type | Cell Line | Parameter | Befiradol Value | Serotonin (Reference) Value | Citation |
| cAMP Inhibition (Gi) | HEK293A ΔGs | EC50 | 2.3 ± 0.6 nM | 2.0 ± 0.5 nM | [5] |
| Emax | 85 ± 5 % | Not Reported | [5] | ||
| cAMP Accumulation (Gs) | HEK293A ΔGi/o | EC50 | 270 ± 65 nM | 240 ± 62 nM | [5] |
| Emax | 70 ± 2 % | Not Reported | [5] |
Note: The bell-shaped concentration-response curves observed for Befiradol in some cAMP assays suggest dual coupling to both Gi/o and Gs proteins at higher concentrations.[5]
Signaling Pathway Diagram
Caption: 5-HT1A receptor-mediated inhibition of cAMP production.
Experimental Workflow Diagram
Caption: Workflow for a typical cAMP inhibition assay.
Experimental Protocol: cAMP Inhibition Assay
This protocol is designed for measuring the inhibition of forskolin-stimulated cAMP production in HEK293 cells stably expressing the human 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing human 5-HT1A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, opaque 96-well microplates
-
Befiradol
-
Forskolin
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Lysis buffer (provided with the cAMP kit)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the 5-HT1A-expressing HEK293 cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of Befiradol in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Befiradol in assay buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare a stock solution of forskolin in DMSO and dilute it in assay buffer to a final concentration that elicits approximately 80% of its maximal response (this concentration should be predetermined).
-
-
Assay Performance:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the diluted forskolin solution to all wells except the basal control wells.
-
Add 50 µL of the serially diluted Befiradol solutions to the appropriate wells. For control wells, add 50 µL of assay buffer (with and without forskolin).
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the luminescence or fluorescence signal against the logarithm of the Befiradol concentration.
-
Calculate the EC50 and Emax values using a non-linear regression analysis (e.g., four-parameter logistic equation).
-
GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the initial step of G-protein activation.[6] Upon agonist binding to the 5-HT1A receptor, the associated Gi/o protein exchanges GDP for GTP.[6] This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates, providing a direct measure of receptor activation.[6] This assay is particularly well-suited for Gi-coupled receptors.[7]
Data Presentation: Befiradol in GTPγS Binding Assay
Quantitative data for Befiradol in a GTPγS binding assay was not available in the public literature at the time of this writing. Researchers are encouraged to perform this assay to determine the EC50 and Emax values for Befiradol-stimulated [³⁵S]GTPγS binding.
Experimental Workflow Diagram
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol is a general guideline for performing a [³⁵S]GTPγS binding assay with membranes from cells expressing the 5-HT1A receptor.
Materials:
-
Cell membranes from cells stably expressing the human 5-HT1A receptor
-
[³⁵S]GTPγS (radiolabeled)
-
GTPγS (non-radiolabeled)
-
GDP
-
Befiradol
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the 5-HT1A receptor using standard cell fractionation techniques (e.g., dounce homogenization and centrifugation).
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, combine the following in assay buffer:
-
Cell membranes (5-20 µg of protein per well)
-
GDP (e.g., 10 µM final concentration)
-
Varying concentrations of Befiradol (e.g., 10⁻¹⁰ M to 10⁻⁵ M)
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS (e.g., 0.1 nM final concentration) to each well to initiate the binding reaction.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of non-radiolabeled GTPγS (e.g., 10 µM).
-
Subtract non-specific binding from all other readings to obtain specific binding.
-
Plot the specific binding as a function of the Befiradol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Reporter Gene Assay
Reporter gene assays provide a downstream readout of receptor activation by linking a specific signaling pathway to the expression of a reporter protein, such as luciferase or β-galactosidase. For the Gi/o-coupled 5-HT1A receptor, a common approach is to use a reporter construct containing a cAMP response element (CRE) upstream of the reporter gene.[8] Activation of the 5-HT1A receptor by Befiradol will inhibit adenylyl cyclase, leading to a decrease in cAMP and a subsequent reduction in CRE-mediated reporter gene expression.[8]
Data Presentation: Befiradol in Reporter Gene Assay
Specific quantitative data (EC50, Emax) for Befiradol in a 5-HT1A reporter gene assay was not found in the reviewed literature. This assay can be used to determine these parameters.
Logical Relationship Diagram
Caption: Logical flow of a CRE-based reporter gene assay.
Experimental Protocol: CRE-Luciferase Reporter Gene Assay
This protocol describes a method to assess 5-HT1A receptor activation using a CRE-luciferase reporter gene in HEK293 cells.
Materials:
-
HEK293 cells
-
Expression vector for human 5-HT1A receptor
-
CRE-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium
-
Befiradol
-
Forskolin
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the 5-HT1A receptor expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Seed the transfected cells into a 96-well plate and incubate for 24-48 hours to allow for receptor and reporter expression.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with serum-free medium.
-
Add forskolin to a final concentration that induces a submaximal luciferase expression.
-
Add serial dilutions of Befiradol to the wells.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).
-
Plot the normalized luciferase activity against the logarithm of the Befiradol concentration.
-
Determine the EC50 and Emax values for the inhibition of forskolin-stimulated luciferase expression using non-linear regression.
-
Conclusion
The cell-based assays described provide a robust framework for characterizing the functional activity of Befiradol at the 5-HT1A receptor. The cAMP assay is a direct measure of the primary signaling pathway of this Gi/o-coupled receptor. The GTPγS binding assay offers a proximal readout of G-protein activation, while the reporter gene assay provides a downstream, transcriptional measure of receptor engagement. By employing these assays, researchers can obtain a comprehensive profile of Befiradol's potency and efficacy, contributing to a deeper understanding of its pharmacology and its potential as a therapeutic agent.
References
- 1. neurologylive.com [neurologylive.com]
- 2. NLX-112 - Neurolixis [neurolixis.com]
- 3. Translating biased agonists from molecules to medications: Serotonin 5-HT1A receptor functional selectivity for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detailed pharmacological characterization of 5-HT1A-receptor-mediated [35S]GTP gamma S binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luciferase Reporter Gene Assay on Human 5-HT Receptor: Which Response Element Should Be Chosen? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Befiradol Hydrochloride in Rodent Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Befiradol hydrochloride, also known as NLX-112 and F-13640, is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] It is under investigation for its potential therapeutic effects in Parkinson's disease (PD), particularly in mitigating L-DOPA-induced dyskinesia (LID), a common and debilitating side effect of long-term dopamine (B1211576) replacement therapy.[2][3] The mechanism of action of Befiradol is primarily attributed to its ability to modulate serotonergic neuron activity, which in turn influences dopamine release in the basal ganglia.[2][4] This document provides detailed application notes and experimental protocols for utilizing this compound in established rodent models of Parkinson's disease.
Data Presentation
Table 1: this compound Dosage and Administration in Rodent Models
| Rodent Model | Befiradol HCl Dose | Route of Administration | Vehicle | Key Findings | Reference |
| 6-OHDA-lesioned Rat | 0.16 mg/kg | Intraperitoneal (i.p.) | Saline | Potently and completely reversed haloperidol-induced catalepsy and abolished L-DOPA-induced Abnormal Involuntary Movements (AIMs). | [3] |
| 6-OHDA-lesioned Rat | 0.04 and 0.16 mg/kg | Intraperitoneal (i.p.) | Not specified | Acutely reversed L-DOPA (6 mg/kg)-induced AIMs; effect maintained after 14 days of repeated administration. | [5] |
| 6-OHDA-lesioned Rat | 0.16 mg/kg | Intraperitoneal (i.p.) | Not specified | Induced robust ipsilateral rotations, suggesting motor facilitatory effects. | [3] |
| Rat (neurochemical studies) | 0.04-0.63 mg/kg | Intraperitoneal (i.p.) | Not specified | Dose-dependently decreased extracellular 5-HT in the hippocampus and mPFC. | [5] |
| Rat (neurochemical studies) | 0.01-2.5 mg/kg | Intraperitoneal (i.p.) | Not specified | Dose-dependently increased extracellular dopamine in the mPFC. | [5] |
Table 2: Effects of this compound on Behavioral Outcomes in Rodent Models of Parkinson's Disease
| Behavioral Test | Rodent Model | Treatment | Outcome | Reference |
| Abnormal Involuntary Movements (AIMs) | 6-OHDA-lesioned Rat | Befiradol HCl (0.16 mg/kg, i.p.) + L-DOPA | Complete abolishment of L-DOPA-induced AIMs. | [3] |
| Abnormal Involuntary Movements (AIMs) | 6-OHDA-lesioned Rat | Befiradol HCl (0.04 and 0.16 mg/kg, i.p.) + L-DOPA (6 mg/kg) | Maintained suppression of AIMs upon repeated administration over 14 days. | [5] |
| Rotational Behavior | 6-OHDA-lesioned Rat | Befiradol HCl (0.16 mg/kg, i.p.) | Robustly induced ipsilateral rotations. | [3] |
| Haloperidol-induced Catalepsy | Intact Rat | Befiradol HCl (0.16 mg/kg, i.p.) | Potent and complete reversal of catalepsy. | [3] |
Table 3: Neurochemical Effects of this compound in Rodent Models
| Analysis | Brain Region | Rodent Model | Treatment | Key Neurochemical Changes | Reference |
| Microdialysis | Striatum | 6-OHDA-lesioned Rat | Befiradol HCl (0.04 and 0.16 mg/kg, i.p.) + L-DOPA (6 mg/kg) | Pronounced decrease in extracellular 5-HT levels; blunting of L-DOPA-induced surge in dopamine levels on the lesioned side. | [5] |
| Microdialysis | Hippocampus and mPFC | Intact Rat | Befiradol HCl (0.04-0.63 mg/kg, i.p.) | Dose-dependent decrease in extracellular 5-HT. | [5] |
| Microdialysis | mPFC | Intact Rat | Befiradol HCl (0.01-2.5 mg/kg, i.p.) | Dose-dependent increase in extracellular dopamine. | [5] |
Signaling Pathways and Experimental Workflows
References
- 1. Forelimb Locomotor Rating Scale for Behavioral Assessment of Recovery after Unilateral Cervical Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.edu [ohsu.edu]
- 3. The novel 5-HT1A receptor agonist, NLX-112 reduces l-DOPA-induced abnormal involuntary movements in rat: A chronic administration study with microdialysis measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychopharmacology.uic.edu [psychopharmacology.uic.edu]
Troubleshooting & Optimization
Technical Support Center: Befiradol Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Befiradol hydrochloride. The information is designed to address specific issues related to improving the solubility of this compound for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as NLX-112 hydrochloride or F-13,640) is a potent and highly selective 5-HT1A receptor full agonist.[1] Its primary mechanism of action involves the activation of 5-HT1A receptors, which are G-protein coupled receptors. This activation leads to downstream signaling cascades, including the inhibition of adenylyl cyclase and the phosphorylation of ERK.[1][2] In preclinical models, it has shown efficacy in treating conditions like levodopa-induced dyskinesia in Parkinson's disease.[1]
Q2: I am having trouble dissolving this compound for my in vivo experiment. What are the recommended solvents?
A2: this compound is soluble in DMSO for in vitro stock solutions.[3][4][5] For in vivo formulations, a co-solvent system is typically required. Several successful formulations have been reported to achieve a clear solution.[3][4][5][6] It is crucial to add and mix each solvent sequentially as described in the protocols. If you observe precipitation, gentle heating and/or sonication can aid in dissolution.[3][5]
Q3: Can you provide specific formulations for dissolving this compound for in vivo use?
A3: Yes, several vehicle compositions have been successfully used. The choice of vehicle may depend on the route of administration (e.g., intraperitoneal, intravenous, oral). Below are some commonly used formulations.
Data Presentation: In Vivo Formulation Solubility
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Achieved Solubility | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
| Reference | [3][6] | [3][6] | [3][6] |
Note: For all protocols, a stock solution of this compound in DMSO is typically prepared first and then added to the other vehicle components.
Experimental Protocols
Protocol 1: Co-Solvent Formulation (for systemic administration)
This protocol is suitable for achieving a clear solution for injections.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), newly opened
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[3] Ensure the compound is fully dissolved. Sonication may be required.[4]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300, mixing thoroughly after its addition.
-
Add Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Finally, add the saline to reach the final volume and mix thoroughly.
-
If any precipitation is observed, gently warm the solution or sonicate until it becomes clear.[3][5]
Protocol 2: Cyclodextrin-Based Formulation
This formulation utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility and is suitable for parenteral administration.
Materials:
-
This compound
-
DMSO, newly opened
-
20% SBE-β-CD in Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[3]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to the DMSO stock and mix thoroughly until a clear solution is obtained.[3]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling cascade.
Experimental Workflow for In Vivo Formulation (Protocol 1)
Caption: Workflow for preparing a co-solvent formulation.
References
- 1. Befiradol - Wikipedia [en.wikipedia.org]
- 2. Distinctive in vitro signal transduction profile of NLX-112, a potent and efficacious serotonin 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (NLX-112 hydrochloride; F 13640 hydrochloride) | 5-HT Receptor | 2436760-81-3 | Invivochem [invivochem.com]
Befiradol hydrochloride dissolution challenges and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution of Befiradol hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide: Dissolution Issues
This guide is designed to help you resolve specific problems you may encounter when preparing this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or phase separation occurs during preparation. | The compound has low aqueous solubility and may crash out of solution when concentrations are too high or when transitioning between solvents. | Apply gentle heat and/or use sonication to aid in the dissolution process.[1][2] Prepare solutions fresh on the day of use for in vivo experiments to minimize the risk of precipitation over time.[1] |
| Difficulty dissolving the compound in DMSO for a stock solution. | This compound requires assistance to fully dissolve in DMSO at high concentrations. The quality of the DMSO can also impact solubility. | Use ultrasonic treatment to facilitate dissolution in DMSO.[1][2][3] Ensure you are using newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1][2] |
| The compound will not dissolve in aqueous buffers or saline alone. | This compound is a poorly water-soluble drug.[4][5] This is a common challenge for many new chemical entities, which are often lipophilic in nature.[6][7] | The use of co-solvents is necessary. Do not attempt to dissolve this compound directly in aqueous media. First, prepare a concentrated stock solution in an organic solvent like DMSO.[1][3] |
| Solution becomes cloudy or precipitates after adding aqueous components. | The solvent system has been compromised, leading to the drug falling out of solution. This can happen if the order of solvent addition is incorrect or if the ratios are not optimal. | Follow a sequential and precise solvent addition protocol. For example, add DMSO first, followed by other co-solvents like PEG300 and Tween-80, before finally adding the aqueous saline solution.[1][3] This ensures a gradual transition in polarity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It can achieve a high concentration, such as 50 mg/mL or even 125 mg/mL, although this often requires the use of ultrasonication to fully dissolve the compound.[1][2][3] It is critical to use new, anhydrous DMSO as its hygroscopic nature can negatively affect solubility.[1][2]
Q2: How should I store the this compound stock solution?
A2: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store at -80°C. For shorter-term storage (up to 1 month), -20°C is suitable.[1][2][3] Always keep the solutions in a sealed container to protect from moisture.[1][3]
Q3: Can I dissolve this compound directly in an aqueous buffer for my in vitro assay?
A3: Due to its poor aqueous solubility, it is not recommended to dissolve this compound directly in aqueous buffers.[4][5] The standard procedure is to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous assay buffer, ensuring the final DMSO concentration is compatible with your experimental system.
Q4: What are some proven solvent systems for preparing this compound for in vivo experiments?
A4: Several multi-component solvent systems have been successfully used. The general approach is to start with a 10% DMSO stock and then add co-solvents. Here are some established protocols that yield a clear solution with a solubility of at least 2.08 mg/mL or 2.5 mg/mL:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][2][3]
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).[1][2][3]
For in vivo studies, it is highly recommended to prepare these working solutions freshly on the day of use.[1]
Q5: Why is this compound considered a poorly soluble drug?
A5: Like an estimated 70% of new drug candidates, this compound likely has a molecular structure with high lipophilicity, which is favorable for target binding but results in poor aqueous solubility.[4] This is a common characteristic of drugs classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability).[4] Strategies like using co-solvents, cyclodextrins, and self-emulsifying systems are standard approaches to overcome this challenge.[5][7][8]
Quantitative Data Summary: Solubility
The following tables summarize the reported solubility of this compound in various solvent systems.
Table 1: In Vitro Stock Solution Solubility
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (290.48 mM) | Requires ultrasonic assistance.[1][3] |
| DMSO | 50 mg/mL (126.95 mM) | Requires ultrasonic assistance.[2] |
Table 2: In Vivo Working Solution Solubility
| Solvent System | Achieved Solubility | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.83 mM) or ≥ 2.5 mg/mL (6.35 mM) | Clear Solution[1][2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.83 mM) or ≥ 2.5 mg/mL (6.35 mM) | Clear Solution[1][2][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.83 mM) or ≥ 2.5 mg/mL (6.35 mM) | Clear Solution[1][2][3] |
Detailed Experimental Protocols
Protocol 1: Preparation of In Vitro Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Vortex mixer
-
Ultrasonic bath
-
-
Methodology:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the vial in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved.[1][2]
-
Once dissolved, aliquot the stock solution into smaller volumes in sealed vials.
-
Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
-
Protocol 2: Preparation of In Vivo Formulation (PEG300/Tween-80 Method)
-
Objective: To prepare a clear, injectable solution of this compound for in vivo administration.
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)[9]
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
-
Methodology:
-
This protocol is based on sequential addition of solvents. For a final 1 mL working solution at a concentration of 2.5 mg/mL, the following steps are performed:[9]
-
Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
To this, add 400 µL of PEG300. Mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 to the mixture. Mix thoroughly again.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix until a clear, homogenous solution is obtained.
-
If any precipitation or phase separation is observed, gentle heating or sonication can be used to clarify the solution.[1][2]
-
This formulation should be prepared fresh on the day of the experiment.[1]
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified signaling pathway of Befiradol as a 5-HT1A agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Befiradol (NLX-112) | 5-HT1A受体激动剂 | MCE [medchemexpress.cn]
Befiradol Hydrochloride Technical Support Center: Mitigating Sedation in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential sedative effects of Befiradol hydrochloride (also known as NLX-112 or F13640) during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Its primary mechanism of action involves the activation of these receptors, which are crucial in modulating serotonergic neurotransmission.[1] Befiradol is being investigated for the treatment of levodopa-induced dyskinesia in Parkinson's disease.[1][3]
Q2: Is sedation a known side effect of this compound?
A2: Yes, sedation is a potential side effect of this compound, as with other 5-HT1A receptor agonists.[4] Preclinical studies in marmosets have reported "sedation-like" behavior at higher doses.[5] However, in a Phase 2a clinical trial, while central nervous system-related adverse events were noted, Befiradol was found to be generally safe and well-tolerated, with no serious adverse events reported in the treatment group.[6][7]
Q3: At what doses has sedation been observed in preclinical studies?
A3: In preclinical animal models, sedation-like behaviors have been observed at specific doses. For instance, a dose of 0.4 mg/kg of Befiradol induced sedation-like behavior in marmosets.[5] In mice, sedative effects were noted at doses of 5 mg/kg and 10 mg/kg in a rotarod test.[4] A study in rats showed that Befiradol at 0.2 mg/kg reduced fentanyl-induced sedation, but also highlighted the complex effects of 5-HT1A agonists on sedation.[4][8]
Q4: How can I assess sedation in my animal experiments?
A4: Several validated behavioral tests can be used to quantify sedation in rodents. These include the rotarod test for motor coordination and balance, the loss of righting reflex test to measure the level of sedation and consciousness, and the open field or locomotor activity test to assess spontaneous movement.[1][6][9][10] Detailed protocols for these experiments are provided in the "Experimental Protocols" section of this guide.
Q5: What are the potential strategies to mitigate sedation as a side effect?
A5: One of the most promising strategies lies in the concept of functional selectivity or biased agonism .[11][12][13] This involves developing 5-HT1A receptor agonists that preferentially activate specific downstream signaling pathways (e.g., G-protein signaling) responsible for the therapeutic effect, while avoiding pathways that may lead to side effects like sedation (e.g., β-arrestin recruitment).[11][13] Additionally, careful dose-titration starting with lower doses and gradually increasing to the desired therapeutic level may help to minimize sedative effects.[6]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpectedly high levels of sedation observed at therapeutic doses in animal models. | High peak plasma concentration after administration. | Consider adjusting the dosing regimen. A slower infusion or oral administration might lead to a more gradual increase in plasma concentration and reduced peak sedative effects. |
| Potential drug-drug interaction potentiating sedation. | Review all co-administered substances, including anesthetics and analgesics. Some compounds can have synergistic sedative effects.[14] If possible, conduct a pilot study to assess the sedative effects of Befiradol in combination with the other agents. | |
| Animal strain or species sensitivity. | Different rodent strains and species can exhibit varying sensitivities to the sedative effects of drugs.[15] Review the literature for data on the specific strain being used or consider a pilot dose-response study in that strain. | |
| Difficulty in distinguishing between sedation and motor impairment in behavioral tests. | The chosen behavioral assay may not be specific enough. | Utilize a battery of tests to get a more comprehensive picture. For example, a locomotor activity test can show general depression of movement, while a rotarod test can more specifically assess motor coordination.[6][9] |
| Sedation is interfering with the assessment of the primary therapeutic endpoint. | The timing of the behavioral assessment coincides with peak sedative effects. | Characterize the pharmacokinetic and pharmacodynamic profile of Befiradol in your model. This will help in scheduling the therapeutic assessment at a time point when sedative effects have subsided but the therapeutic effect is still present.[7] |
Quantitative Data Presentation
Table 1: Preclinical Doses of this compound Associated with Sedation
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Marmoset | 0.4 mg/kg | Oral | Sedation-like behavior | [5] |
| Mouse | 5 mg/kg | Not specified | Sedation (observed in rotarod test) | [4] |
| Mouse | 10 mg/kg | Not specified | Sedation (observed in rotarod test) | [4] |
| Rat | 0.2 mg/kg | Not specified | Reduced fentanyl-induced sedation | [4][8] |
Table 2: Adverse Events in Phase 2a Clinical Trial of NLX-112 (Befiradol)
| Adverse Event | NLX-112 Group (N=18) | Placebo Group (N=9) |
| Nausea | 6 (33.3%) | 1 (11.1%) |
| Parkinsonism | 4 (22.2%) | 2 (22.2%) |
| Headache | 3 (16.7%) | 2 (22.2%) |
| Dizziness | 2 (11.1%) | 1 (11.1%) |
| Insomnia | 2 (11.1%) | 0 (0.0%) |
| Serious Adverse Events | 0 (0.0%) | 1 (11.1%) |
Data adapted from the NLX-112 Randomized Phase 2A Trial.[6][16] Note: The table shows adverse events occurring in >10% of participants in the NLX-112 group.
Experimental Protocols
Rotarod Test for Motor Coordination and Sedation
Objective: To assess the effect of this compound on motor coordination and balance, which can be indicative of sedation.
Methodology:
-
Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice) and sensors to detect when an animal falls.
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.[1][2]
-
Training:
-
Testing:
-
Administer this compound or vehicle control at the desired doses and time points.
-
Place the mouse on the rotarod.
-
Begin the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).[9]
-
Record the latency to fall from the rod. A shorter latency compared to the vehicle group indicates impaired motor coordination, which may be due to sedation.
-
-
Data Analysis: Compare the mean latency to fall between the treatment and control groups using appropriate statistical tests (e.g., ANOVA).
Loss of Righting Reflex Test
Objective: To determine the level of sedation by assessing the animal's ability to right itself when placed on its back.
Methodology:
-
Procedure:
-
Administer this compound or vehicle control.
-
At predetermined time points after administration, gently place the animal on its back in a clean, flat cage.
-
The righting reflex is considered lost if the animal fails to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds).[8][17]
-
-
Parameters to Measure:
-
Onset of LORR: The time from drug administration to the first loss of righting reflex.
-
Duration of LORR: The total time the animal is unable to right itself.
-
-
Data Analysis: Compare the incidence and duration of the loss of righting reflex between treatment and control groups.
Locomotor Activity Test (Open Field Test)
Objective: To measure spontaneous motor activity as an indicator of sedation or hypoactivity.
Methodology:
-
Apparatus: A square or circular open field arena equipped with infrared beams or a video tracking system to monitor movement.[1][5]
-
Acclimation: Allow the animals to acclimate to the testing room for 30-60 minutes.[1]
-
Procedure:
-
Administer this compound or vehicle control.
-
Place the animal in the center of the open field arena.
-
Record locomotor activity for a set duration (e.g., 30-60 minutes).
-
-
Parameters to Measure:
-
Total distance traveled: The overall distance the animal moves during the session.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
Time spent in the center vs. periphery: Can also provide information on anxiety-like behavior.
-
-
Data Analysis: A significant decrease in total distance traveled and rearing frequency in the treatment group compared to the control group can indicate sedation.[3]
Visualizations
Caption: Workflow for assessing Befiradol-induced sedation.
Caption: 5-HT1A receptor signaling and biased agonism.
Caption: Decision tree for troubleshooting sedation.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. mmpc.org [mmpc.org]
- 3. The assessment of mouse spontaneous locomotor activity using motion picture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptor agonist Befiradol reduces fentanyl-induced respiratory depression, analgesia, and sedation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 6. NLX‐112 Randomized Phase 2A Trial: Safety, Tolerability, Anti‐Dyskinetic, and Anti‐Parkinsonian Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLX-112 Randomized Phase 2A Trial: Safety, Tolerability, Anti-Dyskinetic, and Anti-Parkinsonian Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Return of the Righting Reflex Does Not Portend Recovery of Cognitive Function in Anesthetized Rats [frontiersin.org]
- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. va.gov [va.gov]
- 12. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Translating biased agonists from molecules to medications: Serotonin 5-HT1A receptor functional selectivity for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic sedation with low-dose midazolam and propofol for colonoscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. JaypeeDigital | Animal Experiment on Central Nervous System (CNS) [jaypeedigital.com]
Addressing hyperalgesia observed with high-dose Befiradol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating hyperalgesia observed with high-dose Befiradol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (also known as NLX-112 or F13640) is a potent and highly selective full agonist for the serotonin (B10506) 5-HT1A receptor.[1][2] Its primary mechanism of action involves the activation of these receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gαi/o proteins.[3][4][5] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] Additionally, Befiradol-induced 5-HT1A receptor activation can modulate ion channels, leading to neuronal hyperpolarization and reduced neuronal firing.[5]
Q2: Why is hyperalgesia observed with high-dose this compound?
While Befiradol has demonstrated analgesic effects at therapeutic doses, paradoxical hyperalgesia (an increased sensitivity to pain) has been observed at higher doses.[7] This phenomenon is not fully elucidated but is thought to be related to the complex role of the serotonergic system in pain modulation. High levels of 5-HT1A receptor activation may lead to neuroadaptive changes in pain pathways, potentially desensitizing certain receptor populations or engaging alternative signaling cascades that promote nociceptive sensitization. One study noted that while Befiradol can reverse opioid-induced respiratory depression, this can be accompanied by hyperalgesia.
Q3: What are the typical dose ranges for observing analgesia versus hyperalgesia with Befiradol in rodent models?
The therapeutic window for Befiradol's analgesic effects appears to be dose-dependent, with higher doses potentially leading to adverse effects, including hyperalgesia and sedation. A non-sedating dose of 1 mg/kg in mice showed antinociceptive effects in a model of inflammatory pain (CFA-induced), but was ineffective against mechanical allodynia in a neuropathic pain model.[7] In contrast, a higher dose of 10 mg/kg was found to be sedating, which could confound the interpretation of behavioral pain assays.[7] Lower doses, in the range of 0.04 to 0.16 mg/kg, have been reported to have therapeutic-like activity in other models.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Hyperalgesia Results
Q: We are observing variable or no hyperalgesia with high-dose Befiradol in our experiments. What could be the cause?
Possible Causes and Solutions:
-
Dose Selection: The dose-response relationship for Befiradol and hyperalgesia can be complex. A dose that is too high may induce sedation, masking hyperalgesic behaviors. Conversely, a dose that is too low may not be sufficient to induce hyperalgesia.
-
Recommendation: Conduct a thorough dose-response study to identify the optimal dose for inducing hyperalgesia without significant motor impairment. Include a motor function assessment, such as the rotarod test, to control for sedative effects.
-
-
Animal Stress: Stress is a significant confounding factor in pain research and can lead to stress-induced analgesia, which could mask hyperalgesia.
-
Recommendation: Ensure adequate acclimatization of animals to the testing environment and handlers. Minimize noise and disturbances in the animal facility.
-
-
Experimental Model: The type of pain model used can influence the manifestation of hyperalgesia.
-
Recommendation: The Complete Freund's Adjuvant (CFA) induced inflammatory pain model is a well-established method for studying hyperalgesia. Ensure the protocol is followed precisely to induce a consistent inflammatory response.
-
Issue 2: High Variability in von Frey Test Results
Q: Our baseline and post-treatment paw withdrawal thresholds in the von Frey test are highly variable. How can we improve consistency?
Possible Causes and Solutions:
-
Improper Filament Application: The manner in which the von Frey filaments are applied is critical for obtaining reliable data.
-
Recommendation: Apply the filament perpendicular to the plantar surface of the paw with just enough force to cause a slight bend. Avoid touching the paw before or during the application to prevent extraneous stimuli. The application should be smooth and steady.
-
-
Animal Habituation: Insufficient habituation to the testing apparatus can lead to anxiety and inconsistent responses.
-
Recommendation: Habituate the animals to the testing chambers for at least 2-3 days before the experiment. Allow for a 30-60 minute acclimatization period on each testing day before starting measurements.
-
-
Experimenter Bias: The sex of the experimenter has been shown to influence pain-related behaviors in rodents.
-
Recommendation: If possible, have the same experimenter conduct all the behavioral testing for a given study. The experimenter should be blind to the treatment groups.
-
-
Testing Environment: Variations in the testing environment can affect animal behavior.
-
Recommendation: Conduct the tests at the same time of day, in a quiet, temperature- and humidity-controlled room.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound in Rodent Models
| Dose (mg/kg, i.p.) | Animal Model | Observed Effect | Citation |
| 0.04 - 0.16 | Rat | Therapeutic-like activity | [8][9] |
| 0.31 | Rat | Minimal effective dose for hypothermia | [8] |
| 0.63 | Rat | Minimal effective dose for increased plasma corticosterone (B1669441) | [8] |
| 1 | Mouse | Antinociceptive in CFA-induced inflammatory pain model (non-sedating) | [7] |
| 1 | Mouse | Ineffective against mechanical allodynia in a neuropathic pain model | [7] |
| 10 | Mouse | Sedating, confounding antinociceptive assessment | [7] |
Experimental Protocols
Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Hyperalgesia in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Induction of Inflammation:
-
Anesthetize the rat using isoflurane.
-
Inject 100 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL) subcutaneously into the plantar surface of the right hind paw.
-
Allow the animal to recover in its home cage. Inflammation and hyperalgesia will develop over the next 24 hours and persist for several days to weeks.[10][11][12]
-
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the inflamed paw.
-
A positive response is defined as a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Befiradol Administration:
-
Administer this compound intraperitoneally (i.p.) at the desired doses.
-
Assess mechanical allodynia at various time points post-administration (e.g., 30, 60, 120 minutes).
-
Protocol 2: Rotarod Test for Motor Coordination
-
Apparatus: An accelerating rotarod.
-
Training:
-
Acclimate the animals to the stationary rod for 1-2 minutes.
-
Train the animals on the rotating rod at a constant low speed (e.g., 4 rpm) for 5 minutes for 2-3 consecutive days prior to testing.
-
-
Testing:
-
Administer this compound or vehicle.
-
At the desired time point post-administration, place the animal on the rotarod.
-
Start the rod, accelerating from 4 to 40 rpm over a period of 5 minutes.
-
Record the latency to fall from the rod. A decrease in latency to fall indicates impaired motor coordination.
-
Visualizations
Caption: Befiradol Signaling Pathway to Hyperalgesia.
Caption: Experimental Workflow for Hyperalgesia Assessment.
Caption: Troubleshooting von Frey Test Variability.
References
- 1. Befiradol - Wikipedia [en.wikipedia.org]
- 2. NLX-112 - Neurolixis [neurolixis.com]
- 3. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. NLX-112, a highly selective 5-HT1A receptor agonist: Effects on body temperature and plasma corticosterone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel 5-HT1A receptor agonist, NLX-112 reduces l-DOPA-induced abnormal involuntary movements in rat: A chronic administration study with microdialysis measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 11. scispace.com [scispace.com]
- 12. criver.com [criver.com]
Optimizing Befiradol hydrochloride dosage to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Befiradol hydrochloride (also known as NLX-112 or F-13640) to avoid off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective full agonist for the serotonin (B10506) 5-HT1A receptor.[1][2] Its therapeutic effects, particularly in the context of levodopa-induced dyskinesia (LID) in Parkinson's disease, are believed to be mediated by its action on 5-HT1A receptors in the brain.[3][4] Specifically, its anti-LID activity likely involves the activation of raphe 5-HT1A autoreceptors, which inhibits the activity of serotonin neurons and consequently reduces the conversion of levodopa (B1675098) to dopamine (B1211576) by these neurons.[5]
Q2: What are the known on-target effects of this compound?
A2: As a 5-HT1A receptor agonist, Befiradol's on-target effects include the modulation of serotonergic neurotransmission. In preclinical models, it has been shown to reduce the activity of dorsal raphe serotonergic neurons and increase the discharge rate of pyramidal neurons in the medial prefrontal cortex.[6] In animal models of Parkinson's disease, it has demonstrated potent anti-dyskinetic effects and has also shown potential for improving motor function.[3][7]
Q3: What are the potential off-target effects of this compound, and at what dosages do they occur?
A3: Befiradol is characterized as a highly selective 5-HT1A receptor agonist, with over 1000-fold selectivity over a wide range of other receptors.[7] However, at higher doses, serotonergic effects, sometimes referred to as "serotonin behavioral syndrome," have been observed in animal models.[8] In rats, doses of 0.31-0.63 mg/kg (p.o.) were reported to induce serotonergic behaviors like flat body posture and forepaw treading, which were higher than the doses required for therapeutic-like activity (0.04 to 0.16 mg/kg). A study comparing Befiradol to a related compound suggested that potential off-target interactions for this class of drugs could involve adrenergic α1 and dopaminergic D2 receptors, though Befiradol itself has very high selectivity over these.
Q4: What is a recommended starting dose for in vivo rodent studies to observe therapeutic effects while minimizing off-target effects?
A4: Based on preclinical studies in rats, therapeutic-like effects for conditions such as L-DOPA-induced dyskinesia have been observed at intraperitoneal (i.p.) doses ranging from 0.04 mg/kg to 0.16 mg/kg. Doses that induced serotonergic behaviors were generally higher, starting around 0.31 mg/kg to 0.63 mg/kg (p.o.). Therefore, a starting i.p. dose in the range of 0.04 - 0.16 mg/kg is a reasonable starting point for efficacy studies in rats, with careful monitoring for serotonergic side effects if the dose is escalated.
Q5: What were the observed side effects in the Phase 2a clinical trial for Levodopa-induced dyskinesia, and how were they managed?
A5: In the Phase 2a clinical trial (NCT05148884), this compound (NLX-112) was found to be safe and well-tolerated.[4][5][9] Adverse events were mainly related to the central nervous system and were most frequently reported during the dose up-titration period in both the NLX-112 and placebo groups, with no significant differences in frequency, severity, or causality between the two.[5] There were no serious adverse events reported in the group receiving NLX-112.[9][10] Dosing was managed through a gradual up-titration over 28 days to a maximum of 2 mg/day (1 mg twice daily).[1][10] Some patients experienced adverse events that led to dose reductions or interruptions.[5]
Troubleshooting Guides
Issue 1: Observation of Serotonin Syndrome-like Behaviors in Rodent Models
-
Problem: Researchers observe behaviors such as flat body posture, hindlimb abduction, tremor, or piloerection in rodents following administration of this compound.
-
Possible Cause: The administered dose is likely too high, leading to excessive 5-HT1A receptor activation and potentially spilling over to other serotonergic receptors or pathways, resulting in serotonin syndrome-like symptoms.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose to a lower range. For rats, consider doses between 0.04 and 0.16 mg/kg (i.p.) for therapeutic effects, as higher doses have been associated with serotonergic behaviors.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic analysis to determine the plasma and brain concentrations of Befiradol to ensure they are within a therapeutic window.
-
Behavioral Scoring: Implement a systematic behavioral scoring system to quantify the severity of serotonin syndrome-like behaviors at different doses. This will help in establishing a clear dose-response relationship for both on-target efficacy and off-target effects.
-
Control Experiments: Include a positive control for serotonin syndrome (e.g., a combination of a MAOI and a serotonin precursor) to validate the behavioral observations.
-
Issue 2: Lack of Efficacy at a Low Dose
-
Problem: No significant therapeutic effect is observed at the initial low dose of this compound.
-
Possible Cause: The dose may be too low to achieve sufficient 5-HT1A receptor occupancy for a therapeutic effect in the specific experimental model.
-
Troubleshooting Steps:
-
Dose Escalation: Gradually increase the dose in a stepwise manner. It is recommended to perform a dose-response study to identify the minimal effective dose.
-
Receptor Occupancy Studies: If feasible, conduct receptor occupancy studies (e.g., using ex vivo binding or in vivo imaging with a radiolabeled tracer) to correlate the dose with the extent of 5-HT1A receptor binding in the target brain regions.
-
Route of Administration: Verify that the chosen route of administration allows for adequate bioavailability. Consider alternative routes if absorption is a concern.
-
Confirmation of Target Engagement: Use a pharmacodynamic marker to confirm that Befiradol is engaging the 5-HT1A receptor at the administered dose. For example, in vivo microdialysis could be used to measure changes in extracellular serotonin levels in relevant brain regions.[6]
-
Data Presentation
Table 1: this compound Binding Affinity and Functional Activity
| Receptor/Target | Ligand | Assay Type | Species | Ki (nM) | Efficacy | Reference |
| 5-HT1A | [(3)H]-F13640 | Saturation Binding | Human | 1.8 (Kd) | Full Agonist | [11] |
| 5-HT1A | Befiradol | Competition Binding | Human | 15 ± 3.4 | - | [12] |
| 5-HT2A | Befiradol | Competition Binding | - | - | - | [12] |
| 5-HT6R | Befiradol | Competition Binding | - | - | - | [12] |
Note: A comprehensive off-target binding profile with Ki values for a wide range of receptors is not publicly available. Befiradol is reported to have >1000-fold selectivity for the 5-HT1A receptor over other targets.[7]
Table 2: Preclinical and Clinical Dosage Information for this compound (NLX-112)
| Species | Dose Range | Route of Administration | Observed Effect | Reference |
| Rat | 0.04 - 0.16 mg/kg | i.p. | Therapeutic-like activity (anti-dyskinetic) | |
| Rat | 0.31 - 0.63 mg/kg | p.o. | Induction of serotonergic behaviors | |
| Marmoset | 0.1 - 0.4 mg/kg | p.o. | Reduction of Levodopa-induced dyskinesia | |
| Human | Up to 2 mg/day | p.o. | Safe and well-tolerated; reduction in Levodopa-induced dyskinesia | [1][5][10] |
Experimental Protocols
1. Radioligand Binding Assay for 5-HT1A Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [3H]-8-OH-DPAT or [3H]-F13640.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Membrane Preparation: Thaw the cell membranes and resuspend them in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Competitive Binding: A range of concentrations of this compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
2. Assessment of Serotonin Syndrome in Rodents
-
Objective: To evaluate the potential of this compound to induce serotonin syndrome-like behaviors at different doses.
-
Materials:
-
This compound at various concentrations.
-
Rodents (rats or mice).
-
Observation cages.
-
Behavioral scoring sheet.
-
-
Procedure:
-
Acclimation: Acclimate the animals to the testing environment.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., i.p. or p.o.).
-
Behavioral Observation: Observe the animals for a defined period (e.g., 2 hours) and score the presence and severity of the following behaviors:
-
Flat body posture
-
Hindlimb abduction
-
Forepaw treading
-
Head weaving
-
Tremor
-
Piloerection
-
Salivation
-
-
Scoring: Use a standardized scoring system (e.g., a 0-3 scale for each behavior, where 0 is absent and 3 is severe and continuous).
-
Data Analysis: Compare the total behavioral scores between the different dose groups and the vehicle control group. Determine the minimum dose that induces significant serotonergic behaviors.
-
Mandatory Visualization
Caption: Signaling pathway of this compound via the 5-HT1A receptor.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. meddatax.com [meddatax.com]
- 2. Neurolixis’ NLX-112 shows promise in treating Parkinson’s disease | ROI-NJ [roi-nj.com]
- 3. 18 March 2025 - Neurolixis Publishes Positive Phase 2A Trial Results for NLX-112 in Parkinson’s Disease - Neurolixis [neurolixis.com]
- 4. 20 March 2023 - Neurolixis Announces Positive Ph2A Proof-of-Concept on NLX-112 in Levodopa-Induced Dyskinesia in Parkinson’s Disease - Neurolixis [neurolixis.com]
- 5. neurologylive.com [neurologylive.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. News - Neurolixis [neurolixis.com]
- 10. NLX-112 Randomized Phase 2A Trial: Safety, Tolerability, Anti-Dyskinetic, and Anti-Parkinsonian Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [(3)H]-F13640, a novel, selective and high-efficacy serotonin 5-HT(1A) receptor agonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Befiradol Hydrochloride PET Tracer Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Befiradol hydrochloride and analogous PET tracers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Radiosynthesis Issues
Q1: I am experiencing very low or no radiochemical yield of the desired [11C]-labeled tracer. What are the potential causes and solutions?
A1: Low radiochemical yield is a common issue in PET tracer synthesis. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
-
Precursor Quality and Quantity:
-
Verification: Ensure the correct precursor amine (e.g., Amine 4 from the reference synthesis) is used and that its chemical purity is high. Impurities can interfere with the reaction.
-
Amount: Double-check the amount of precursor used. Insufficient precursor will directly limit the yield.
-
-
Reagent Integrity:
-
Grignard Reagent: The Grignard reagent used for [11C]CO2 fixation is highly sensitive to air and moisture. Ensure it is fresh and handled under strict anhydrous conditions.
-
Thionyl Chloride and Other Reagents: Verify the quality and proper handling of all other reagents, such as thionyl chloride, triethylamine (B128534) (Et3N), and solvents (THF, CH2Cl2).
-
-
Reaction Conditions:
-
Temperature: Monitor and control the reaction temperatures at each step as specified in the protocol. Deviations can lead to side reactions or incomplete conversion.
-
Reaction Time: Adhere to the specified reaction times. Incomplete reactions will result in low yield.
-
-
[11C]CO2 Trapping Efficiency:
-
Ensure efficient trapping of the produced [11C]CO2 in the Grignard solution. Check for leaks in the gas lines and optimize the bubbling rate.
-
Troubleshooting Workflow for Low Radiochemical Yield
Technical Support Center: Quantification of Befiradol Hydrochloride in Brain Tissue
Welcome to the technical support center for the analytical quantification of Befiradol hydrochloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this compound in brain tissue.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in brain tissue?
A1: The primary challenges stem from the complex and lipid-rich nature of the brain matrix. Key difficulties include:
-
Low Recovery: Befiradol may be lost during the extensive sample preparation required to remove interfering substances.
-
Matrix Effects: Co-extracted endogenous materials like phospholipids (B1166683) can interfere with the ionization of Befiradol in the mass spectrometer, leading to ion suppression or enhancement and compromising accuracy.[1][2]
-
Analyte Stability: Befiradol may degrade during sample collection, storage, or processing.
-
Low Concentrations: Achieving the required sensitivity to detect therapeutic concentrations of Befiradol in small brain tissue samples can be challenging.[1]
Q2: Which analytical technique is most suitable for quantifying this compound in brain tissue?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique. Its high sensitivity, selectivity, and reproducibility make it ideal for measuring low concentrations of drugs like Befiradol in complex biological matrices.[1][3]
Q3: What is the mechanism of action of Befiradol that might be relevant to its distribution in the brain?
A3: Befiradol is a potent and selective 5-HT1A receptor full agonist.[4] It preferentially activates Gαo proteins and stimulates ERK1/2 phosphorylation.[5] Its distribution in the brain is expected to correlate with the density of 5-HT1A receptors, which are abundant in regions like the hippocampus, raphe nuclei, and cortical areas.[6][7]
Troubleshooting Guide
This guide addresses specific problems that may arise during the quantification of this compound in brain tissue.
Issue 1: Low or Inconsistent Analyte Recovery
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | Optimize the sample preparation method. If using protein precipitation, test different organic solvents (e.g., acetonitrile (B52724), methanol) and solvent-to-tissue ratios. For solid-phase extraction (SPE), evaluate different sorbent types (e.g., C18, mixed-mode) and elution solvents. | Increased and more consistent recovery of Befiradol. |
| Drug Adsorption | Use low-binding tubes and pipette tips. Silanize glassware to reduce active sites for adsorption. | Minimized loss of analyte due to non-specific binding. |
| Incomplete Homogenization | Ensure the brain tissue is thoroughly homogenized to a uniform consistency. Use of bead beaters can be effective.[8] | Complete disruption of tissue and release of the analyte into the extraction solvent. |
| pH-Dependent Extraction | Befiradol's charge state is pH-dependent. Adjust the pH of the homogenization buffer and extraction solvents to ensure Befiradol is in a non-ionized state for optimal extraction. | Improved extraction efficiency and recovery. |
Issue 2: Poor Sensitivity and High Background Noise
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Improve sample clean-up by incorporating a solid-phase extraction (SPE) step after protein precipitation. Use a more selective LC column or adjust the chromatographic gradient to separate Befiradol from co-eluting matrix components.[1] | Reduction in ion suppression or enhancement, leading to a better signal-to-noise ratio. |
| Suboptimal MS/MS Parameters | Optimize the precursor and product ion selection, collision energy, and other MS/MS parameters for Befiradol and the internal standard. | Increased signal intensity for the analyte. |
| Insufficient Sample Concentration | If sensitivity is a limiting factor, consider using a larger starting amount of brain tissue or concentrating the final extract before injection. | Higher analyte concentration in the sample injected into the LC-MS/MS system. |
Issue 3: Poor Peak Shape and Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Incompatible Injection Solvent | Ensure the final extract is dissolved in a solvent that is compatible with the initial mobile phase to avoid peak distortion. | Symmetrical and sharp chromatographic peaks. | | Column Overloading | Inject a smaller volume of the sample or dilute the final extract. | Improved peak shape and resolution. | | Contaminated Guard or Analytical Column | Wash the column with a strong solvent or replace the guard column. If the problem persists, replace the analytical column. | Restoration of column performance and good peak shapes. |
Experimental Protocols
The following are detailed methodologies for the extraction and quantification of this compound from brain tissue.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for initial screening.
-
Tissue Homogenization:
-
Weigh a frozen brain tissue sample (e.g., 100 mg).
-
Add ice-cold homogenization buffer (e.g., 4 volumes of phosphate-buffered saline, pH 7.4) to the tissue.
-
Homogenize the tissue using a mechanical homogenizer or a bead beater until a uniform suspension is obtained. Keep the sample on ice throughout this process.
-
-
Protein Precipitation:
-
To a 200 µL aliquot of the brain homogenate, add 600 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of Befiradol).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract and is recommended for higher sensitivity and accuracy.
-
Tissue Homogenization and Protein Precipitation:
-
Follow steps 1 and 2 from the Protein Precipitation protocol.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode or C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Dilute the supernatant from the protein precipitation step with 1 mL of deionized water.
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute Befiradol from the cartridge with 1 mL of methanol or an appropriate elution solvent.
-
-
Sample Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
The following table provides a starting point for developing an LC-MS/MS method for this compound. Optimization will be required.
| Parameter | Suggested Conditions |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | To be determined by infusing a standard solution of this compound. |
Visualizations
Caption: Befiradol signaling pathway via the 5-HT1A receptor.
Caption: General experimental workflow for Befiradol quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Befiradol - Wikipedia [en.wikipedia.org]
- 5. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinctive in vitro signal transduction profile of NLX-112, a potent and efficacious serotonin 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [18F]F13640: a selective agonist PET radiopharmaceutical for imaging functional 5-HT1A receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumoral and normal brain tissue extraction protocol for wide-scope screening of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues with Befiradol hydrochloride hydrochloride salt
Disclaimer: The following information is based on publicly available data and general chemical principles. Specific stability studies and forced degradation pathways for Befiradol hydrochloride salt have not been found in the public domain. This guide is intended for informational purposes for researchers and scientists and should be supplemented with in-house stability assessments.
Troubleshooting Guides and FAQs
This technical support center provides guidance on common stability-related issues that researchers, scientists, and drug development professionals may encounter during experiments with this compound salt.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound salt powder?
A1: The solid form of this compound should be stored at 4°C, sealed, and protected from moisture[1]. For long-term storage, some suppliers recommend -20°C for up to 3 years. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: Stock solutions should be stored in tightly sealed containers, protected from moisture. Recommended storage temperatures and durations are summarized in the table below. It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles[2].
Q3: My this compound solution has turned yellow. What could be the cause?
A3: Discoloration can be an indication of chemical degradation. This may be caused by exposure to light, elevated temperatures, or inappropriate pH. It is recommended to prepare fresh solutions and ensure proper storage conditions are maintained. If the problem persists, consider performing a purity analysis, such as HPLC, to assess the integrity of the compound.
Q4: I am observing poor solubility of this compound in my aqueous buffer. What can I do?
A4: this compound is soluble in DMSO[2]. For aqueous-based assays, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. If precipitation occurs, the use of co-solvents or excipients may be necessary, depending on the experimental requirements[2]. Always ensure the final concentration of the organic solvent is compatible with your experimental system.
Q5: Can I expect degradation of this compound if my experiment is conducted at a non-neutral pH?
A5: this compound contains an amide linkage, which can be susceptible to hydrolysis under acidic or basic conditions. While specific data for Befiradol is unavailable, it is a common degradation pathway for pharmaceuticals containing this functional group. It is advisable to evaluate the stability of the compound in your specific buffer system and pH range if the experiment is to be conducted over a prolonged period.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | 4°C | See manufacturer's specifications | Keep sealed and away from moisture[1]. |
| Solid Powder | -20°C | Up to 3 years | As recommended by some suppliers[2]. |
| Stock Solution in Solvent | -20°C | Up to 1 month | Keep sealed and away from moisture[1][2]. Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in Solvent | -80°C | Up to 6 months | Keep sealed and away from moisture[1][2]. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
While specific stability-indicating methods for this compound are not publicly available, a general approach to developing such a method is outlined below. This is a hypothetical protocol and would require optimization for this specific compound.
Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Objective: To develop a reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
Analytical balance.
-
pH meter.
-
-
Chromatographic Conditions (to be optimized):
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV scan of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Forced Degradation Studies (Stress Conditions):
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid powder to 80°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.
-
-
Analysis: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.
Mandatory Visualization
Diagram 1: Hypothetical Degradation Pathway of this compound
The following diagram illustrates a potential degradation pathway for this compound via amide hydrolysis, which is a common route of degradation for compounds containing an amide functional group. Note: This is a hypothetical pathway and has not been experimentally confirmed for Befiradol.
Caption: Hypothetical amide hydrolysis of Befiradol.
Diagram 2: Troubleshooting Workflow for Stability Issues
This diagram provides a logical workflow for troubleshooting common stability issues encountered during experiments with this compound.
Caption: Troubleshooting experimental stability issues.
References
Overcoming poor oral bioavailability of Befiradol hydrochloride
Welcome to the technical support center for Befiradol hydrochloride (also known as NLX-112 or F-13640). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation and to explore strategies for overcoming potential bioavailability challenges.
Section 1: Formulation Guide for Preclinical Research
This section provides practical guidance for the preparation and handling of this compound for in vitro and in vivo studies based on its known physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a selective 5-HT1A receptor agonist. It typically presents as a white to off-white solid. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₃Cl₂F₂N₃O |
| Molecular Weight | 430.32 g/mol |
| Appearance | White to off-white solid[1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2] |
Q2: How can I dissolve this compound for in vitro experiments?
A2: this compound is highly soluble in DMSO. For in vitro assays, you can prepare a concentrated stock solution in DMSO. For example, a solubility of 125 mg/mL (290.48 mM) in DMSO has been reported; sonication may be required to achieve this concentration.[1] When preparing stock solutions, it is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
Q3: I am seeing precipitation when I dilute my DMSO stock solution in aqueous media. What should I do?
A3: This is a common issue when diluting a compound from a DMSO stock into an aqueous buffer for cell-based assays. Here are some troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its aqueous solubility. Try using a lower final concentration.
-
Reduce the percentage of DMSO: While DMSO is an excellent solvent for the stock solution, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.5% or less in your cell culture medium.
-
Use a surfactant: A small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.01-0.1%), in your final aqueous solution can help maintain solubility.
-
Pre-warm the aqueous medium: Having the aqueous medium at 37°C before adding the DMSO stock can sometimes help.
-
Vortex while adding: Add the DMSO stock to the aqueous medium while vortexing to ensure rapid dispersion.
Q4: What are some recommended formulations for in vivo (non-oral) administration?
A4: Several vehicle formulations have been reported for in vivo studies, which can be used for routes like intraperitoneal (i.p.) or intravenous (i.v.) injection. The choice of vehicle will depend on the required dose, volume, and route of administration. Some common formulations are detailed in the table below.[1][2]
| Formulation Components | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 232.4 µL of DMSO to 1 mg of this compound).[1]
-
Vortex the solution thoroughly. If needed, use an ultrasonic bath to aid dissolution.[1]
-
Once a clear solution is obtained, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[2]
Protocol 2: Preparation of an In Vivo Formulation with Co-solvents
This protocol is for the preparation of a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 400 µL of PEG300 for every 1 mL of final solution required.
-
Add 100 µL of the 20.8 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until a homogenous solution is formed.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well. The final concentration of this compound will be 2.08 mg/mL.[1]
Visualizations
Caption: Workflow for preparing a preclinical formulation of this compound.
Section 2: Strategies to Enhance Oral Bioavailability
While specific data on the oral bioavailability of this compound is not extensively published, compounds with its physicochemical characteristics may fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3][4] Overcoming poor oral bioavailability for such compounds is a common challenge in drug development. This section provides a general overview of potential strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons a drug might have poor oral bioavailability?
A1: Poor oral bioavailability is often a result of several factors, including:
-
Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[5]
-
Low permeability: The drug may not efficiently cross the intestinal membrane into the bloodstream.[5]
-
First-pass metabolism: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[3]
-
Efflux transporters: P-glycoprotein (P-gp) and other transporters can actively pump the drug back into the intestinal lumen.[6]
Q2: What are some initial formulation strategies to consider for a poorly soluble compound like this compound?
A2: For a BCS Class II or IV compound, the primary goal is to enhance its dissolution rate and maintain its concentration in a dissolved state in the gastrointestinal tract. Common approaches include:
-
Particle size reduction (Micronization/Nanonization): Reducing the particle size increases the surface area, which can lead to a faster dissolution rate.[7]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution.[8]
-
Lipid-based formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a solubilized state in the gut, facilitating absorption.[3]
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility.[9]
Q3: Could nanoparticle engineering be a viable strategy?
A3: Yes, nanotechnology offers several promising avenues. Creating nanocrystals or encapsulating the drug in polymeric nanoparticles can improve oral bioavailability by increasing the surface area for dissolution and potentially altering the absorption pathway.[4][6]
Q4: How do I choose the best bioavailability enhancement strategy for my compound?
A4: The selection of an appropriate strategy depends on the specific physicochemical properties of the drug (e.g., solubility, permeability, melting point, dose), as well as the desired release profile. A systematic approach involving preformulation studies is crucial.
Data Presentation
Table of Common Bioavailability Enhancement Technologies
| Technology | Mechanism of Action | Advantages | Potential Challenges |
| Micronization/ Nanonization | Increases surface area to enhance dissolution rate.[7] | Simple, well-established technique. | May not be sufficient for very poorly soluble drugs; risk of particle aggregation. |
| Solid Dispersions | Drug is dispersed in a carrier (often a polymer) in an amorphous state, increasing solubility.[8] | Significant increase in dissolution rate and bioavailability. | Physical instability (recrystallization); manufacturing challenges (e.g., scaling up). |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents, forming a micro/nanoemulsion in the GI tract.[3] | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake. | Potential for GI side effects from surfactants; chemical instability of the drug in the formulation. |
| Cyclodextrin (B1172386) Complexation | Forms an inclusion complex where the hydrophobic drug is encapsulated in the cyclodextrin cavity, increasing aqueous solubility.[9] | High efficiency in solubilization; can also improve drug stability. | Can be limited by the dose size and the cost of cyclodextrins. |
| Polymeric Nanoparticles | Drug is encapsulated within a polymer matrix, protecting it from degradation and potentially enabling targeted delivery.[6] | Controlled release; protection of the drug; potential for targeted delivery. | Complex manufacturing process; potential for low drug loading. |
Visualizations
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Simplified signaling pathway for the 5-HT1A receptor activated by Befiradol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. tanzj.net [tanzj.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijpsjournal.com [ijpsjournal.com]
Navigating Befiradol Hydrochloride Animal Studies: A Technical Support Guide to Minimize Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize variability in animal studies involving Befiradol hydrochloride. By standardizing protocols and proactively addressing potential issues, researchers can enhance the reliability and reproducibility of their findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as NLX-112 or F-13,640) is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] Its primary mechanism of action involves binding to and activating these receptors, which are involved in a variety of physiological and pathological processes, including mood, anxiety, and pain.[1]
Q2: What are the common animal models used for this compound studies?
A2: this compound has been studied in various animal models, most notably in rats, to investigate its potential therapeutic effects. Common models include those for Parkinson's disease (specifically L-DOPA-induced dyskinesia), pain, and depression.[2][3]
Q3: What are the expected behavioral effects of this compound in rats?
A3: In rat models of Parkinson's disease, Befiradol has been shown to reduce abnormal involuntary movements (AIMs) induced by L-DOPA.[2] It also exhibits analgesic effects in pain models.[4] However, it's important to be aware of potential side effects.
Q4: What are some known side effects or unexpected behaviors associated with this compound administration in rats?
A4: At higher doses, Befiradol can induce a "behavioral syndrome" in rats, characterized by hyperventilation and hyperalgesia.[5] Sedative effects have also been observed, particularly at higher concentrations.[4] Researchers should carefully monitor animals for these and other unexpected behavioral changes.
Troubleshooting Guides
This section provides solutions to specific problems researchers may encounter during their experiments.
Issue 1: High Variability in Behavioral Readouts
Problem: You are observing significant inter-animal variability in behavioral responses to the same dose of this compound.
| Potential Cause | Troubleshooting Steps |
| Environmental Stressors | Ensure a consistent and low-stress environment for all animals. Minimize noise, maintain a regular light-dark cycle, and handle animals consistently and gently. Acclimatize animals to the testing room and equipment before the experiment. |
| Experimenter-Induced Variability | Have a single, well-trained experimenter handle the animals and conduct the behavioral tests to avoid variations in handling techniques. The sex of the experimenter can also influence rodent behavior, so consistency is key.[6] |
| Physiological Differences | For female rodents, note the stage of the estrous cycle, as hormonal fluctuations can impact behavior. If possible, test animals at the same stage of their cycle. |
| Inconsistent Drug Administration | Ensure precise and consistent drug administration techniques (e.g., injection volume, speed, and location for intraperitoneal injections). |
Issue 2: Inconsistent or Unexpected Dose-Response Relationship
Problem: The observed dose-response curve for this compound is flat, non-monotonic, or highly variable.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose Range | The selected dose range may be too narrow or entirely on the plateau of the dose-response curve. Conduct a pilot study with a wider range of doses to identify the optimal range for your specific behavioral endpoint. |
| Pharmacokinetic Variability | Factors such as age, sex, and health status can influence drug metabolism and clearance. Ensure your animal cohorts are as homogenous as possible. |
| Receptor Saturation or Downregulation | With repeated administration, tolerance can develop due to receptor downregulation. Consider the timing of your dosing and behavioral testing. |
| Complex Biphasic Effects | Some drugs exhibit biphasic or U-shaped dose-response curves. A wider dose range in a pilot study can help to characterize this. |
Issue 3: Drug Solubility and Formulation Issues
Problem: You are experiencing difficulty dissolving this compound or observing precipitation in your vehicle solution.
| Potential Cause | Troubleshooting Steps |
| Improper Vehicle Selection | This compound has specific solubility characteristics. Select an appropriate vehicle based on established protocols. |
| Incorrect Preparation Method | Follow a precise, step-by-step protocol for preparing the formulation. Ensure all components are fully dissolved before administration. Heating and/or sonication can aid dissolution if precipitation occurs.[7][8] |
| Solution Instability | Prepare fresh solutions for each experiment. If stock solutions are used, store them appropriately at -20°C or -80°C and avoid repeated freeze-thaw cycles.[8] |
Experimental Protocols
This compound Solution Preparation for Intraperitoneal (i.p.) Injection
This protocol provides three options for preparing a clear solution of this compound.
Protocol 1: DMSO, PEG300, Tween-80, Saline
-
Create a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is achieved.[8]
Protocol 2: DMSO, SBE-β-CD in Saline
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until the solution is clear.[7]
Protocol 3: DMSO, Corn Oil
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is formed.[7]
Note: The final concentration of DMSO in the working solution should be kept low, especially for animals that may be weak.
Quantitative Data Summary
| Parameter | Value | Animal Model | Administration Route | Reference |
| ED₅₀ (Dorsal Raphe Neuron Activity) | 0.69 µg/kg | Wistar Rat | i.v. | [5] |
| ED₅₀ (mPFC Pyramidal Neuron Activity) | 0.62 µg/kg | Wistar Rat | i.v. | [5] |
| Effective Dose (decrease extracellular 5-HT) | 0.04 - 0.63 mg/kg | Wistar Rat | i.p. | [5] |
| Effective Dose (increase extracellular DA) | 0.01 - 2.5 mg/kg | Wistar Rat | i.p. | [5] |
| Tmax (Plasma, CSF, Striatal ECF) | 0.25 - 0.5 h | Rat | i.p. | [2] |
| Half-life (Brain) | 3.6 h | Rat | i.p. | [2] |
| Half-life (Plasma) | 1.1 h | Rat | i.p. | [2] |
Visualizations
Caption: Simplified signaling pathway of this compound via the 5-HT1A receptor.
Caption: A logical workflow for troubleshooting common issues in Befiradol animal studies.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic, pharmacokinetic and rat brain receptor occupancy profile of NLX-112, a highly selective 5-HT1A receptor biased agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (NLX-112 hydrochloride; F 13640 hydrochloride) | 5-HT Receptor | 2436760-81-3 | Invivochem [invivochem.com]
Dealing with the hygroscopic nature of Befiradol hydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the hygroscopic nature of Befiradol hydrochloride powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Quick Reference: Physicochemical Properties
For your convenience, key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Molecular Formula | C₂₀H₂₃Cl₂F₂N₃O | [1][2] |
| Molecular Weight | 430.32 g/mol | [1][2] |
| Solubility | Soluble in DMSO (up to 125 mg/mL, may require ultrasound) | [1][2] |
| Storage (Powder) | 4°C, sealed storage, away from moisture | [1][2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [1][2] |
Troubleshooting Guide
This guide addresses specific issues that may arise due to the hygroscopic nature of this compound.
Problem: Inaccurate Weighing and Inconsistent Results
Q1: My weighed amount of this compound powder seems to be inaccurate, leading to variability in my experimental results. What could be the cause?
A: The hygroscopic nature of this compound means it readily absorbs moisture from the atmosphere. This can lead to significant errors in weighing, as you may be weighing a combination of the powder and absorbed water. This will result in lower-than-expected concentrations of the active compound in your solutions and cause inconsistent results.
Solution Workflow:
Problem: Powder Clumping and Poor Flowability
Q2: The this compound powder is clumpy and difficult to handle, making it hard to transfer and aliquot accurately. How can I resolve this?
A: Clumping and poor flowability are classic signs of moisture absorption by a hygroscopic powder.[3] When the powder absorbs water, the particles stick together, leading to the formation of aggregates.
Solutions:
-
Storage: Always store this compound in a tightly sealed container with a desiccant. The recommended storage temperature for the powder is 4°C.[1][2]
-
Handling Environment: Handle the powder in a controlled environment with low relative humidity (RH), such as a glove box or a room with a dehumidifier.
-
Pre-treatment: If the powder has already clumped, it may be possible to break up the clumps gently with a spatula inside a low-humidity environment. However, it is preferable to prevent clumping in the first place.
Problem: Difficulty in Dissolving the Powder
Q3: I am having trouble dissolving the this compound powder, even in DMSO. Could this be related to its hygroscopicity?
A: Yes, absorbed moisture can affect the dissolution of a compound. While this compound is soluble in DMSO, excessive moisture can interfere with the solvation process. Additionally, it is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened bottle is recommended.[1][4]
Recommendations:
-
Use Anhydrous Solvent: Always use a new, unopened bottle of anhydrous DMSO or another appropriate solvent for preparing your stock solutions.
-
Controlled Environment: Prepare the solution in a low-humidity environment to prevent moisture absorption during the process.
-
Sonication: As recommended by suppliers, using an ultrasonic bath can aid in the dissolution of this compound in DMSO.[1][4]
Frequently Asked Questions (FAQs)
Q4: How should I store this compound powder to minimize moisture absorption?
A: Store the powder at 4°C in a tightly sealed container, away from moisture.[1][2] It is highly recommended to store the container inside a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel) to create a dry microenvironment.
Q5: What is the recommended procedure for preparing a stock solution?
A: To prepare a stock solution, allow the sealed container of this compound to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder. In a low-humidity environment, weigh the desired amount of powder quickly and dissolve it in fresh, anhydrous DMSO. Sonication may be required to achieve full dissolution.[1][4] Once dissolved, store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in tightly sealed aliquots to avoid repeated freeze-thaw cycles.[1][2]
Q6: How can I assess the extent of moisture uptake in my sample?
A: Several analytical techniques can be used to determine the water content in a hygroscopic sample. These include:
-
Karl Fischer Titration: This is a highly accurate method for quantifying water content.
-
Thermogravimetric Analysis (TGA): TGA can determine the percentage of weight loss upon heating, which can be attributed to the evaporation of absorbed water.
-
Gravimetric Vapor Sorption (GVS): This technique measures the amount of solvent (in this case, water) absorbed by a sample at different relative humidities.
Q7: What is the mechanism of action of Befiradol?
A: Befiradol is a potent and selective 5-HT₁ₐ receptor full agonist.[1] Upon binding to the 5-HT₁ₐ receptor, it initiates a signaling cascade that involves G-protein activation, inhibition of adenylyl cyclase, and phosphorylation of ERK.[1]
Befiradol Signaling Pathway:
Experimental Protocols
Protocol 1: Gravimetric Determination of Hygroscopicity (European Pharmacopoeia Method Adaptation)
This protocol provides a general method to classify the hygroscopicity of a substance.
Objective: To determine the percentage of moisture absorbed by this compound under specific conditions.
Materials:
-
This compound powder
-
Analytical balance (readable to 0.01 mg)
-
Weighing dish (e.g., a small petri dish)
-
Desiccator containing a saturated solution of ammonium (B1175870) chloride (to maintain approximately 80% RH at 25°C)
-
Controlled temperature chamber or incubator set to 25°C ± 1°C
-
Thermo-hygrometer
Procedure:
-
Place the desiccator containing the saturated ammonium chloride solution into the temperature-controlled chamber and allow it to equilibrate to 25°C. Verify the RH with a thermo-hygrometer.
-
Accurately weigh a clean, dry weighing dish (W₁).
-
Transfer approximately 100-200 mg of this compound powder to the weighing dish and record the initial weight of the dish plus the sample (W₂).
-
Place the weighing dish with the sample in the equilibrated desiccator.
-
Store the desiccator at 25°C for 24 hours.
-
After 24 hours, remove the weighing dish from the desiccator and immediately weigh it to obtain the final weight (W₃).
-
Calculate the percentage weight gain using the following formula:
% Weight Gain = [(W₃ - W₂) / (W₂ - W₁)] * 100
Data Interpretation (European Pharmacopoeia Classification): [5]
| % Weight Gain | Classification |
| < 0.2% | Slightly hygroscopic |
| ≥ 0.2% and < 2% | Hygroscopic |
| ≥ 2% and < 15% | Very hygroscopic |
| ≥ 15% | Deliquescent (absorbs enough moisture to dissolve) |
Note: This classification helps in understanding the level of precaution required for handling and storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
Best practices for handling and storing Befiradol hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Befiradol hydrochloride, along with troubleshooting guides and frequently asked questions (FAQs) for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound powder?
A1: For long-term stability, this compound in solid form should be stored at 4°C in a sealed container, protected from moisture.[1][2] Some suppliers recommend storage at -20°C for up to three years.[3]
Q2: How should I store stock solutions of this compound?
A2: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] For storage, -80°C is recommended for up to 6 months, and -20°C is suitable for up to 1 month.[1][2][3] Always ensure the container is sealed to prevent moisture absorption.[1][2]
Q3: What are the recommended solvents for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions for in vitro studies, with a solubility of up to 125 mg/mL.[1][2] For in vivo experiments, various co-solvent mixtures are used, typically starting with a DMSO stock solution.[1][2][3]
Q4: Can I heat the solution to aid dissolution?
A4: Yes, if precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1][3]
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Precipitation of this compound in aqueous solutions.
-
Possible Cause: this compound has limited solubility in aqueous solutions. The addition of a DMSO stock solution directly into an aqueous buffer without appropriate co-solvents can cause it to precipitate.
-
Solution:
-
Use Co-solvents: For in vivo preparations, a multi-solvent system is recommended. A common protocol involves a sequential addition of solvents.[1][2][3]
-
Check pH: The pH of your final solution can affect the solubility of the hydrochloride salt. Ensure the pH is compatible with the compound's stability.
-
Freshly Prepare: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use to ensure stability and prevent precipitation.[3][5]
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of the compound.
-
Solution: Ensure proper storage conditions have been maintained for both the solid compound and any stock solutions.[1][2][3] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[4] Use freshly opened or properly stored hygroscopic solvents like DMSO, as moisture can impact solubility and stability.[1][3]
-
-
Possible Cause 2: Incorrect dosage or concentration.
-
Solution: Double-check all calculations for dilutions and molarity. Utilize online calculators if needed.[3] Ensure accurate measurement of the compound and solvents.
-
-
Possible Cause 3: Interaction with other compounds.
-
Solution: Be aware of potential interactions with other agents in your experimental setup. For example, the effects of Befiradol can be blocked by 5-HT1A receptor antagonists like (±)WAY100635.[1]
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 430.32 g/mol | [1] |
| Purity | ≥99% | [1] |
| Appearance | White to off-white solid | [1][3] |
| Solubility in DMSO | 125 mg/mL (290.48 mM) | [1][2] |
| In Vivo Solubility (Example 1) | ≥ 2.08 mg/mL (4.83 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1][2] |
| In Vivo Solubility (Example 2) | ≥ 2.08 mg/mL (4.83 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1][2] |
| In Vivo Solubility (Example 3) | ≥ 2.08 mg/mL (4.83 mM) in 10% DMSO, 90% Corn Oil | [1][2] |
Experimental Protocols
Preparation of Stock Solution for In Vitro Experiments
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous (newly opened) DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
-
-
Methodology:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 0.2324 mL of DMSO to 1 mg of this compound).[1]
-
Vortex the solution thoroughly.
-
If necessary, use an ultrasonic bath to ensure complete dissolution.[1][2]
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][2][3]
-
Preparation of Working Solution for In Vivo Administration
-
Objective: To prepare a ready-to-inject solution of this compound for animal studies.
-
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
-
-
Methodology (Example for 1 mL working solution):
-
Start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.[1]
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[1]
-
Add 50 µL of Tween-80 and mix again until homogeneous.[1]
-
Add 450 µL of saline to bring the final volume to 1 mL and mix.[1]
-
This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
It is recommended to use this solution on the same day it is prepared.[3][5]
-
Visualizations
Caption: Befiradol's dual action on 5-HT1A receptors.
Caption: General experimental workflow for this compound.
References
Interpreting unexpected results in Befiradol hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Befiradol hydrochloride (also known as NLX-112 or F-13640). The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Befiradol is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] It exhibits high affinity for this receptor with over 1,000-fold selectivity against a wide range of other receptors and binding sites.[1] Its mechanism involves the activation of both presynaptic 5-HT1A autoreceptors, which are located on serotonin neurons in the dorsal raphe nucleus, and postsynaptic 5-HT1A heteroreceptors found on non-serotonergic neurons in various brain regions, including the prefrontal cortex.[1][3]
Q2: What are the expected outcomes of Befiradol administration in preclinical models of Parkinson's Disease?
In preclinical models, particularly those for Levodopa-induced dyskinesia (LID), Befiradol is expected to reduce abnormal involuntary movements (AIMs).[4] This is thought to occur by modulating the activity of serotonergic neurons that can aberrantly release dopamine (B1211576) when stimulated by Levodopa.[5] Unexpectedly, but favorably, some studies in non-human primates have also shown that Befiradol can have anti-parkinsonian effects on its own, improving motor disability scores.[1]
Troubleshooting Guide
Issue 1: Diminished or Inverted Efficacy at Higher Doses
Question: We increased the dose of Befiradol in our animal model, but the therapeutic effect (e.g., reduction in dyskinesia or improvement in motor function) either plateaued or decreased. Why is this happening?
Answer: This may be due to an inverted U-shaped dose-response relationship, which has been observed for Befiradol in non-human primate models of Parkinson's disease.[1] In one study, a higher dose of 0.4 mg/kg was found to be less effective in improving motor disability compared to lower doses.[1]
Possible Explanations:
-
Receptor Desensitization: High concentrations of a full agonist can sometimes lead to receptor desensitization or downregulation over a short period.
-
Recruitment of Opposing Mechanisms: Higher doses may activate 5-HT1A receptors in brain regions that mediate opposing effects on motor control.
-
Induction of Confounding Behaviors: As doses increase, Befiradol can induce a "serotonergic behavioral syndrome," which may interfere with the measurement of the desired therapeutic effect.[1][2]
Recommendations:
-
Conduct a full dose-response study: If you haven't already, test a wider range of doses, including several lower concentrations, to fully characterize the dose-response curve.
-
Monitor for serotonergic side effects: At higher doses, carefully observe and score for behaviors indicative of serotonergic syndrome (see Issue 2).
-
Consider pharmacokinetics: Analyze plasma and brain concentrations of Befiradol at different doses to ensure that the drug exposure is proportional to the administered dose.
Issue 2: Observation of Unusual or Adverse Behaviors
Question: Our animals are exhibiting unusual behaviors such as sedation, excessive scratching, "wet dog shakes," or abnormal postures after Befiradol administration. Are these known side effects, and how can we mitigate them?
Answer: Yes, these behaviors are characteristic of a "serotonergic behavioral syndrome" and have been documented for Befiradol, particularly at higher doses.[1] In marmosets, doses of 0.1-0.4 mg/kg produced sedation, scratching, wet dog shakes, and tail dystonia.[1] In rats, doses of 0.31-0.63 mg/kg induced flat body posture, forepaw treading, and lower lip retraction.[2]
Possible Explanations:
-
On-Target 5-HT1A Receptor Activation: These are on-target effects resulting from potent activation of 5-HT1A receptors in various brain circuits that control these behaviors.[6]
-
Dose-Dependent Sedation: In some models, particularly for pain, higher doses of Befiradol (e.g., 5-10 mg/kg) can have a sedative effect that may confound the interpretation of other behavioral readouts.[7]
Recommendations:
-
Lower the Dose: The most straightforward approach is to reduce the dose to a range that is therapeutically active but below the threshold for these adverse behaviors. Studies have shown that therapeutic effects can occur at doses lower than those that induce these side effects.[2]
-
Systematic Behavioral Scoring: Implement a scoring system to quantify these serotonergic behaviors separately from your primary experimental outcomes. This will help you to determine the dose at which these confounding effects emerge.
-
Control Experiments: If sedation is a concern, include control experiments specifically designed to measure sedative effects, such as a rotarod test, to differentiate sedation from the intended therapeutic effect.[7]
Issue 3: Discrepancy Between Acute and Chronic Dosing Results
Question: We observed a significant effect with a single dose of Befiradol, but the results are different after repeated daily administration. Why would the effects change over time?
Answer: The effects of 5-HT1A receptor agonists can differ between acute and chronic administration due to neuroadaptive changes. While the anti-dyskinetic activity of Befiradol has been shown to be maintained upon repeated administration in rats, other underlying mechanisms may be altered.[4]
Possible Explanations:
-
Differential Receptor Population Effects: Acute administration may primarily act on postsynaptic 5-HT1A heteroreceptors, while chronic treatment could lead to desensitization of presynaptic 5-HT1A autoreceptors.[3] Desensitization of autoreceptors can result in increased serotonin release, which might alter the overall long-term effect of the drug.[3]
-
Altered Neuronal Signaling: Chronic exposure to an agonist can lead to changes in downstream signaling pathways and neuronal calcium dynamics, which may not be present after a single dose.[3]
Recommendations:
-
Define the Treatment Paradigm: Be clear about the scientific question being asked and choose the appropriate dosing regimen (acute vs. chronic).
-
Include Washout Periods: In your study design, consider including washout periods to see if the effects of chronic administration are reversible.
-
Neurochemical and Molecular Analysis: If feasible, combine behavioral experiments with neurochemical (e.g., microdialysis) or molecular analyses to investigate changes in serotonin levels, receptor expression, or downstream signaling markers after chronic treatment.[4]
Data and Protocols
Quantitative Data Summary
| Parameter | Species | Dose Range | Effect | Reference |
| Anti-Parkinsonian Effect | Marmoset | 0.1-0.4 mg/kg | Inverted dose-response; lower doses more effective | [1] |
| Serotonergic Behaviors | Marmoset | 0.1-0.4 mg/kg | Sedation, scratching, wet dog shakes, tail dystonia | [1] |
| Serotonergic Behaviors | Rat | 0.31-0.63 mg/kg | Flat body posture, forepaw treading, lower lip retraction | [2] |
| Hypothermia | Rat | MED: 0.31 mg/kg | Dose-dependent decrease in body temperature | [2] |
| Corticosterone (B1669441) Increase | Rat | MED: 0.63 mg/kg | Dose-dependent increase in plasma corticosterone | [2] |
| Sedation | Mouse | 5-10 mg/kg | Sedative effects observed on rotarod test | [7] |
| Anti-Dyskinesia (AIMs) | Rat | 0.04-0.16 mg/kg | Maintained reduction in AIMs after 14 days | [4] |
MED: Minimal Effective Dose
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Rats
This protocol is a summary of the methodology used to measure extracellular neurotransmitter levels.[4]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with a guide cannula targeting the brain region of interest (e.g., striatum).
-
Recovery: Animals are allowed to recover from surgery for a minimum of 48 hours.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period (e.g., 2 hours), dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline.
-
Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally).
-
Sample Collection: Dialysate samples continue to be collected for a defined period post-injection (e.g., 120-180 minutes).
-
Analysis: The concentrations of neurotransmitters (e.g., serotonin, dopamine) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Protocol 2: Antagonism Study with WAY100635
To confirm that the effects of Befiradol are mediated by the 5-HT1A receptor, an antagonist study can be performed.[2]
-
Experimental Setup: Follow the general procedures for your primary assay (e.g., behavioral assessment, body temperature measurement).
-
Antagonist Pre-treatment: Administer the selective 5-HT1A receptor antagonist, WAY100635, a set amount of time (e.g., 15-30 minutes) before the administration of Befiradol.
-
Befiradol Administration: Administer Befiradol at a dose known to produce a robust effect.
-
Observation/Measurement: Measure the outcome of interest. A significant reduction or complete blockade of the Befiradol-induced effect by WAY100635 confirms that the effect is mediated by the 5-HT1A receptor.
Visualizations
Caption: Befiradol's dual 5-HT1A receptor signaling pathways.
Caption: Workflow for testing Befiradol in a rodent LID model.
References
- 1. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLX-112, a highly selective 5-HT1A receptor agonist: Effects on body temperature and plasma corticosterone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel 5-HT1A receptor agonist, NLX-112 reduces l-DOPA-induced abnormal involuntary movements in rat: A chronic administration study with microdialysis measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NLX-112 trial results — behind the headlines | Parkinson's UK [parkinsons.org.uk]
- 6. youtube.com [youtube.com]
- 7. biorxiv.org [biorxiv.org]
Navigating Befiradol Hydrochloride Protocols Across Animal Strains: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Befiradol hydrochloride (also known as NLX-112 or F-13,640) in preclinical studies. Befiradol is a potent and selective 5-HT1A receptor full agonist under investigation for various neurological and psychiatric conditions, including levodopa-induced dyskinesia in Parkinson's disease.[1][2][3] Adjusting experimental protocols for different animal strains is critical for obtaining reliable and reproducible data. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental methodologies to address common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, with a focus on strain-dependent variations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral responses within the same strain. | - Genetic drift: Even within an inbred strain, substrains from different vendors can exhibit behavioral differences. - Environmental factors: Differences in housing, diet, or handling can significantly impact behavior. - Circadian rhythm: Time of day for dosing and testing can influence drug effects. | - Source Consistency: Obtain animals from the same vendor for the entire study. - Standardized Environment: Maintain consistent housing conditions, diet, and handling procedures. Acclimatize animals properly before the experiment. - Consistent Timing: Conduct experiments at the same time each day to minimize circadian variations. |
| Unexpected sedative or hyperactive effects. | - Strain-specific sensitivity: Some strains may be more prone to the sedative or hyperalgesic effects of 5-HT1A agonists.[4] For example, Befiradol has been noted to have sedative effects at higher doses.[4] - Off-target effects: Although highly selective, at higher concentrations, off-target effects cannot be entirely ruled out. - Metabolic differences: Strains like Sprague-Dawley and Wistar rats have known differences in drug metabolism, which can affect drug clearance and active concentration.[5][6][7] | - Dose-response study: Conduct a pilot dose-response study for each new strain to determine the optimal therapeutic window. - Strain Selection: Consider the known behavioral phenotype of the strain. For example, C57BL/6 mice are generally more active than BALB/c mice.[8] - Pharmacokinetic analysis: If unexpected effects persist, consider a pharmacokinetic study to assess drug exposure in the specific strain. |
| Inconsistent drug solubility or precipitation in vehicle. | - Improper solvent preparation: The order of solvent addition and mixing technique are crucial for maintaining solubility. - Vehicle incompatibility: The chosen vehicle may not be optimal for the administration route or strain. | - Follow validated solvent protocols: For example, a common formulation involves dissolving Befiradol in DMSO first, then adding PEG300, Tween-80, and finally saline. - Vehicle pre-testing: Before in vivo administration, test the final drug formulation for stability and clarity at the intended storage and administration temperatures. |
| Serotonergic syndrome-like behaviors (e.g., forepaw treading, flat body posture). | - Dose is too high: These are characteristic signs of excessive 5-HT1A receptor activation. - Strain sensitivity: Some strains may have a lower threshold for these effects. | - Reduce the dose: This is the most direct way to mitigate these effects. - Careful behavioral scoring: Use a standardized scoring system to quantify serotonergic behaviors and determine the dose at which they emerge. |
Frequently Asked Questions (FAQs)
Q1: What are the key differences to consider when switching between rat strains like Sprague-Dawley and Wistar?
A1: While both are outbred albino strains, they exhibit notable differences:
-
Metabolism: Studies have shown variations in the metabolic profiles of drugs between Sprague-Dawley and Wistar rats, which can impact the pharmacokinetics of this compound.[5][6][7]
-
Behavior: There can be significant behavioral differences between and even within the same strain from different suppliers.[9] For example, their sensitivity to dopamine (B1211576) agonists can differ, which may be relevant if studying Parkinson's models.[10]
-
Pharmacokinetics: One study found that pharmacokinetic alterations were more easily discerned in Sprague-Dawley rats compared to Wistar rats in a model of spinal cord injury.[11]
Q2: How do I choose between mouse strains like C57BL/6 and BALB/c for my Befiradol study?
A2: The choice depends heavily on the research question:
-
Immunology: C57BL/6 mice typically mount a Th1-biased immune response, while BALB/c mice are prone to a Th2-biased response.[8][12] This is a critical consideration for studies investigating neuroinflammation.
-
Behavior: C57BL/6 mice are generally more active and show better performance in certain learning and memory tasks compared to BALB/c mice, which are often more anxious.[13][14] A study on the anxiolytic-like activity of Befiradol used C57BL/6J mice.[15]
-
Genetic Background: C57BL/6 is the most common background for transgenic mouse models.
Q3: What is a typical starting dose for this compound in rodents?
A3: Doses can vary significantly based on the administration route and the intended effect. It is always recommended to perform a dose-response study. However, based on published literature:
-
Rats: For analgesic effects, doses have been explored in a range, while for reducing levodopa-induced dyskinesia in primate models, oral doses as low as 0.1 to 0.4 mg/kg have been effective.[1]
-
Mice: For anxiolytic-like effects in C57BL/6J mice, doses between 0.1 to 1.0 mg/kg (subcutaneous) have been shown to be effective.[15]
Q4: How can I confirm that the observed effects are mediated by 5-HT1A receptors?
A4: The specificity of Befiradol's effects can be confirmed by pre-treating animals with a selective 5-HT1A receptor antagonist, such as WAY-100635.[2] The reversal or attenuation of the Befiradol-induced effects by the antagonist provides strong evidence for 5-HT1A receptor mediation.
Experimental Protocols & Data
Comparative Dosage and Administration Routes
The following table summarizes typical dosages and administration routes for this compound in different animal models based on literature. Note that specific experimental goals may require adjustments.
| Animal Model | Strain | Dose Range | Administration Route | Primary Outcome Measured | Reference |
| Rat | Not Specified | Intravenous (i.v.) | Analgesia, reversal of opioid-induced respiratory depression | [4] | |
| Rat | Not Specified | Subcutaneous (s.c.) | Changes in 5-HT output | [16] | |
| Mouse | C57BL/6J | 0.1 - 1.0 mg/kg | Subcutaneous (s.c.) | Anxiolytic-like behavior | [15] |
| Non-human primate | Marmoset, Macaque | 0.1 - 0.4 mg/kg | Oral (p.o.) | Reduction of Levodopa-induced dyskinesia | [1] |
Detailed Methodology: Assessment of Anxiolytic-like Effects in Mice
This protocol is adapted from a study using C57BL/6J mice to evaluate the anxiolytic properties of this compound.[15]
1. Animals and Housing:
-
Strain: C57BL/6J male mice.
-
Acclimatization: House animals in groups of 4-5 per cage for at least one week before the experiment in a temperature- and humidity-controlled environment with a 12-h light/dark cycle. Provide ad libitum access to food and water.
2. Drug Preparation and Administration:
-
Vehicle: Prepare a vehicle solution (e.g., saline).
-
Befiradol Solution: Dissolve this compound in the vehicle to achieve the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/kg).
-
Administration: Administer the drug or vehicle subcutaneously (s.c.) in a volume of 1 ml/kg, 30 minutes before behavioral testing.
3. Behavioral Testing (Elevated Plus Maze - EPM):
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set duration (e.g., 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Use video tracking software to measure the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
4. Behavioral Testing (Open Field Test - OFT):
-
Apparatus: A square arena with high walls to prevent escape.
-
Procedure:
-
Place the mouse in the center of the open field.
-
Allow it to explore for a set duration (e.g., 10 minutes).
-
Record the session with a video camera.
-
-
Data Analysis: Use video tracking software to measure the distance traveled and time spent in the center versus the periphery of the arena. A decrease in thigmotaxis (hugging the walls) and an increase in time spent in the center suggest reduced anxiety.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Assessing Anxiolytic Effects
References
- 1. Befiradol - Wikipedia [en.wikipedia.org]
- 2. Towards in vivo imaging of functionally active 5-HT1A receptors in schizophrenia: concepts and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cyagen.com [cyagen.com]
- 9. researchgate.net [researchgate.net]
- 10. Toward Understanding the Biology of a Complex Phenotype: Rat Strain and Substrain Differences in the Sensorimotor Gating-Disruptive Effects of Dopamine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alterations induced by spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic background determines susceptibility to experimental immune-mediated blepharoconjunctivitis: comparison of Balb/c and C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strain and gender differences in the behavior of mouse lines commonly used in transgenic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the Response of Male BALB/c and C57BL/6 Mice in Behavioral Tasks to Evaluate Cognitive Function | MDPI [mdpi.com]
- 15. The selective 5-HT1A receptor agonist NLX-112 displays anxiolytic-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo actions of the selective 5-HT1A receptor agonist BAY x 3702 on serotonergic cell firing and release - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Befiradol Hydrochloride and Buspirone for 5-HT1A Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Befiradol hydrochloride (also known as NLX-112) and buspirone (B1668070), two prominent agonists of the serotonin (B10506) 1A (5-HT1A) receptor. The information presented is intended to assist researchers in making informed decisions for preclinical and clinical investigations.
Executive Summary
This compound and buspirone both target the 5-HT1A receptor, a key player in mood and anxiety regulation. However, they exhibit distinct pharmacological profiles. Befiradol is a highly potent and selective full agonist with high intrinsic efficacy, whereas buspirone acts as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic autoreceptors.[1] This fundamental difference in their mechanism of action translates to variations in their downstream signaling and potential therapeutic applications. Befiradol is currently under investigation for conditions such as L-DOPA-induced dyskinesia in Parkinson's disease, while buspirone is an established anxiolytic medication.[2][3]
Comparative Pharmacodynamics at the 5-HT1A Receptor
The following tables summarize the key pharmacodynamic parameters of this compound and buspirone at the human 5-HT1A receptor, based on available experimental data.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Radioligand | Ki (nM) | Source |
| Befiradol (NLX-112) | [3H]WAY-100635 | 0.41 ± 0.06 | [4] |
| Buspirone | [3H]-8-OH-DPAT | ~10-30 | Varies across studies |
Ki (Inhibition constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity at the 5-HT1A Receptor
| Compound | Assay | Parameter | Value | Efficacy Classification | Source |
| Befiradol (NLX-112) | Gαi Activation | EC50 (nM) | 0.3 | Full Agonist | [4] |
| Befiradol (NLX-112) | ERK1/2 Phosphorylation | EC50 (nM) | Potent | High Efficacy Agonist | [1][2] |
| Buspirone | Gαi Activation | EC50 (nM) | - | Partial Agonist | [1][2] |
| Buspirone | Tyrosine Hydroxylation Inhibition | EC50 (µM) | 48.4 | Full Agonist (in this specific assay) | [5] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Intrinsic Efficacy: The ability of a drug to activate a receptor and produce a biological response.
Signaling Pathways and Mechanism of Action
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. Both Befiradol and buspirone modulate these pathways, albeit with differing efficiency due to their distinct agonist properties.
Caption: Simplified 5-HT1A receptor signaling cascade.
Experimental Methodologies
The quantitative data presented in this guide are derived from standard pharmacological assays. Below are detailed protocols for two key experimental approaches used to characterize 5-HT1A receptor agonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the 5-HT1A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
-
Assay Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective 5-HT1A radioligand (e.g., [3H]WAY-100635 at a concentration near its Kd), and a range of concentrations of the unlabeled test compound (Befiradol or buspirone).
-
For determining non-specific binding, a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) is used instead of the test compound.
-
Incubate at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to minimize dissociation of the radioligand from the receptor.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding. It is a direct measure of receptor activation and can be used to determine the potency (EC50) and efficacy of an agonist.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing the 5-HT1A receptor as described for the radioligand binding assay.
-
-
Assay Incubation:
-
In a 96-well plate, combine the membrane preparation, a non-hydrolyzable radiolabeled GTP analog ([35S]GTPγS), GDP (to facilitate the exchange of [35S]GTPγS for GDP on the Gα subunit), and varying concentrations of the agonist (Befiradol or buspirone).
-
Basal binding is determined in the absence of an agonist, while non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
-
Quantification and Data Analysis:
-
Measure the amount of [35S]GTPγS bound to the G-proteins using a liquid scintillation counter.
-
Plot the stimulated binding (as a percentage of the maximal response to a standard full agonist like serotonin) against the logarithm of the agonist concentration.
-
Determine the EC50 (potency) and Emax (maximal effect, a measure of intrinsic efficacy) from the resulting dose-response curve.
-
Conclusion
This compound and buspirone represent two distinct classes of 5-HT1A receptor agonists. Befiradol is a high-affinity, high-efficacy full agonist, while buspirone is a partial agonist with a more complex pharmacological profile.[1][2][6] The choice between these two compounds for research and development will depend on the specific therapeutic goal and the desired level of 5-HT1A receptor activation. The experimental protocols provided herein offer a foundation for the in vitro characterization and comparison of these and other 5-HT1A receptor modulators.
References
- 1. Distinctive in vitro signal transduction profile of NLX-112, a potent and efficacious serotonin 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLX-112 — Screen4Health [screen4health.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Both acute and chronic buspirone treatments have different effects on regional 5-HT synthesis in Flinders Sensitive Line rats (a rat model of depression) than in control rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Befiradol Hydrochloride and Sarizotan for the Treatment of Levodopa-Induced Dyskinesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levodopa (L-DOPA) remains the gold-standard therapy for Parkinson's disease (PD), but its long-term use is often complicated by the emergence of debilitating levodopa-induced dyskinesia (LID). This guide provides a detailed, data-driven comparison of two investigational drugs, Befiradol hydrochloride (NLX-112) and sarizotan (B1233828), which have been evaluated for the management of LID. Both agents modulate the serotonergic system, a key player in the pathophysiology of dyskinesia, but differ significantly in their receptor pharmacology, clinical efficacy, and developmental status.
Mechanism of Action
L-DOPA-induced dyskinesia is thought to arise, in part, from the aberrant processing of exogenous L-DOPA by serotonergic neurons. These neurons take up L-DOPA, convert it into dopamine (B1211576), and then release it in an unregulated, non-physiological manner. Both Befiradol and sarizotan target presynaptic 5-HT1A autoreceptors on serotonergic neurons. Activation of these receptors reduces the firing rate of these neurons, thereby decreasing the erratic release of dopamine and mitigating dyskinesia.
This compound is a highly selective and potent full agonist for the 5-HT1A receptor[1][2][3]. Its high selectivity minimizes off-target effects, a desirable characteristic for therapeutic agents.
Sarizotan , in contrast, exhibits a more complex pharmacological profile. It is a full agonist at the 5-HT1A receptor but also has a high affinity for dopamine D3 and D4 receptors and acts as a partial agonist at D2 receptors[4][5][6]. This multi-target engagement could contribute to both its therapeutic and adverse effects.
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data from preclinical and clinical studies of this compound and sarizotan.
Table 1: Clinical Trial Efficacy Data
| Feature | This compound (NLX-112) | Sarizotan |
| Study | Phase 2a, Randomized, Double-Blind, Placebo-Controlled (NCT05148884)[7][8][9] | Phase 3, Randomized, Double-Blind, Placebo-Controlled[4][10][11] |
| Primary Efficacy Endpoint | Change from baseline in Unified Dyskinesia Rating Scale (UDysRS) total score[7] | Change from baseline in diary-based "on" time without dyskinesia[4][11] |
| Key Efficacy Results | -6.3 point reduction in UDysRS total score at day 42 (vs. -2.4 for placebo)[7] | No significant change in primary endpoint[4][11]. Significant improvement in the composite score of UPDRS Items 32+33 with 2 mg/day dose[4][10][11]. |
| Other Efficacy Measures | -3.7 point reduction in UPDRS Part 3 score (motor symptoms)[7]. 53% of patients showed improvement on the Clinical Global Impression of Change (CGI-C) vs. 29% for placebo[7]. | No significant changes on the Abnormal Involuntary Movement Scale (AIMS) score[4][11]. |
Table 2: Preclinical Efficacy Data
| Animal Model | This compound (NLX-112) | Sarizotan |
| 6-OHDA-Lesioned Rat (Model of Parkinson's Disease) | Potently and completely abolished L-DOPA-induced Abnormal Involuntary Movements (AIMs) at 0.16 mg/kg[12]. | Dose-dependently inhibited L-DOPA-induced contraversive turning and AIMs (1 and 5 mg/kg)[6]. |
| MPTP-Treated Primate (Model of Parkinson's Disease) | Significantly reduced L-DOPA-induced dyskinesia scores by around 50% at doses of 0.1 and 0.4 mg/kg[13]. | Mean dyskinetic scores were significantly reduced with 1 and 2 mg/kg doses[14]. |
Table 3: Receptor Binding Affinity (Ki, nM)
| Receptor | This compound (NLX-112) | Sarizotan |
| 5-HT1A | 15 ± 3.4[1] | High affinity (specific Ki value not consistently reported in searches) |
| Dopamine D2 | >1000 (highly selective) | High affinity (D4>D3>D2)[5] |
| Dopamine D3 | >1000 (highly selective) | High affinity (specific Ki value not consistently reported in searches)[5] |
| Dopamine D4 | >1000 (highly selective) | High affinity (specific Ki value not consistently reported in searches)[5] |
Table 4: Safety and Tolerability
| Feature | This compound (NLX-112) | Sarizotan |
| Clinical Trial Adverse Events | Mainly CNS-related and occurred during up-titration. No serious adverse events in the NLX-112 group[7]. | Adverse events were not significantly different from placebo, but "off" time significantly increased with the 10 mg/day dose[4][10][11]. |
Experimental Protocols
6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia
This widely used preclinical model mimics the dopamine depletion and subsequent L-DOPA-induced motor complications seen in Parkinson's disease.
-
Induction of Dopaminergic Lesion:
-
Adult male Sprague-Dawley rats are anesthetized.
-
The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle, a key pathway of dopaminergic neurons. This leads to a progressive loss of dopamine-producing neurons in the substantia nigra, mimicking the pathology of PD.
-
-
Confirmation of Lesion:
-
Several weeks post-surgery, the extent of the dopamine lesion is assessed behaviorally. This is often done by measuring rotational behavior induced by a dopamine agonist like apomorphine. A robust contralateral rotation (away from the lesioned side) indicates a successful lesion.
-
-
Induction of Dyskinesia:
-
Animals with successful lesions are then treated chronically with L-DOPA (e.g., 6 mg/kg, i.p.) for several weeks.
-
This repeated L-DOPA administration leads to the development of abnormal involuntary movements (AIMs), which are the rodent equivalent of dyskinesia in humans.
-
-
Assessment of Dyskinesia (AIMs Scoring):
-
Following L-DOPA administration, animals are observed for a set period (e.g., 2-3 hours).
-
AIMs are scored based on their severity and frequency. The scoring is typically divided into different subtypes:
-
Axial: Dystonic posturing of the neck and trunk.
-
Limb: Jerky and purposeless movements of the forelimbs.
-
Orolingual: Repetitive, vacuous chewing movements and tongue protrusions.
-
-
Each subtype is scored on a scale (e.g., 0-4) at regular intervals, and a total AIMs score is calculated.
-
-
Drug Testing:
-
Once stable AIMs are established, the test compound (Befiradol or sarizotan) is administered prior to the L-DOPA challenge.
-
The reduction in AIMs scores compared to a vehicle-treated control group is used to determine the anti-dyskinetic efficacy of the compound.
-
MPTP-Treated Non-Human Primate Model of Levodopa-Induced Dyskinesia
This model is considered the "gold standard" for preclinical assessment of anti-parkinsonian and anti-dyskinetic therapies due to its close resemblance to the human condition.
-
Induction of Parkinsonism:
-
Non-human primates (e.g., macaques or marmosets) are treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). MPTP selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of parkinsonian symptoms such as bradykinesia, rigidity, and tremor.
-
-
Induction of Dyskinesia:
-
Once a stable parkinsonian state is achieved, the animals are treated with L-DOPA.
-
Chronic L-DOPA administration induces dyskinesias that are phenomenologically very similar to those seen in PD patients, including chorea and dystonia.
-
-
Assessment of Dyskinesia:
-
Dyskinesia is typically assessed using a validated rating scale, such as the Primate Dyskinesia Scale.
-
Trained observers score the severity of dyskinesia in different body regions (e.g., limbs, trunk, face) at regular intervals after L-DOPA administration.
-
The total dyskinesia score provides a quantitative measure of the severity of LID.
-
-
Drug Testing:
-
The test compound is administered before the L-DOPA challenge.
-
The reduction in the total dyskinesia score compared to baseline or a placebo condition is used to evaluate the anti-dyskinetic potential of the drug.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of 5-HT1A Receptor Agonists in Dyskinesia
Caption: Proposed mechanism of action for 5-HT1A agonists in reducing L-DOPA-induced dyskinesia.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical evaluation of anti-dyskinetic drugs.
Discussion and Conclusion
The comparative analysis of this compound and sarizotan reveals two distinct approaches to targeting the serotonergic system for the treatment of L-DOPA-induced dyskinesia.
This compound (NLX-112) has emerged as a promising candidate due to its high selectivity for the 5-HT1A receptor. The positive results from its recent Phase 2a clinical trial, demonstrating both safety and a significant reduction in dyskinesia as measured by the UDysRS, are encouraging[7][9][11]. The potential for dual efficacy in also improving motor symptoms, as suggested by the reduction in UPDRS Part 3 scores, warrants further investigation and could represent a significant advancement in the management of Parkinson's disease.
Sarizotan , on the other hand, has had a more challenging clinical development path. While preclinical studies showed promise, the results from large-scale clinical trials have been inconsistent[4][10][11]. Although a modest benefit was observed with a 2 mg/day dose on the UPDRS items for dyskinesia duration and disability, the lack of a significant effect on diary-based measures and AIMS scores, coupled with the potential to increase "off" time at higher doses, has likely contributed to the halt in its development for this indication. Its mixed pharmacology, particularly its interaction with dopamine receptors, may contribute to this complex clinical profile.
For researchers and drug development professionals, the comparison of these two agents underscores the importance of receptor selectivity in achieving a favorable therapeutic window. The high selectivity of Befiradol for the 5-HT1A receptor appears to translate into a more robust and consistent anti-dyskinetic effect with a favorable safety profile in early clinical testing. Future research should focus on larger, pivotal trials to confirm the efficacy and safety of Befiradol and to further explore its potential impact on both dyskinesia and core motor symptoms of Parkinson's disease. The story of sarizotan serves as a valuable case study on the complexities of targeting multiple receptor systems and the challenges of translating preclinical findings to clinical success.
References
- 1. briggshealthcare.com [briggshealthcare.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigating levodopa-induced dyskinesias in the parkinsonian primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. simpleandpractical.com [simpleandpractical.com]
- 5. 18 March 2025 - Neurolixis Publishes Positive Phase 2A Trial Results for NLX-112 in Parkinson’s Disease - Neurolixis [neurolixis.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. NLX-112 Randomized Phase 2A Trial: Safety, Tolerability, Anti-Dyskinetic, and Anti-Parkinsonian Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Multicenter, open-label, trial of sarizotan in Parkinson disease patients with levodopa-induced dyskinesias (the SPLENDID Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Unified Dyskinesia Rating Scale: presentation and clinimetric profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sarizotan as a treatment for dyskinesias in Parkinson's disease: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-dopa dose and the duration and severity of dyskinesia in primed MPTP-treated primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Befiradol Hydrochloride and Eltoprazine in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Befiradol hydrochloride and eltoprazine (B1671187), two serotonergic agents investigated for the management of motor complications in Parkinson's disease, particularly L-DOPA-induced dyskinesia (LID). The information presented is based on available preclinical data from rodent and primate models of the disease.
Executive Summary
Both this compound, a selective 5-HT1A receptor agonist, and eltoprazine, a mixed 5-HT1A/1B receptor agonist, have demonstrated significant efficacy in reducing L-DOPA-induced dyskinesia in animal models of Parkinson's disease. Befiradol appears to offer a more targeted approach with a potentially wider therapeutic window, showing robust anti-dyskinetic effects without compromising the anti-parkinsonian benefits of L-DOPA. Eltoprazine is also highly effective at suppressing dyskinesia, though some studies suggest a potential for partial worsening of motor performance at higher doses. The choice between these agents in a therapeutic development context may depend on the desired balance between anti-dyskinetic efficacy and the preservation of motor function.
Mechanism of Action
This compound is a highly selective and potent full agonist of the serotonin (B10506) 5-HT1A receptor.[1][2] Its mechanism in alleviating LID is believed to involve the modulation of serotonergic neuron firing, which in turn regulates the release of dopamine (B1211576) in the dopamine-depleted striatum.
Eltoprazine is a mixed agonist, targeting both 5-HT1A and 5-HT1B receptors.[3] The activation of both receptor subtypes is thought to synergistically dampen the excessive dopamine release from serotonergic terminals that contributes to the development of dyskinesias.[3]
Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki, nM) of this compound and eltoprazine for relevant serotonin receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1C (Ki, nM) | Reference |
| This compound | 15 ± 3.4 | >1000 | >1000 | [4] |
| Eltoprazine | 40 | 52 | 81 | [5] |
Efficacy in Preclinical Models
The efficacy of this compound and eltoprazine has been primarily evaluated in two key animal models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA)-lesioned rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated primate model.
6-OHDA-Lesioned Rat Model of L-DOPA-Induced Dyskinesia
This model is widely used to study the mechanisms of LID and to screen potential anti-dyskinetic therapies.
Quantitative Efficacy Data:
| Compound | Dose (mg/kg) | Route | % Reduction in Abnormal Involuntary Movements (AIMs) | Effect on L-DOPA's Anti-parkinsonian Effect | Reference |
| This compound | 0.16 | i.p. | Abolished L-DOPA-induced AIMs | Not specified in this study | Not specified |
| Eltoprazine | 0.6 (in combination with preladenant) | Not specified | Significantly reduced dyskinetic-like behavior | Did not impair motor activity | [6] |
| Eltoprazine | 0.8 | Not specified | Significantly declined AIMs scores | Delayed reaction times | [7] |
| Eltoprazine | 1.2 | Not specified | Significantly declined AIMs scores | Delayed reaction times | [7] |
Experimental Protocol: 6-OHDA-Lesioned Rat Model
A detailed methodology for inducing and assessing L-DOPA-induced dyskinesia in the 6-OHDA rat model is outlined below.[8][9][10]
MPTP-Treated Primate Model of L-DOPA-Induced Dyskinesia
This model is considered the gold standard for preclinical evaluation of anti-parkinsonian and anti-dyskinetic drugs due to its close resemblance to the human condition.[11][12]
Quantitative Efficacy Data:
| Compound | Dose (mg/kg) | Route | Key Findings | Effect on L-DOPA's Anti-parkinsonian Effect | Reference |
| This compound (NLX-112) | 0.025, 0.1, 0.4 | p.o. | Reduced LID scores at early time-points. | Minimally interfered with L-DOPA-induced reversal of motor disability. | [13] |
| This compound (NLX-112) | 0.3 | p.o. | Reduced median LID levels by up to 96% in the first hour. Reduced duration of 'bad on-time' with disabling LID by up to 48%. | Negligible impact on the anti-parkinsonian benefit of L-DOPA. | [14] |
| Eltoprazine | (in combination with preladenant) | Not specified | Counteracted dyskinesia. | Maintained the full therapeutic effects of a low dose of L-DOPA. | [6] |
| Eltoprazine | Not specified | Not specified | Extremely effective in suppressing dyskinesia. | Accompanied by a partial worsening of the therapeutic effect of L-DOPA. | [3] |
Experimental Protocol: MPTP-Treated Primate Model
The protocol for the MPTP-treated primate model involves several stages, from induction of parkinsonism to the assessment of LID.[11][13]
Signaling Pathways
The therapeutic effects of Befiradol and eltoprazine are mediated through the modulation of 5-HT1A and 5-HT1B receptor signaling pathways in the striatum.
5-HT1A Receptor Signaling Pathway:
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can influence neuronal excitability and neurotransmitter release.
5-HT1B Receptor Signaling Pathway:
Similar to the 5-HT1A receptor, the 5-HT1B receptor is also coupled to inhibitory G-proteins (Gi/o). Its activation leads to a decrease in cAMP production and can also modulate ion channel activity, ultimately leading to a reduction in neurotransmitter release.
Conclusion
Preclinical evidence strongly supports the potential of both this compound and eltoprazine as therapeutic agents for L-DOPA-induced dyskinesia in Parkinson's disease. Befiradol's high selectivity for the 5-HT1A receptor may offer a more precise modulation of the serotonergic system, potentially leading to a favorable side-effect profile. Eltoprazine's dual agonism at 5-HT1A and 5-HT1B receptors provides a broader mechanism of action that is also highly effective against dyskinesia. Further clinical investigation is warranted for both compounds to fully elucidate their therapeutic potential in patients with Parkinson's disease. This guide provides a summary of the current preclinical landscape to aid researchers and drug development professionals in their evaluation of these promising candidates.
References
- 1. On the Effect of Eltoprazine in Dyskinetic Hemiparkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the antidyskinetic effect of eltoprazine in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of dyskinesias induced by L-dopa in MPTP-treated squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidyskinetic effect of A2A and 5HT1A/1B receptor ligands in two animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eltoprazine modulated gamma oscillations on ameliorating L‐dopa‐induced dyskinesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 9. Video: Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 10. Characterization of a new low-dose 6-hydroxydopamine model of Parkinson's disease in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MPTP-treated primate as a model of motor complications in PD: primate model of motor complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic effects in MPTP-treated macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Befiradol Hydrochloride and (+)8-OH-DPAT
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key 5-HT1A Receptor Agonists
This guide provides a detailed comparative analysis of the in vivo effects of Befiradol hydrochloride (also known as NLX-112 or F13640) and the classical research tool, (+)-8-hydroxy-2-(dipropylamino)tetralin ((+)8-OH-DPAT). Both compounds are potent agonists of the serotonin (B10506) 1A (5-HT1A) receptor, a critical target in the central nervous system for modulating mood, pain, and motor control. This document synthesizes experimental data on their respective mechanisms, physiological effects, and the protocols used to elicit these findings.
Mechanism of Action: Targeting the 5-HT1A Receptor
Befiradol is a highly selective and efficacious full agonist at 5-HT1A receptors.[1] In contrast, while (+)8-OH-DPAT is a potent full agonist at 5-HT1A receptors, it has also been found to act as an agonist at 5-HT7 receptors and as a serotonin reuptake inhibitor or releasing agent, particularly at higher doses.[2][3] This difference in selectivity is a crucial factor when interpreting and comparing their in vivo effects.
The primary mechanism for both compounds involves the activation of the 5-HT1A receptor, which is a G-protein-coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi/o). Activation of this pathway initiates a cascade of intracellular events.
Comparative In Vivo Effects: A Data-Driven Overview
The activation of 5-HT1A receptors by Befiradol and (+)8-OH-DPAT produces a range of measurable physiological and behavioral effects in animal models. The following tables summarize key quantitative data from in vivo studies. Note: Direct comparison should be made with caution, as experimental conditions may vary between studies.
Table 1: Electrophysiological and Neurochemical Effects
| Effect | Compound | Species | Dose / Concentration | Result | Citation |
| Inhibition of Dorsal Raphe Nucleus (DRN) Firing | Befiradol | Rat | ED₅₀ = 0.69 µg/kg, i.v. | Reduces firing rate of serotonergic neurons. | [4] |
| (+)8-OH-DPAT | Rat | ED₅₀ ≈ 1.0-1.8 µg/kg, i.v. | Reduces firing rate of serotonergic neurons. | [5] | |
| Dopamine (B1211576) (DA) Release in Medial Prefrontal Cortex (mPFC) | Befiradol | Rat | 0.01-2.5 mg/kg, i.p. | Dose-dependently increases extracellular DA. | [4] |
| (+)8-OH-DPAT | Rat | 500 µM (local perfusion) | Increases extracellular DA levels. | ||
| Serotonin (5-HT) Levels in mPFC & Hippocampus | Befiradol | Rat | 0.04-0.63 mg/kg, i.p. | Dose-dependently decreases extracellular 5-HT. | [4] |
| (+)8-OH-DPAT | Rat | 0.4 mg/kg (systemic) | Decreases extracellular 5-HT in the mPFC. | [6] |
Table 2: Thermoregulatory and Analgesic Effects
| Effect | Compound | Species | Dose | Result | Citation |
| Hypothermia | Befiradol | Rat | MED = 0.31 mg/kg, p.o. | Dose-dependently induces hypothermia. | |
| (+)8-OH-DPAT | Mouse | 0.3-0.6 mg/kg, i.p. | Dose-dependently induces hypothermia. | [3] | |
| (+)8-OH-DPAT | Rat | 0.15-2.4 µmol/kg, s.c. | Dose-dependently induces hypothermia. | [7] | |
| Analgesia (Formalin Test) | Befiradol | Rat | 20 µg, i.t. | Abolishes pain behavior in early and late phases. | [8] |
| Analgesia (vs. Neuropathic Pain) | Befiradol | Mouse | 1 mg/kg (non-sedating dose) | Ineffective against mechanical allodynia. | [9] |
| Sedation (Rotarod Test) | Befiradol | Mouse | 10 mg/kg | Clearly sedating, impairs motor performance. | [9] |
Key Experimental Protocols
The data presented above are derived from established in vivo experimental models. Understanding these methodologies is crucial for interpreting the results and designing future studies.
In Vivo Electrophysiology (Dorsal Raphe Nucleus Firing)
This technique directly measures the electrical activity of individual serotonergic neurons in the dorsal raphe nucleus of an anesthetized animal.
In Vivo Microdialysis (Neurotransmitter Release)
Microdialysis allows for the sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex). Animals are allowed to recover from surgery.
-
Acclimatization: On the day of the experiment, the animal is placed in a testing chamber, and the probe is connected to a perfusion pump.
-
Perfusion & Baseline: Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. The semi-permeable membrane at the probe's tip allows neurotransmitters from the extracellular space to diffuse into the aCSF. Baseline samples are collected at regular intervals (e.g., every 20 minutes).[10][11]
-
Drug Administration: Befiradol or (+)8-OH-DPAT is administered systemically (i.p. or s.c.) or locally through the probe (reverse dialysis).
-
Sample Collection: Dialysate samples continue to be collected.
-
Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) in the samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[11]
Thermoregulation Assay (Body Temperature)
This assay measures the ability of a compound to induce hypothermia, a classic response mediated by 5-HT1A receptor activation.[12]
-
Acclimatization: Animals (rats or mice) are allowed to acclimate to the testing room and individual cages to minimize stress-induced temperature changes.[13]
-
Baseline Measurement: A baseline core body temperature is recorded using a rectal probe.
-
Drug Administration: The test compound (Befiradol or (+)8-OH-DPAT) or vehicle is administered (e.g., p.o., i.p., s.c.).
-
Post-Dosing Measurement: Rectal temperature is measured at set time points (e.g., 30, 60, 90, 120 minutes) after administration to determine the maximum change in temperature (ΔT).[14]
-
Data Analysis: The dose-response relationship for the hypothermic effect is determined.
Nociception Assay (Von Frey Test for Mechanical Allodynia)
The Von Frey test assesses the mechanical withdrawal threshold of an animal's paw, which is a measure of sensitivity to non-painful stimuli (allodynia), often used in models of neuropathic or inflammatory pain.[15]
-
Acclimatization: The animal is placed in a chamber with a wire mesh floor and allowed to acclimate until exploratory behavior ceases.[6][16]
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied from underneath the mesh to the plantar surface of the hind paw.[15]
-
Response: A positive response is a sharp withdrawal or licking of the paw.
-
Threshold Determination: The "up-down" method is typically used. Starting with a mid-range filament, if there is no response, the next stiffest filament is used. If there is a response, the next weaker filament is used. This continues for a set number of trials after the first response to determine the 50% withdrawal threshold.[6]
-
Post-Drug Assessment: The test is repeated after administration of the compound to determine its effect on the withdrawal threshold.
References
- 1. Fentanyl dose-sparing in polyarthritic rats requires full agonism at 5-HT1A receptors: Comparison between NLX-112, (±)8-OH-DPAT, and buspirone | Journal of Opioid Management [wmpllc.org]
- 2. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The acute and long‐term L‐DOPA effects are independent from changes in the activity of dorsal raphe serotonergic neurons in 6‐OHDA lesioned rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. von Frey testing [bio-protocol.org]
- 7. Additive hypothermic effects of the 5-HT1A receptor agonist 8-OH-DPAT and the dopamine D2/3 receptor agonist 7-OH-DPAT in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NLX-112, a highly selective 5-HT1A receptor agonist, mediates analgesia and antidepressant-like activity in rats via spinal cord and prefrontal cortex 5-HT1A receptors, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Dopaminergic neuromodulation of prefrontal cortex activity requires the NMDA receptor coagonist d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular dopamine levels are lower in the medial prefrontal cortex of alcohol-preferring rats compared to Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of 8-OH-DPAT on temperature in the rat and its modification by chronic antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
A Comparative Guide to the Functional Selectivity of Befiradol Hydrochloride and Other 5-HT1A Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional selectivity of Befiradol hydrochloride (also known as NLX-112 or F13640) with other key 5-hydroxytryptamine subtype 1A (5-HT1A) receptor agonists. The information presented herein is intended to assist researchers in understanding the nuanced pharmacological profiles of these compounds, thereby facilitating more informed decisions in drug discovery and development.
Introduction to Functional Selectivity at the 5-HT1A Receptor
The 5-HT1A receptor, a G protein-coupled receptor (GPCR), is a well-established target for therapeutic agents aimed at treating a variety of central nervous system disorders. Upon activation by an agonist, the 5-HT1A receptor can initiate multiple intracellular signaling cascades. The classical pathway involves coupling to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Beyond this canonical pathway, 5-HT1A receptor activation can also trigger signaling through alternative pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade and the recruitment of β-arrestin proteins. β-arrestins are key regulators of GPCR desensitization and internalization, but can also act as independent signal transducers.
"Functional selectivity," or "biased agonism," describes the ability of different agonists to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. This phenomenon has significant implications for drug development, as it offers the potential to design ligands that selectively engage therapeutic pathways while avoiding those associated with adverse effects.
This guide focuses on comparing the functional selectivity of this compound with other notable 5-HT1A agonists: F15599 (NLX-101), the prototypical full agonist (+)-8-hydroxy-2-(dipropylamino)tetralin ((+)-8-OH-DPAT), and the clinically used partial agonist buspirone (B1668070).
Comparative Analysis of In Vitro Functional Selectivity
The following tables summarize the available quantitative data for this compound and other 5-HT1A agonists across key signaling pathways. The data has been compiled from various in vitro studies to provide a comparative overview of their potency (EC50) and efficacy (Emax). It is important to note that absolute values may vary between studies due to different experimental conditions.
Gαi/o Protein Activation ([³⁵S]GTPγS Binding)
This assay measures the initial step in G protein-mediated signaling.
| Compound | pEC50 | Emax (% of 5-HT) | Reference |
| Befiradol | Data not available | High efficacy | [1] |
| F15599 | Data not available | Data not available | |
| (+)-8-OH-DPAT | 7.45 | Lower than 5-HT | [2] |
| Buspirone | 7.1 | Data not available | [3] |
Note: While specific Emax values for Befiradol are not consistently reported in comparative studies, it is generally described as a high-efficacy agonist.[1]
Inhibition of cAMP Accumulation
This assay measures the functional consequence of Gαi/o protein activation.
| Compound | pEC50 | Emax (% Inhibition) | Reference |
| Befiradol | 6.6 | 85 ± 5 | [3] |
| F15599 | Data not available | Data not available | |
| (+)-8-OH-DPAT | 7.5 | Data not available | [1] |
| Buspirone | 7.14 | Data not available | [3] |
β-Arrestin 2 Recruitment
This assay measures the recruitment of β-arrestin 2 to the activated receptor.
| Compound | pEC50 | Emax (% of 5-HT) | Reference |
| Befiradol | 6.82 | 77 ± 1 | [3] |
| F15599 | Data not available | Data not available | |
| (+)-8-OH-DPAT | 7.84 | Data not available | [1] |
| Buspirone | 6.73 | Data not available | [3] |
ERK1/2 Phosphorylation
This assay measures the activation of the MAPK/ERK signaling pathway.
| Compound | pEC50 | Emax (% of 5-HT) | Reference |
| Befiradol | Data not available | Data not available | |
| F15599 | Preferentially activates | Data not available | [4] |
| (+)-8-OH-DPAT | Data not available | Data not available | |
| Buspirone | 7.82 | Data not available | [3] |
Note: F15599 is reported to preferentially activate ERK1/2 phosphorylation over other signaling pathways.[4]
Signaling Pathways and Biased Agonism
The differential activation of these signaling pathways by various agonists highlights the concept of biased agonism.
5-HT1A Receptor Signaling Pathways
Befiradol appears to be a relatively balanced agonist, potently activating both G protein-mediated cAMP inhibition and β-arrestin recruitment. In contrast, F15599 is reported to be a biased agonist, showing a preference for the ERK1/2 signaling pathway.[4] (+)-8-OH-DPAT is a potent full agonist across multiple pathways, while buspirone acts as a partial agonist.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[³⁵S]GTPγS Binding Assay
This assay quantifies agonist-induced G protein activation by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
[³⁵S]GTPγS Binding Assay Workflow
Protocol:
-
Membrane Preparation: Cell membranes expressing the 5-HT1A receptor are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer containing the test agonist at various concentrations, a fixed concentration of GDP, and [³⁵S]GTPγS.
-
Reaction Termination: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
Washing: The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is subtracted, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
cAMP Accumulation Assay Workflow
Protocol:
-
Cell Culture: Cells stably or transiently expressing the 5-HT1A receptor are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with an adenylyl cyclase activator, such as forskolin, to induce a measurable level of cAMP.
-
Agonist Treatment: Cells are then treated with various concentrations of the test agonist.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.
-
Data Analysis: The data are normalized and fitted to a dose-response curve to calculate the IC50 and percent inhibition.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, often using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies.
β-Arrestin Recruitment Assay Workflow
Protocol:
-
Cell Line Generation: Cells are engineered to co-express the 5-HT1A receptor fused to one part of a reporter system (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary part.
-
Agonist Stimulation: The cells are treated with the test agonist at various concentrations.
-
Signal Detection: Agonist-induced recruitment of β-arrestin to the receptor brings the two reporter fragments into close proximity, generating a measurable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The signal is measured, and the data are fitted to a dose-response curve to determine the EC50 and Emax values.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation and activation of ERK1/2, typically by Western blotting or a plate-based immunoassay.
Protocol (Western Blotting):
-
Cell Treatment: Cells expressing the 5-HT1A receptor are treated with the agonist for a specific time.
-
Cell Lysis: Cells are lysed, and protein concentration is determined.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Quantification: The band intensities for p-ERK and total ERK are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
Conclusion
This compound is a high-efficacy 5-HT1A receptor agonist that demonstrates potent activation of both G protein-dependent and β-arrestin-mediated signaling pathways. Its functional selectivity profile appears to be relatively balanced compared to biased agonists like F15599, which shows a preference for the ERK1/2 pathway. The prototypical agonist (+)-8-OH-DPAT acts as a potent full agonist, while buspirone exhibits partial agonism.
The distinct signaling profiles of these compounds underscore the importance of a comprehensive in vitro characterization to predict their in vivo pharmacological effects. Understanding the functional selectivity of 5-HT1A receptor agonists is crucial for the rational design of novel therapeutics with improved efficacy and reduced side-effect profiles for a range of neuropsychiatric disorders. Further research is warranted to fully elucidate the in vivo consequences of these distinct signaling fingerprints.
References
- 1. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Dimerization of 8-OH-DPAT increases activity at serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Molecular Signaling Mechanisms for the Antidepressant Effects of NLX-101, a Selective Cortical 5-HT1A Receptor Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Binding affinity of Befiradol hydrochloride vs serotonin at 5-HT1A receptors
This guide provides a detailed comparison of the binding affinities of Befiradol hydrochloride (also known as NLX-112 or F13640) and the endogenous neurotransmitter serotonin (B10506) for the 5-hydroxytryptamine-1A (5-HT1A) receptor. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a selective and high-efficacy agonist for the 5-HT1A receptor.[1][2][3] In contrast, serotonin is the natural ligand for this receptor. The 5-HT1A receptor is a G-protein-coupled receptor (GPCR) involved in various physiological and pathological processes, making it a significant target for therapeutic intervention in conditions such as anxiety, depression, and pain.[4][5]
Comparative Binding Affinity Data
The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Reference |
| This compound | 5-HT1A | 15 ± 3.4 | [4][5] |
| Serotonin | 5-HT1A | 220 ± 52 | [4][5] |
As the data indicates, this compound exhibits a significantly higher binding affinity for the 5-HT1A receptor than serotonin, with a Ki value that is approximately 15-fold lower.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity for the 5-HT1A receptor is commonly performed using a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., this compound or serotonin) to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) or from tissue homogenates rich in these receptors (e.g., rat hippocampus).[6][7]
-
Radioligand: A tritiated ligand with high affinity for the 5-HT1A receptor, such as [³H]WAY-100635 or [³H]8-OH-DPAT.[5][7]
-
Test Compounds: this compound and serotonin.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing other ions like MgCl2.[8]
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM of unlabeled WAY-100635) to determine the amount of radioligand that binds to non-receptor components.
-
Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it to a specific protein concentration.
-
-
Assay Setup:
-
Prepare a series of dilutions of the test compounds (this compound and serotonin).
-
In a set of tubes or a microplate, add the assay buffer, a fixed concentration of the radioligand, and either a dilution of the test compound, the buffer for total binding, or the non-specific binding control.
-
Initiate the binding reaction by adding the prepared membrane suspension to each tube or well.
-
-
Incubation:
-
Separation of Bound and Free Radioligand:
-
Terminate the incubation by rapid filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the 5-HT1A receptor signaling pathway and the general workflow of a competitive binding assay.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NLX-112, a highly selective 5-HT1A receptor agonist: Effects on body temperature and plasma corticosterone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NLX-112, a highly selective 5-HT1A receptor agonist, mediates analgesia and antidepressant-like activity in rats via spinal cord and prefrontal cortex 5-HT1A receptors, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. journaljamps.com [journaljamps.com]
- 8. iris.unimore.it [iris.unimore.it]
- 9. resources.revvity.com [resources.revvity.com]
Reproducibility of Befiradol Hydrochloride's Effects: A Comparative Analysis for Levodopa-Induced Dyskinesia
An examination of the available clinical and preclinical data on Befiradol hydrochloride (NLX-112) demonstrates a consistent profile in mitigating levodopa-induced dyskinesia (LID) in Parkinson's disease. This guide provides a comprehensive comparison of Befiradol's efficacy and methodology with other therapeutic alternatives, offering researchers and drug development professionals a clear overview of the current landscape.
This compound, a potent and selective 5-HT1A receptor full agonist, has emerged as a promising candidate for treating LID, a common and debilitating side effect of long-term levodopa (B1675098) therapy in Parkinson's disease patients.[1] Recent clinical trial results have substantiated the antidyskinetic effects observed in preclinical models, paving the way for further investigation. This guide synthesizes the quantitative data from published studies on Befiradol and compares it with established and investigational treatments for LID, including amantadine (B194251), eltoprazine (B1671187), and sarizotan.
Comparative Efficacy of Treatments for Levodopa-Induced Dyskinesia
The following table summarizes the key quantitative outcomes from clinical trials of this compound and its alternatives. The data is presented to facilitate a direct comparison of their efficacy in reducing dyskinesia.
| Drug | Study Phase | Number of Patients | Key Efficacy Endpoint | Results | Reference |
| Befiradol (NLX-112) | Phase 2A | 22 (15 active, 7 placebo) | Change in Unified Dyskinesia Rating Scale (UDysRS) total score | Statistically significant reduction in LID scores with NLX-112 versus no significant change with placebo.[2] | NCT05148884[2][3] |
| Amantadine (extended-release) | Phase 3 | 223 | Maintenance of treatment effect on motor complications (MDS-UPDRS Part IV) | Sustained improvement in dyskinesia and "OFF" time for at least 2 years.[4] | NCT02136914[4] |
| Amantadine | Double-blind, placebo-controlled, crossover | Not specified | Reduction in total dyskinesia score | 24% reduction in total dyskinesia score (p = 0.004).[5] | N/A |
| Eltoprazine | Phase 1/2a | 22 | Reduction in Clinical Dyskinesia Rating Scale (CDRS) and Rush Dyskinesia Rating Scale (RDRS) | Significant reduction in LID with 5 mg (p=0.004 for CDRS, p=0.003 for RDRS) and 7.5 mg doses.[6][7] | N/A |
| Sarizotan | Double-blind, placebo-controlled | 381 | Change in "on" time without dyskinesia (diary-based) and Abnormal Involuntary Movement Scale (AIMS) | No significant changes compared to placebo on diary-based measures or AIMS. Significant improvement in UPDRS Items 32+33 with 2 mg/day dose.[8] | N/A |
Experimental Protocols
To ensure the reproducibility of research findings, a detailed understanding of the methodologies employed is crucial. This section outlines the key experimental protocols for the clinical evaluation of this compound and a representative alternative, Amantadine.
This compound (NLX-112) Phase 2A Trial (NCT05148884)
-
Study Design: A randomized, double-blind, placebo-controlled trial conducted at five centers in Sweden.[2]
-
Participants: 22 patients with Parkinson's disease and troublesome LID completed the 8-week treatment.[2]
-
Intervention: Patients received either NLX-112 or placebo. The dosage of NLX-112 was up-titrated over 28 days to a maximum of 2 mg/day (1 mg twice daily), maintained for 14 days, and then down-titrated over 14 days.[9]
-
Efficacy Assessment: The primary efficacy endpoint was the change in the Unified Dyskinesia Rating Scale (UDysRS). Other measures included the Unified Parkinson's Disease Rating Scale (UPDRS) and the Clinical Global Impression of Change (CGI-C), assessed after a levodopa challenge (150% of the usual dose).[9]
-
Safety and Tolerability: This was the primary outcome of the study and included monitoring of adverse events, physical examinations, electrocardiograms (ECGs), vital signs, and clinical laboratory tests.[2][9]
Amantadine Extended-Release Phase 3 Trial (NCT02136914)
-
Study Design: A 2-year, open-label trial.[4]
-
Participants: 223 individuals with Parkinson's disease and LID.[4]
-
Intervention: Treatment with amantadine extended-release capsules.[4]
-
Efficacy Assessment: The primary efficacy endpoint was the effect on motor complications as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part IV.[4]
-
Subgroup Analysis: The study included various subgroups, such as those continuing from prior double-blind trials, those switching from placebo or immediate-release amantadine, and patients with deep brain stimulation.[4]
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can provide a deeper understanding of the research. The following diagrams, generated using the DOT language, illustrate the signaling pathway of Befiradol and the workflow of its Phase 2A clinical trial.
Caption: Befiradol's mechanism of action as a 5-HT1A receptor agonist.
Caption: Workflow of the Phase 2A clinical trial for Befiradol (NCT05148884).
References
- 1. Befiradol - Wikipedia [en.wikipedia.org]
- 2. 20 March 2023 - Neurolixis Announces Positive Ph2A Proof-of-Concept on NLX-112 in Levodopa-Induced Dyskinesia in Parkinson’s Disease - Neurolixis [neurolixis.com]
- 3. meddatax.com [meddatax.com]
- 4. Phase 3 Clinical Trial Shows Sustained-Release Amantadine Improves Levodopa-Induced Dyskinesia in Individuals with Parkinson Disease - - Practical Neurology [practicalneurology.com]
- 5. The effect of amantadine on levodopa-induced dyskinesias in Parkinson's disease: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eltoprazine counteracts l-DOPA-induced dyskinesias in Parkinson's disease: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PsychoGenics eltoprazine meets primary objective in PD study - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Sarizotan as a treatment for dyskinesias in Parkinson's disease: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NLX‐112 Randomized Phase 2A Trial: Safety, Tolerability, Anti‐Dyskinetic, and Anti‐Parkinsonian Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Befiradol Hydrochloride
This guide provides a comprehensive comparison of two prominent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of Befiradol hydrochloride. As a potent and selective 5-HT1A receptor agonist, accurate and reliable quantification of this compound is critical in drug development, from formulation studies to pharmacokinetic analysis.
This document serves as a practical resource for researchers, scientists, and drug development professionals by presenting a comparative analysis based on key validation parameters. Detailed experimental protocols and visual workflows are provided to aid in the selection and implementation of the most suitable analytical method for specific research needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method is a critical decision in the drug development pipeline, directly impacting the quality and reliability of generated data. The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound, based on established validation guidelines.
Table 1: Performance Comparison of Analytical Methods for this compound
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (%RSD) | ||
| - Intra-day | < 1.5% | < 1.0% |
| - Inter-day | < 2.0% | < 1.8% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Specificity | Good | Excellent |
| Matrix Effect | Prone to interference | Less prone with MRM |
Table 2: Cross-Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | ≤15% RSD (≤20% at LLOQ) |
| Incurred Sample Reanalysis | At least 67% of samples should be within ±20% of the original value |
Experimental Protocols
Detailed methodologies are essential for the successful validation and cross-validation of analytical methods. The following protocols provide a framework for the analysis of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method
-
Chromatographic System:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile (B52724):0.1% Formic Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 238 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Prepare calibration standards and quality control samples by serial dilution of the stock solution with the mobile phase.
-
-
Validation Procedure:
-
Linearity: Analyze a series of at least six non-zero concentrations covering the expected range.
-
Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations in triplicate on three different days.
-
Specificity: Analyze blank samples (matrix without analyte) to assess for interfering peaks at the retention time of this compound.
-
LC-MS/MS Method
-
Chromatographic System:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition: Precursor Ion > Product Ion (Specific m/z values to be determined for this compound)
-
-
Sample Preparation:
-
Prepare stock solutions as described for the HPLC-UV method.
-
For plasma samples, perform a protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge to pellet the protein. Evaporate the supernatant and reconstitute in the initial mobile phase.
-
-
Validation Procedure:
-
Follow the same validation procedures as for HPLC-UV, with the addition of assessing matrix effects by comparing the response of the analyte in post-extraction spiked blank matrix with the response of the analyte in a neat solution.
-
Visualizing the Workflow
To better illustrate the processes involved in analytical method validation and selection, the following diagrams are provided.
Caption: General workflow for analytical method validation and cross-validation.
Caption: Decision tree for selecting an analytical method.
Conclusion
The cross-validation of analytical methods is a crucial step to ensure the consistency and reliability of data, particularly when methods are transferred between laboratories or when different techniques are used to support a single drug development program. For this compound, an HPLC-UV method offers a robust and cost-effective solution for routine analysis of bulk drug and pharmaceutical formulations where concentrations are relatively high. In contrast, an LC-MS/MS method provides superior sensitivity and specificity, making it the preferred choice for bioanalytical studies in complex matrices like plasma, or for the trace-level analysis of impurities and degradation products. The data and protocols presented in this guide provide a solid foundation for the development and validation of analytical methods for this compound, ultimately contributing to the generation of high-quality data in support of regulatory submissions.
A Comparative Analysis of the Off-Target Profiles of Befiradol Hydrochloride and Other Serotonergic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target binding profile of Befiradol hydrochloride (also known as NLX-112 or F13640) with other commonly prescribed serotonergic drugs, specifically the selective serotonin (B10506) reuptake inhibitors (SSRIs) fluoxetine, sertraline, and paroxetine (B1678475). The following sections present quantitative binding data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of their selectivity and potential for off-target effects.
Introduction to Serotonergic Drugs and Off-Target Effects
Serotonergic drugs are a cornerstone in the treatment of various central nervous system (CNS) disorders, including depression and anxiety. Their primary mechanism of action involves modulating the serotonin (5-HT) system. However, the therapeutic efficacy and side-effect profiles of these drugs are significantly influenced by their interactions with unintended molecular targets, known as off-target effects.[1][2] A favorable pharmacological profile is characterized by high affinity for the intended target and low affinity for a wide range of other receptors, ion channels, and transporters.[3]
This compound is a highly selective 5-HT1A receptor agonist.[4][5] In contrast, SSRIs like fluoxetine, sertraline, and paroxetine achieve their therapeutic effect by blocking the serotonin transporter (SERT).[6] While effective, some SSRIs are known to interact with other receptors, which can contribute to their side-effect profiles.[7][8] This guide aims to provide a data-driven comparison of the off-target profiles of these agents.
Comparative Off-Target Binding Profile
| Target | Befiradol HCl (Ki, nM) | Fluoxetine (Ki, nM) | Sertraline (Ki, nM) | Paroxetine (Ki, nM) |
| Primary Target | ||||
| 5-HT1A Receptor | 15 ± 3.4 | >1000[11] | Data not available | >1000[12] |
| Serotonin Transporter (SERT) | >1000[9] | 1.1 - 1.4[13] | ~0.29[14] | ~0.13[14] |
| Key Off-Targets | ||||
| 5-HT2A Receptor | 15,000 ± 3,700[15] | >1000[11] | Data not available | >1000[12] |
| 5-HT2C Receptor | Data not available | 64 (for R-fluoxetine)[13] | Data not available | Data not available |
| 5-HT6 Receptor | >50,000[15] | Data not available | Data not available | Data not available |
| Norepinephrine Transporter (NET) | >1000[9] | >1000 | Data not available | 40[7] |
| Dopamine Transporter (DAT) | >1000[9] | >1000 | Data not available | 490[7] |
| α1-Adrenergic Receptor | >1000[9] | Negligible | Negligible | Little affinity[12] |
| Muscarinic M1 Receptor | >1000[9] | Negligible[16] | Negligible | Little affinity[12] |
| Histamine H1 Receptor | >1000[9] | Negligible[16] | Negligible | Little affinity[12] |
Data compiled from multiple sources. Ki values can vary between different studies and experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of Befiradol via the 5-HT1A receptor.
Caption: General mechanism of action for SSRIs.
References
- 1. biophysics-reports.org [biophysics-reports.org]
- 2. Implications of Off-Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLX-112 - Neurolixis [neurolixis.com]
- 5. NLX-112, a highly selective 5-HT1A receptor agonist: Effects on body temperature and plasma corticosterone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sertraline - Wikipedia [en.wikipedia.org]
- 7. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NLX-112 — Screen4Health [screen4health.com]
- 11. Affinities of fluoxetine, its enantiomers, and other inhibitors of serotonin uptake for subtypes of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxat | 10 mg | Tablet | অক্সাট ১০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 13. droracle.ai [droracle.ai]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. biorxiv.org [biorxiv.org]
- 16. droracle.ai [droracle.ai]
In Vivo Potency Face-Off: A Comparative Guide to Befiradol Hydrochloride and F15599 (NLX-101)
For researchers and drug development professionals, this guide provides a comprehensive in vivo comparison of two prominent 5-HT1A receptor agonists: Befiradol hydrochloride (also known as NLX-112 or F13640) and F15599 (NLX-101). This document synthesizes key experimental data to illuminate their distinct pharmacological profiles, offering insights into their potential therapeutic applications.
Befiradol and F15599 are both potent and selective agonists of the serotonin (B10506) 5-HT1A receptor, a key target in the treatment of a range of neuropsychiatric disorders.[1][2] However, their nuanced differences in functional selectivity—preferentially targeting presynaptic autoreceptors versus postsynaptic heteroreceptors—lead to distinct in vivo effects.[3][4] F15599 is a biased agonist that preferentially activates postsynaptic 5-HT1A receptors in cortical regions, which is thought to contribute to its antidepressant-like effects.[5][6][7] In contrast, Befiradol shows prominent activation of 5-HT1A autoreceptors. This guide delves into the data that defines their individual potencies and therapeutic windows.
Quantitative Efficacy: A Head-to-Head Data Summary
The following tables summarize the in vivo potency of this compound and F15599 across various preclinical models, as defined by their effective dose (ED50) or minimal effective dose (MED).
Table 1: Antidepressant-Like and Anxiolytic-Like Activity
| Compound | Test | Species | Route | ED50 / MED | Efficacy |
| F15599 (NLX-101) | Forced Swim Test (Immobility) | Rat | p.o. | ED50: 0.12 mg/kg | Almost complete reversal of immobility[8] |
| Befiradol (NLX-112) | Not explicitly found in antidepressant models in the provided search results. | - | - | - | - |
| F15599 (NLX-101) | Conditioned Stress-Induced Ultrasonic Vocalization | Rat | p.o. | Active at low doses | Decrease in vocalization duration[5] |
| Befiradol (NLX-112) | Elevated Plus Maze (Time in Open Arms) | Mouse | s.c. | 0.3 mg/kg | 119% increase in time spent in open arms |
| Befiradol (NLX-112) | Open Field Test (Locomotor Activity in Center) | Mouse | s.c. | 0.3 mg/kg | 164% increase in locomotor activity in the center |
Table 2: Serotonergic and Neurochemical Effects
| Compound | Effect | Species | Route | ED50 / MED | Outcome |
| F15599 (NLX-101) | Increased Dopamine (B1211576) Output (mPFC) | Rat | i.p. | ED50: 30 µg/kg | Activation of postsynaptic 5-HT1A receptors[7] |
| F15599 (NLX-101) | Reduced Serotonin Release (Hippocampus) | Rat | i.p. | ED50: 240 µg/kg | Activation of 5-HT1A autoreceptors[7] |
| Befiradol (NLX-112) | Hypothermia | Rat | p.o. | MED: 0.31 mg/kg | Dose-dependent hypothermia[9] |
| F15599 (NLX-101) | Hypothermia | Rat | p.o. | MED: 0.63 mg/kg | Dose-dependent hypothermia[8] |
| Befiradol (NLX-112) | Increased Plasma Corticosterone (B1669441) | Rat | p.o. / i.p. | MED: 0.63 mg/kg | Dose-dependent increase[9] |
| F15599 (NLX-101) | Increased Plasma Corticosterone | Rat | p.o. | Higher doses required | Less potent than in FST[5] |
| Befiradol (NLX-112) | Serotonergic Behaviors (e.g., flat body posture) | Rat | p.o. | MEDs: 0.31-0.63 mg/kg | Induction of serotonergic syndrome[9] |
| F15599 (NLX-101) | Serotonergic Behaviors (e.g., lower lip retraction) | Rat | p.o. | Higher doses required | Less potent than in FST[5][8] |
Key Experimental Methodologies
To ensure the reproducibility and critical evaluation of the cited data, detailed protocols for the key in vivo experiments are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test for assessing antidepressant-like activity.[10][11] The protocol generally involves two sessions. On the first day (pre-test), rats are placed in a cylinder filled with water for 15 minutes.[10] Twenty-four hours later, they are returned to the water for a 5-minute test session.[10] The duration of immobility, where the animal makes only the minimal movements necessary to keep its head above water, is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[1]
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a standard assay for measuring anxiety-like behavior in rodents.[12][13] The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[14] Mice are placed at the center of the maze and allowed to explore for a set period, typically 5 to 10 minutes.[12][15] The time spent in the open arms and the number of entries into the open arms are recorded. Anxiolytic compounds typically increase the time spent in and entries into the open arms, as rodents naturally have an aversion to open, elevated spaces.[13]
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[16][17][18] A small microdialysis probe with a semi-permeable membrane is surgically implanted into the target brain area, such as the medial prefrontal cortex (mPFC).[19][20] Artificial cerebrospinal fluid is slowly perfused through the probe, allowing neurotransmitters to diffuse across the membrane into the dialysate, which is then collected and analyzed, often using high-performance liquid chromatography (HPLC).[16] This technique allows for the direct measurement of drug-induced changes in neurotransmitter release.[19]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. NLX-112 - Neurolixis [neurolixis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. F15599, a highly selective post-synaptic 5-HT(1A) receptor agonist: in-vivo profile in behavioural models of antidepressant and serotonergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Signaling Mechanisms for the Antidepressant Effects of NLX-101, a Selective Cortical 5-HT1A Receptor Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preferential in vivo action of F15599, a novel 5-HT(1A) receptor agonist, at postsynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. NLX-112, a highly selective 5-HT1A receptor agonist: Effects on body temperature and plasma corticosterone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Antidepressant-like activity of 5-HT1A agonists measured with the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. MPD: Brown1: project protocol [phenome.jax.org]
- 15. researchgate.net [researchgate.net]
- 16. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biased Agonism of Befiradol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Befiradol (NLX-112) hydrochloride's pharmacological profile with other key 5-HT1A receptor agonists. The data presented herein is compiled from preclinical studies to assist researchers in assessing its potential as a biased agonist for therapeutic development.
Befiradol hydrochloride is a potent and selective 5-HT1A receptor full agonist that exhibits significant biased agonism.[1] This functional selectivity is characterized by a preferential activation of specific downstream signaling pathways over others, a property that may lead to more targeted therapeutic effects with fewer side effects compared to non-biased agonists.[2] Befiradol has shown promise in preclinical models for treating L-DOPA-induced dyskinesia in Parkinson's disease and is being investigated for other neurological and psychiatric conditions.[1][3]
Quantitative Comparison of 5-HT1A Receptor Agonists
The following tables summarize the in vitro pharmacological data for Befiradol and other well-characterized 5-HT1A receptor agonists. This data highlights the distinct signaling signature of Befiradol.
Table 1: Receptor Binding Affinity
| Compound | Kᵢ (nM) for human 5-HT1A |
| Befiradol (NLX-112) | 15 ± 3.4[4] |
| Serotonin | 220 ± 52[4] |
| 8-OH-DPAT | ~1-3 |
| Buspirone | ~10-30 |
| Tandospirone (B1205299) | 27 ± 5[5] |
| Flibanserin | ~1-5 |
Table 2: Functional Activity at Key Signaling Pathways
| Compound | G-Protein Activation ([³⁵S]GTPγS) | β-Arrestin 2 Recruitment | ERK1/2 Phosphorylation | Adenylyl Cyclase Inhibition |
| pEC₅₀ | Eₘₐₓ (%) | pEC₅₀ | Eₘₐₓ (%) | |
| Befiradol (NLX-112) | 8.2 | 105 | 7.8 | 77 ± 1[4] |
| Serotonin | 8.1 | 100 | 6.5 | 100 |
| 8-OH-DPAT | 8.0 | 95 | - | - |
| Buspirone | 7.2 | 60 | - | - |
| Tandospirone | - | ~60% of 8-OH-DPAT[6] | - | - |
| Flibanserin | - | Agonist | - | Antagonist |
Signaling Pathways and Biased Agonism
Befiradol's biased agonism is evident from its distinct potency and efficacy across different signaling pathways. It demonstrates a preference for G-protein activation and ERK1/2 phosphorylation over β-arrestin recruitment.
Caption: 5-HT1A receptor signaling pathways activated by agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Protocol:
-
Membrane Preparation: Prepare membranes from cells stably expressing the human 5-HT1A receptor.
-
Incubation: In a 96-well plate, incubate cell membranes (20-40 µg protein/well) with increasing concentrations of the agonist and 10 µM GDP in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4) for 20 minutes at 30°C.
-
[³⁵S]GTPγS Addition: Add [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Reaction: Incubate for 30 minutes at 30°C.
-
Termination: Stop the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine pEC₅₀ and Eₘₐₓ values by non-linear regression analysis of the concentration-response curves.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
This assay measures the recruitment of β-arrestin to the activated 5-HT1A receptor in living cells.
References
- 1. NLX-112 - Neurolixis [neurolixis.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Befiradol Hydrochloride vs. Tandospirone in 5-HT1A Receptor Modulation
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed, data-driven comparison of two prominent 5-HT1A receptor modulators: Befiradol hydrochloride and tandospirone (B1205299). This document synthesizes preclinical and clinical findings to offer an objective analysis of their respective pharmacological profiles, supported by experimental data and methodologies.
Introduction
This compound (also known as NLX-112 or F13640) is a highly selective 5-HT1A receptor full agonist currently under investigation for neurological disorders, including L-DOPA-induced dyskinesia in Parkinson's disease.[1][2] Tandospirone is a partial agonist at the 5-HT1A receptor and belongs to the azapirone class of drugs; it is clinically approved in some countries for the treatment of anxiety and depressive disorders.[3][4] This guide will delve into a head-to-head comparison of their receptor binding, functional activity, preclinical efficacy, and pharmacokinetics.
Receptor Binding Profile
Both this compound and tandospirone exhibit a high affinity for the 5-HT1A receptor. However, their selectivity profiles and binding affinities for other receptors differ significantly. The following table summarizes the available receptor binding data. It is important to note that the Ki values were obtained from separate studies and may not be directly comparable due to differing experimental conditions.
| Receptor | This compound Ki (nM) | Tandospirone Ki (nM) |
| 5-HT1A | 15 ± 3.4[5] | 27 ± 5[6] |
| 5-HT2A | 15,000 ± 3,700[5] | 1300 to 41000[6] |
| Dopamine D2 | >10,000 | 1300 to 41000[6] |
Experimental Protocol: 5-HT1A Receptor Binding Assay (General Protocol)
A standardized radioligand binding assay is employed to determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.
-
Tissue Preparation: Membranes are prepared from brain tissue (e.g., rat hippocampus) or cells expressing the human 5-HT1A receptor. The tissue is homogenized in a buffer and centrifuged to isolate the membrane fraction.
-
Radioligand: A radiolabeled ligand with high affinity for the 5-HT1A receptor, such as [3H]8-OH-DPAT, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Befiradol or tandospirone).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Mechanism of Action and Signaling Pathways
This compound is characterized as a full agonist at the 5-HT1A receptor, meaning it can elicit a maximal response similar to the endogenous ligand, serotonin.[2][5] In contrast, tandospirone is a partial agonist , which produces a submaximal response even at saturating concentrations.[3][6] This fundamental difference in intrinsic activity dictates their downstream signaling effects.
Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
References
- 1. Pharmacodynamic, pharmacokinetic and rat brain receptor occupancy profile of NLX-112, a highly selective 5-HT1A receptor biased agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NLX-112 - Neurolixis [neurolixis.com]
- 3. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are 5-HT1 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Befiradol Hydrochloride: A Novel Serotonergic Approach for Parkinson's Disease Motor Complications
A comprehensive review of the clinical trial data for Befiradol hydrochloride (NLX-112) in Parkinson's disease, offering a comparative analysis against established and emerging therapies. This guide is intended for researchers, scientists, and drug development professionals.
This compound, a highly selective 5-HT1A receptor full agonist, is emerging as a promising therapeutic candidate for managing motor complications in Parkinson's disease. Recent clinical trial data from a Phase 2a study have demonstrated its potential to concurrently alleviate both levodopa-induced dyskinesia (LID) and parkinsonian motor symptoms, a dual efficacy that distinguishes it from many current treatment options. This guide provides a detailed comparison of Befiradol's clinical trial data with that of standard-of-care and other late-stage investigational drugs for Parkinson's disease.
Comparative Efficacy of Befiradol and Other Parkinson's Disease Therapies
The following tables summarize the quantitative outcomes from clinical trials of Befiradol and selected comparator drugs. Efficacy is primarily assessed by changes in the Unified Dyskinesia Rating Scale (UDysRS) for dyskinesia and the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) for motor symptom severity, as well as changes in "ON" and "OFF" time.
Table 1: this compound (NLX-112) Phase 2a Clinical Trial Data
| Outcome Measure | Befiradol (NLX-112) | Placebo | Treatment Difference |
| Change in UDysRS Total Score (Day 42) | -6.3 points | -2.4 points (not significant) | -3.9 points |
| Change in MDS-UPDRS Part III (Motor) Score (Day 42) | -3.7 points | +0.1 points (not significant) | -3.8 points |
Data from the Phase 2a, randomized, double-blind, placebo-controlled trial (NCT05148884)[1][2].
Table 2: Comparative Efficacy of Established Therapies for Parkinson's Disease
| Drug Class | Drug | Primary Endpoint Improvement |
| Dopamine (B1211576) Precursor | Levodopa (B1675098)/Carbidopa | Significant improvement in all motor functions[3]. |
| Dopamine Agonist | Pramipexole ER | Mean change in UPDRS Parts II+III: -8.0 to -8.1 points (Early PD)[4][5]. |
| MAO-B Inhibitor | Rasagiline (1 mg/day) | Reduction in total daily "OFF" time by 0.94 hours vs. placebo[6][7]. |
| MAO-B Inhibitor | Safinamide (50-100 mg/day) | Increase in "ON" time without troublesome dyskinesia by 0.51-0.55 hours vs. placebo[8]. |
| NMDA Receptor Antagonist | Amantadine ER | 27% reduction in UDysRS from baseline compared to placebo[9]. |
Table 3: Comparative Efficacy of Late-Stage Investigational Therapies for Parkinson's Disease
| Drug | Mechanism of Action | Primary Endpoint Improvement |
| Tavapadon | D1/D5 Dopamine Receptor Partial Agonist | Reduction in MDS-UPDRS Parts II+III score by 9.7-10.2 points vs. placebo (early PD)[10][11]. Increase of 1.1 hours in total "ON" time without troublesome dyskinesia vs. placebo (adjunctive therapy)[10]. |
| ND0612 | Continuous Subcutaneous Levodopa/Carbidopa Infusion | Addition of 1.72 hours in “ON” time without troublesome dyskinesia over oral IR-LD/CD[1]. |
Experimental Protocols
This compound (NLX-112) Phase 2a Trial (NCT05148884)
This was a randomized, double-blind, placebo-controlled study conducted at five centers in Sweden.
-
Participants: 22 patients with Parkinson's disease and troublesome levodopa-induced dyskinesia completed the 8-week treatment protocol.
-
Intervention: Patients received either Befiradol (n=15) or a placebo (n=7) as an adjunct to their stable antiparkinsonian medication. The dosage of the study drug was individually titrated up over 28 days to a maximum of 2 mg/day (1 mg twice daily), maintained for 14 days, and then titrated down over 14 days.
-
Assessments: Efficacy was evaluated following a levodopa challenge (150% of the regular dose) at baseline (day 1) and on test days 28 and 42. The primary outcomes were safety and tolerability. Secondary efficacy endpoints included the Unified Dyskinesia Rating Scale (UDysRS) and the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).
Signaling Pathways and Experimental Workflows
Befiradol's Proposed Mechanism of Action in Parkinson's Disease
Befiradol acts as a highly selective full agonist at serotonin (B10506) 5-HT1A receptors. In Parkinson's disease, particularly with long-term levodopa use, serotonergic neurons can take up levodopa and convert it into dopamine, leading to unregulated dopamine release and contributing to dyskinesia. By activating presynaptic 5-HT1A autoreceptors on serotonergic neurons, Befiradol is thought to reduce the firing rate of these neurons. This, in turn, is hypothesized to decrease the aberrant release of dopamine, thereby mitigating levodopa-induced dyskinesia. The improvement in parkinsonian motor symptoms may be mediated by the activation of postsynaptic 5-HT1A receptors in brain regions involved in motor control.
Caption: Proposed mechanism of Befiradol in reducing dyskinesia.
Befiradol Phase 2a Clinical Trial Workflow
The diagram below outlines the key stages of the Phase 2a clinical trial for Befiradol in patients with Parkinson's disease.
Caption: Workflow of the Befiradol Phase 2a clinical trial.
References
- 1. NLX-112 Randomized Phase 2A Trial: Safety, Tolerability, Anti-Dyskinetic, and Anti-Parkinsonian Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. 20 March 2023 - Neurolixis Announces Positive Ph2A Proof-of-Concept on NLX-112 in Levodopa-Induced Dyskinesia in Parkinson’s Disease - Neurolixis [neurolixis.com]
- 6. Eltoprazine for Treatment of Levodopa-induced Dyskinesias | Parkinson's Disease [michaeljfox.org]
- 7. 18 March 2025 - Neurolixis Publishes Positive Phase 2A Trial Results for NLX-112 in Parkinson’s Disease - Neurolixis [neurolixis.com]
- 8. Sarizotan as a treatment for dyskinesias in Parkinson's disease: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PsychoGenics eltoprazine meets primary objective in PD study - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. psychogenics.com [psychogenics.com]
- 11. Eltoprazine counteracts l-DOPA-induced dyskinesias in Parkinson's disease: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Befiradol Hydrochloride
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Befiradol hydrochloride, a selective 5-HT1A receptor agonist used in research, requires strict adherence to disposal protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by a multi-tiered regulatory framework. Key agencies in the United States that oversee these regulations include:
-
Environmental Protection Agency (EPA): The EPA establishes guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] These regulations ensure the safe handling of pharmaceutical waste from its generation to its final disposal.[1][3]
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion.[1][2][3]
-
State Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[1]
It is crucial for laboratories to have a detailed waste management plan and to ensure that all personnel handling such materials are adequately trained on these regulations and emergency procedures.[2]
Disposal Procedures for this compound
The Safety Data Sheet (SDS) for Befiradol provides specific instructions for its disposal. The primary recommended methods are:
-
Licensed Chemical Destruction Plant: The material should be taken to a licensed facility for chemical destruction.[5]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method of disposal.[5]
Crucially, the following actions must be avoided:
-
Do not contaminate water, foodstuffs, feed, or seed with the material. [5]
-
Do not discharge into sewer systems. [5] Discharge of pharmaceuticals into wastewater can harm aquatic life and potentially contribute to antibiotic resistance.[6][7]
For contaminated packaging, it is recommended to triply rinse (or the equivalent) and offer it for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. Combustible packaging materials may also be incinerated under controlled conditions with flue gas scrubbing.[5]
General Guidelines for Pharmaceutical Waste Disposal
In the absence of a specific take-back program, the following general steps can be followed for the disposal of non-hazardous pharmaceutical waste in household trash, though for a research compound like this compound, professional disposal is strongly advised:
-
Remove the substance from its original container.
-
Mix it with an undesirable substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.
-
Place the mixture in a sealed container, like a plastic bag.
-
Dispose of the container in the trash.[8]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environmental pollution with psychiatric drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Personal protective equipment for handling Befiradol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Befiradol hydrochloride in a laboratory setting. It is designed to be a trusted resource, offering procedural guidance to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Protective Clothing | Laboratory coat | Provides a barrier against spills and contamination.[1] |
| Respiratory Protection | Full-face respirator | Recommended if exposure limits are exceeded or if there is a risk of aerosolization.[1] |
Handling and Storage
-
Handle this compound in a well-ventilated area.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.
Operational Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Solid Waste:
-
Place any solid this compound, contaminated weighing paper, pipette tips, and gloves into a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container.
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
For liquid waste, list all solvents and their approximate concentrations.
Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks.
Final Disposal:
-
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Note on Experimental Protocols:
Detailed, replicable experimental protocols for this compound are not publicly available in the searched resources. Researchers should develop specific protocols based on their experimental goals and in accordance with their institution's safety guidelines and standard laboratory practices. The biological activity of this compound as a selective 5-HT1A receptor agonist has been described in preclinical studies.[2][3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
